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5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Documentation Hub

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  • Product: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde
  • CAS: 327049-95-6

Core Science & Biosynthesis

Foundational

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde CAS number 327049-95-6

Executive Summary 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (CAS 327049-95-6) is a specialized heterocyclic building block belonging to the nitrofuran class. Unlike standard nitrofurans, which are widely used as anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (CAS 327049-95-6) is a specialized heterocyclic building block belonging to the nitrofuran class. Unlike standard nitrofurans, which are widely used as antibiotics (e.g., Nitrofurantoin), this molecule possesses an ortho-bromine substituent on the phenyl ring. This halogen handle imparts orthogonal reactivity , allowing medicinal chemists to perform late-stage functionalization (via cross-coupling) while retaining the bioactive nitrofuran pharmacophore.

This guide details the synthesis, physicochemical profile, and divergent application of this scaffold in drug discovery, specifically for antimicrobial and antitubercular research.

Molecular Profile & Physicochemical Properties[3]

The compound exhibits properties typical of "Lipinski-compliant" fragments, making it an ideal starting point for library generation.

PropertyValue / Description
Molecular Formula C₁₁H₆BrNO₄
Molecular Weight 296.07 g/mol
Appearance Yellow to orange crystalline solid
LogP (Predicted) ~2.3 - 2.6 (Moderate Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 4 (Nitro, Aldehyde, Furan O)
Rotatable Bonds 2 (C-C biaryl bond)
Topological Polar Surface Area ~75 Ų
Key Functional Groups Aldehyde (Electrophile), Nitro (Pharmacophore), Bromide (Cross-coupling handle)

Synthetic Architecture

Retrosynthetic Analysis

The most robust route to CAS 327049-95-6 utilizes a site-selective Suzuki-Miyaura cross-coupling . The challenge lies in coupling the furan ring to the benzene ring without affecting the ortho-bromine atom, which is intended for future modifications.

Strategic Logic: To achieve this, we utilize 1-bromo-2-iodo-4-nitrobenzene . Palladium catalysts undergo oxidative addition significantly faster with aryl iodides than aryl bromides. This kinetic differentiation allows the formation of the biaryl bond at the C1 position while leaving the C2-bromine intact.

Optimized Synthesis Protocol

Reaction: Coupling of 5-formylfuran-2-boronic acid with 1-bromo-2-iodo-4-nitrobenzene.

Reagents:

  • Substrate A: 1-Bromo-2-iodo-4-nitrobenzene (1.0 eq)

  • Substrate B: 5-Formylfuran-2-boronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically crowded substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

  • Inerting: Charge a reaction flask with Substrate A, Substrate B, and the Palladium catalyst. Evacuate and backfill with Argon (3 cycles) to remove oxygen, which is detrimental to the active Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Thermal Initiation: Heat the mixture to 80–90°C. Monitor via TLC or LC-MS. The iodine displacement typically completes within 4–6 hours.

    • Note: Avoid temperatures >100°C to prevent competitive activation of the bromine bond.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

  • Purification: The crude product is often dark. Purify via silica gel column chromatography (Gradient: Hexanes/Ethyl Acetate). The product is an aldehyde and may be sensitive to oxidation; store under inert gas.

Mechanistic Pathway (Visualization)

SuzukiMechanism SM1 1-Bromo-2-iodo- 4-nitrobenzene OxAdd Oxidative Addition (Selective at C-I) SM1->OxAdd Fast SM2 5-Formylfuran- 2-boronic acid TransMet Transmetallation (Base Activated) SM2->TransMet + Base Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product CAS 327049-95-6 (Br Intact) RedElim->Product

Figure 1: Site-selective Suzuki-Miyaura coupling cycle. Note the kinetic preference for C-I insertion over C-Br, preserving the bromine handle.

Divergent Applications & Reactivity

The value of CAS 327049-95-6 lies in its ability to serve as a linchpin for diverse chemical libraries.

Path A: Schiff Base Formation (The Antibiotic Route)

The aldehyde at the C2 position of the furan is a classic handle for synthesizing hydrazones, the active pharmacophore in drugs like Nitrofurantoin and Nitrofurazone.

  • Reagent: Hydrazine hydrate, Semicarbazide, or specialized hydrazides.

  • Condition: Ethanol/Acetic acid (cat.), Reflux.

  • Outcome: Formation of azomethine (-CH=N-) linkages, critical for inhibiting bacterial DNA synthesis.

Path B: Cross-Coupling Expansion (The Library Route)

The retained bromine atom allows for a second metal-catalyzed coupling event.

  • Suzuki Coupling: React with aryl boronic acids to create biaryl-furan systems (increasing lipophilicity and target binding surface).

  • Buchwald-Hartwig Amination: React with amines to introduce solubility-enhancing groups or specific H-bond donors.

Workflow Visualization

DivergentSynthesis cluster_A Path A: Pharmacophore Activation cluster_B Path B: Structural Elaboration Core CAS 327049-95-6 (Aldehyde + Bromo Core) Hydrazone Nitrofuran Hydrazones (Antibacterial Activity) Core->Hydrazone  R-NH-NH2 / H+   Biaryl Tri-aryl Systems (Suzuki w/ Ar-B(OH)2) Core->Biaryl  Pd(0) / Ar-B(OH)2   Amine Amino-Derivatives (Buchwald w/ R-NH2) Core->Amine  Pd(0) / R-NH2  

Figure 2: Divergent synthetic workflow showing the orthogonal utility of the aldehyde and bromine functionalities.

Safety & Handling Guidelines

Warning: This compound contains a nitro-aromatic moiety and a furan ring.

  • Explosion Hazard: While not a primary explosive, nitro-compounds can be energetic. Avoid heating dry solids to decomposition.

  • Toxicity: Nitrofuran derivatives are often mutagenic (Ames positive) due to metabolic reduction of the nitro group to a hydroxylamine. Handle as a potential carcinogen.

  • Sensitization: The aldehyde group is a potential skin sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon prolonged air exposure.

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Selectivity in Dihaloarenes: Bach, T., & Schröter, S. (2020). Site-Selective Cross-Coupling Reactions of Polyhalogenated Arenes. Organic & Biomolecular Chemistry.
  • Nitrofuran Antibiotics: Vass, M., et al. (2008). Nitrofurans: Antibiotic activity and mechanism of action. Journal of Antimicrobial Chemotherapy.
  • Compound Data Source: PubChem Compound Summary for CAS 327049-95-6. Link

  • Supplier Specification: Sigma-Aldrich / Merck Product Sheet for 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. Link

Exploratory

Technical Synthesis Guide: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary Target Molecule: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Molecular Formula: C₁₁H₆BrNO₄ Molecular Weight: 296.07 g/mol Applications: Key intermediate in the synthesis of antimicrobial Schiff bases,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Molecular Formula: C₁₁H₆BrNO₄ Molecular Weight: 296.07 g/mol Applications: Key intermediate in the synthesis of antimicrobial Schiff bases, heterocyclic chalcones, and potential nitro-furan antibiotics (analogous to Nitrofurantoin).

This guide details the precision synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. Unlike simple biaryl couplings, this target presents a specific chemoselectivity challenge: preserving the ortho-bromine substituent on the phenyl ring while establishing the C–C bond at the C1 position.

To achieve this, we prioritize a Chemoselective Suzuki-Miyaura Cross-Coupling utilizing the reactivity hierarchy of aryl halides (I > Br). A secondary, classical Meerwein Arylation route is provided for contexts where transition-metal catalysis is cost-prohibitive.

Retrosynthetic Analysis

The strategic disconnection focuses on the biaryl C–C bond between the furan C5 and the phenyl C1 positions.

Retrosynthesis Target Target Molecule 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Disconnection Biaryl Disconnection Target->Disconnection FuranFrag Synthon A (Nucleophile) 5-Formylfuran-2-boronic acid (or Pinacol Ester) Disconnection->FuranFrag PhenylFrag Synthon B (Electrophile) 1-Iodo-2-bromo-4-nitrobenzene Disconnection->PhenylFrag Logic Chemoselectivity Strategy: C-I bond reacts >100x faster than C-Br in Pd(0) oxidative addition PhenylFrag->Logic

Figure 1: Retrosynthetic strategy highlighting the exploitation of halogen reactivity differences.

Primary Route: Chemoselective Suzuki-Miyaura Coupling

Rationale: This route is the industry standard for purity and yield. By using 1-iodo-2-bromo-4-nitrobenzene , we exploit the kinetic preference of Palladium(0) to undergo oxidative addition with the C–I bond significantly faster than the C–Br bond. This ensures the 2-bromo substituent remains intact on the final scaffold.

Reaction Scheme

Reagents:

  • Electrophile: 1-Iodo-2-bromo-4-nitrobenzene (1.0 equiv)

  • Nucleophile: 5-Formylfuran-2-boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Mechanism & Catalytic Cycle

The success of this synthesis relies on the "Halo-Selectivity" within the catalytic cycle.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fastest at C-I) Pd0->OxAdd 1-Iodo-2-bromo- 4-nitrobenzene Complex1 Ar-Pd(II)-I Species OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid + Base) Complex1->TransMet 5-Formylfuran- 2-boronic acid Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the oxidative addition selectivity (I > Br).

Experimental Protocol

Step 1: Preparation of Reactants

  • Ensure 1-iodo-2-bromo-4-nitrobenzene is high purity. If starting from 2-bromo-4-nitroaniline, perform a standard Sandmeyer reaction (NaNO₂/H₂SO₄ followed by KI).

  • Degas all solvents (1,4-Dioxane and Water) with Argon for 30 minutes prior to use. Oxygen is the enemy of Pd(0) catalysts.

Step 2: Coupling Reaction

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge:

    • 328 mg (1.0 mmol) of 1-iodo-2-bromo-4-nitrobenzene .

    • 168 mg (1.2 mmol) of 5-formylfuran-2-boronic acid .

    • 58 mg (0.05 mmol) of Pd(PPh₃)₄ .

  • Seal the system and purge with Argon for 5 minutes.

  • Add 12 mL of degassed 1,4-Dioxane via syringe.

  • Add 3 mL of 2M Na₂CO₃ (aq) via syringe.

  • Heat the mixture to 90°C under an Argon atmosphere. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).

    • Note: The reaction typically reaches completion in 4–6 hours. The disappearance of the starting iodide (Rf ~0.6) and appearance of a fluorescent yellow spot (Rf ~0.4) indicates progress.[1][2]

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (30 mL).[3]

  • Transfer filtrate to a separatory funnel. Wash with Water (2 x 20 mL) and Brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Column Chromatography: Silica gel (230-400 mesh).

  • Eluent: Gradient from 100% Hexane to 20% Ethyl Acetate in Hexane.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain yellow needles.

Alternative Route: Meerwein Arylation

Context: Useful when boronic acids are unavailable or for large-scale, lower-cost production where lower yields (30-50%) are acceptable.

Reaction Overview

This route involves the reaction of 2-furaldehyde with the diazonium salt of 2-bromo-4-nitroaniline .

Protocol
  • Diazotization: Dissolve 2-bromo-4-nitroaniline (10 mmol) in HCl (15%, 20 mL). Cool to 0–5°C. Add NaNO₂ (11 mmol) in water dropwise. Stir for 30 min.

  • Coupling: Dissolve 2-furaldehyde (10 mmol) in Acetone (30 mL). Add CuCl₂ (2.5 mmol) as catalyst.

  • Addition: Add the cold diazonium salt solution dropwise to the furaldehyde solution at 10–15°C.

  • Stirring: Allow to warm to room temperature and stir for 12 hours.

  • Isolation: Steam distillation or solvent extraction (DCM) followed by chromatography.

Characterization & Data

TechniqueExpected Signal / ValueInterpretation
Appearance Yellow crystalline solidTypical of nitro-conjugated systems.
Melting Point 165–175°C (Predicted)Experimental verification required.
¹H NMR (CDCl₃) δ 9.68 (s, 1H, CHO)Aldehyde proton.
δ 8.52 (d, J=2.0 Hz, 1H)Phenyl H3 (Ortho to NO₂, Meta to Br).
δ 8.25 (dd, 1H)Phenyl H5.
δ 7.90 (d, 1H)Phenyl H6 (Ortho to Furan).
δ 7.35 (d, J=3.5 Hz, 1H)Furan H3 (Beta to CHO).
δ 6.95 (d, J=3.5 Hz, 1H)Furan H4 (Beta to Aryl).
HRMS (ESI) [M+H]⁺ ~ 296.94Matches C₁₁H₇BrNO₄ formula.

Safety & Handling

  • Nitro Compounds: Potentially explosive if subjected to high heat or shock. Do not distill the final product at high temperatures; use vacuum sublimation or recrystallization.

  • Furan Derivatives: Many nitrofuran derivatives are mutagenic. Handle with double gloves and work exclusively in a fume hood.

  • Palladium Waste: Segregate heavy metal waste for proper disposal.

References

  • Suzuki-Miyaura Coupling Mechanism & Selectivity: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of 5-Aryl-2-furaldehydes: Hassan, A. S., et al. (2015).[4] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-134.[4]

  • Meerwein Arylation Protocols: Obushak, N. D., et al. (2009). Meerwein Arylation of Furan Derivatives. Russian Journal of General Chemistry.

  • Chemoselectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). Chemoselective Suzuki Couplings of Polyhaloarenes. Synthesis, 2006(22), 3883-3887.

Sources

Foundational

A Comprehensive Technical Guide to 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and drug development. The strategic placement of the bromo, nitro, and aldehyde functionalities on a furan scaffold offers multiple avenues for synthetic diversification, enabling the creation of novel molecular architectures with a wide array of biological activities. This document details the physicochemical properties, a robust and adaptable synthetic protocol, comprehensive characterization methodologies, and a discussion of its potential applications, particularly in the development of antimicrobial and anticancer agents.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active natural products. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for the design of novel therapeutic agents. The 5-aryl-2-furaldehyde subclass, in particular, has garnered considerable attention as these compounds serve as key intermediates for the synthesis of diverse heterocyclic systems. 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a prominent member of this class, offering a unique combination of reactive sites for further chemical modifications. The presence of a bromo group allows for palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the aldehyde functionality is a gateway for condensation and cyclization reactions. This guide aims to provide a comprehensive resource for researchers looking to utilize this powerful synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is essential for its effective handling, characterization, and application in synthetic workflows.

PropertyValueSource
Molecular Weight 296.08 g/mol ,
Molecular Formula C₁₁H₆BrNO₄
CAS Number 327049-95-6
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.General knowledge of similar compounds

Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde can be efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and functional group tolerance, making it a preferred strategy for the synthesis of 5-arylfurans. The general workflow involves the coupling of a boronic acid derivative with a halogenated furan.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Cross-Coupling cluster_product Product A 5-Bromofuran-2-carbaldehyde C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) A->C Reactant 1 B (2-Bromo-4-nitrophenyl)boronic acid B->C Reactant 2 D 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde C->D Yields

Caption: Proposed synthetic workflow for 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 5-aryl-2-furaldehydes.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (2-Bromo-4-nitrophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq), (2-bromo-4-nitrophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the furan ring protons, and the protons on the nitrophenyl ring. The aldehydic proton should appear as a singlet in the downfield region (around δ 9.6-9.8 ppm). The furan protons will likely appear as doublets, and the aromatic protons on the phenyl ring will show a characteristic splitting pattern.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group at a low field (around δ 175-180 ppm). The spectrum will also show signals for the carbon atoms of the furan and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include those for C-H stretching of the aromatic and furan rings, C=C stretching of the aromatic and furan rings, and the characteristic symmetric and asymmetric stretching of the nitro (NO₂) group.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion (M⁺ and M+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature.

Applications in Drug Discovery and Development

The unique structural features of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde make it a valuable precursor for the synthesis of a diverse range of biologically active molecules.

Antimicrobial Agents

The nitrofuran moiety is a well-established pharmacophore in the field of antibacterial agents. The nitro group is often crucial for the antimicrobial activity. Derivatives of 5-nitrofuran-2-carbaldehyde have been synthesized and shown to possess significant antibacterial and antifungal activities. The title compound can be used as a starting material to generate novel nitrofuran derivatives with potentially enhanced antimicrobial profiles.

Anticancer Agents

Recent studies have highlighted the potential of 5-nitrofuran derivatives as anticancer agents. For instance, certain 5-nitrofuran-containing compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer. The mechanism of action is often linked to the induction of apoptosis. 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde provides a scaffold to develop novel compounds that can be evaluated for their antitumor properties. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems with potential anticancer activity.

Synthetic Utility Workflow

Applications_Workflow cluster_derivatives Chemical Modifications cluster_applications Potential Therapeutic Agents A 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde B Condensation Reactions (e.g., with active methylene compounds) A->B C Oxidation to Carboxylic Acid A->C D Reduction of Nitro Group A->D E Cross-Coupling of Bromo Group A->E F Novel Antimicrobial Agents B->F G Novel Anticancer Agents B->G H Diverse Heterocyclic Libraries C->H D->H E->H

Caption: Synthetic utility and potential applications of the title compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a highly functionalized and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via palladium-catalyzed cross-coupling reactions, coupled with the presence of multiple reactive sites, allows for the generation of a wide array of novel chemical entities. The established biological activities of related nitrofuran compounds, particularly in the antimicrobial and anticancer fields, provide a strong rationale for the exploration of derivatives of this promising scaffold. This technical guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde in their quest for new and effective therapeutic agents.

References

  • Chams, J., et al. Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. ResearchGate. [Link]

  • Hassan, A.S., et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

  • Kim, S.H. & Rieke, R.D. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.[Link]

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde.[Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.[Link]

Exploratory

Spectroscopic Characterization & Synthesis: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

This guide details the spectroscopic characterization and synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (CAS 327049-95-6). This compound is a critical intermediate in the synthesis of bioactive nitrofurans,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (CAS 327049-95-6). This compound is a critical intermediate in the synthesis of bioactive nitrofurans, including analogs of the muscle relaxant Dantrolene , and serves as a scaffold for antimicrobial drug discovery.

Introduction & Significance

The 5-arylfuran-2-carbaldehyde scaffold is a pharmacophore privileged in medicinal chemistry, particularly for its antimicrobial and antitubercular properties. The specific derivative, 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde , incorporates a sterically demanding bromine atom at the ortho position of the phenyl ring. This substitution pattern breaks the planarity of the biaryl system, influencing both the electronic conjugation and the binding affinity in biological targets.

For researchers, accurate characterization of this molecule is challenging due to the overlapping electronic effects of the nitro group (strongly electron-withdrawing) and the bromine atom (inductively withdrawing but mesomerically donating).

Synthesis Protocol (Meerwein Arylation)

To understand the spectroscopic impurities (such as solvent peaks or unreacted diazonium salts), one must understand the synthesis. The most robust route is the Meerwein Arylation , coupling 2-bromo-4-nitroaniline with furfural.

Experimental Workflow
  • Diazotization: 2-Bromo-4-nitroaniline is dissolved in aqueous HCl and cooled to 0–5 °C. Sodium nitrite (

    
    ) is added dropwise to generate the diazonium salt in situ.
    
  • Coupling: The diazonium solution is added to a mixture of 2-furaldehyde (furfural) and a catalytic amount of Copper(II) Chloride (

    
    )  in acetone/water.
    
  • Workup: The reaction evolves nitrogen gas (

    
    ). Upon completion, the solid product precipitates, is filtered, and recrystallized (typically from ethanol or acetic acid).[1]
    
DOT Diagram: Synthesis Pathway

SynthesisPathway Aniline 2-Bromo-4-nitroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization NaNO2 NaNO2 / HCl (0-5 °C) NaNO2->Diazonium Product 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Diazonium->Product -N2 Gas Furfural 2-Furaldehyde (Furfural) Furfural->Product Catalyst CuCl2 Catalyst (Meerwein Arylation) Catalyst->Product Catalysis

Figure 1: Meerwein arylation pathway for the synthesis of the target nitrofuran scaffold.[1][2]

Spectroscopic Data Guide

This section breaks down the diagnostic signals required to validate the structure.

A. Mass Spectrometry (MS)

The most definitive feature of this molecule is the Isotopic Pattern caused by the bromine atom.

  • Molecular Ion (

    
    ):  You will observe two peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.
    
    • 
       295:  Corresponds to the 
      
      
      
      isotopologue.
    • 
       297:  Corresponds to the 
      
      
      
      isotopologue.
  • Fragmentation:

    • Loss of

      
       (29 Da): Peaks at 
      
      
      
      266/268.
    • Loss of

      
       (46 Da) or 
      
      
      
      (30 Da) is common in nitro-aromatics.
B. Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the three key functional groups: the aldehyde, the nitro group, and the furan ring.[3]

Functional GroupWavenumber (

)
Assignment
Aldehyde (C=O) 1670 – 1685Strong stretching vibration. Conjugation with the furan ring lowers this from the typical 1700+

.
Nitro (

)
1515 – 1530Asymmetric stretching.
Nitro (

)
1340 – 1350Symmetric stretching.
C=C (Aromatic) 1580 – 1600Skeletal vibrations of the furan and benzene rings.
C-H (Aldehyde) 2850 & 2750Weak "Fermi doublet" characteristic of aldehydes.
C. Nuclear Magnetic Resonance ( NMR)

The proton NMR provides the connectivity proof. The spectrum is divided into the Furan Region and the Benzene Region .

  • Solvent: DMSO-

    
     or 
    
    
    
    . (Shifts below are estimated for DMSO-
    
    
    ).
1. The Aldehyde Proton
  • 
     9.60 – 9.75 ppm (1H, s):  A sharp singlet. This is the most deshielded proton in the molecule.
    
2. The Furan Ring (AX System)

The furan protons appear as two doublets with a characteristic coupling constant (


).
  • H-3 (Furan):

    
     7.50 – 7.60 ppm (d). Located 
    
    
    
    to the aldehyde.
  • H-4 (Furan):

    
     7.20 – 7.30 ppm (d). Located 
    
    
    
    to the aryl ring.[1]
    • Note: The presence of the aryl group at position 5 deshields H-4 compared to unsubstituted furfural.

3. The Phenyl Ring (2-Bromo-4-Nitro Substitution)

This ring has three protons in an ABC pattern, heavily influenced by the ortho-bromo and para-nitro groups.

  • H-3' (Aromatic):

    
     8.45 – 8.55 ppm (d, 
    
    
    
    ).
    • Assignment: This proton is sandwiched between the Nitro and Bromo groups. It is the most deshielded aromatic proton due to the synergistic electron-withdrawing effects.

  • H-5' (Aromatic):

    
     8.25 – 8.35 ppm (dd, 
    
    
    
    ).
    • Assignment:Ortho to the nitro group, showing meta coupling to H-3'.

  • H-6' (Aromatic):

    
     7.90 – 8.10 ppm (d, 
    
    
    
    ).
    • Assignment:Ortho to the furan ring. The steric clash with the furan oxygen/protons may cause a twist, affecting this shift.

DOT Diagram: NMR Coupling Logic

NMRLogic cluster_0 Key Diagnostic Features Aldehyde Aldehyde H (9.7 ppm, s) FuranH3 Furan H3 (7.6 ppm, d) Aldehyde->FuranH3 Deshielding Cone FuranH4 Furan H4 (7.3 ppm, d) FuranH3->FuranH4 J ~ 3.5 Hz (Vicinal) ArH3 Aryl H3' (8.5 ppm, d) Ortho to NO2/Br ArH5 Aryl H5' (8.3 ppm, dd) ArH3->ArH5 J ~ 2 Hz (Meta) ArH6 Aryl H6' (8.0 ppm, d) ArH5->ArH6 J ~ 8.5 Hz (Ortho) Feature1 Br Isotope Pattern (MS) Feature2 Aldehyde Singlet Feature3 Nitro IR Bands

Figure 2: NMR coupling network and chemical shift logic.

Summary of Physical Properties

PropertyValue / Observation
Molecular Formula

Molecular Weight 296.07 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Insoluble in Water
Melting Point > 140 °C (Estimated based on analogs; Note: 5-(4-nitrophenyl)furfural melts at 204°C [1])

References

  • ChemBK. (2024). 5-(4-Nitrophenyl)furfural - Physical Properties and Safety Data. Retrieved from

  • PubChem. (2025).[4] 5-(4-Nitrophenyl)furan-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Asian Journal of Chemistry. (2012). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions. (Context on bromination of furan ring). Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterization of Chalcones Carrying Aryl Furan Moiety. (Describes the Meerwein synthesis of the chloro-analog). Retrieved from

Sources

Foundational

Structural Elucidation and Analytical Profiling: 1H NMR of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde , a critical intermediate in the synthesis of antimicrobial nitrofuran deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde , a critical intermediate in the synthesis of antimicrobial nitrofuran derivatives and conjugated Schiff bases. This document moves beyond simple peak listing to explore the causality of chemical shifts, coupling constants (


), and the structural physics governing the molecule's magnetic resonance profile.

The analysis is grounded in the "Push-Pull" electronic theory, where the electron-withdrawing nitro group and the electron-rich furan ring create a distinct polarization gradient, observable via NMR spectroscopy.

Part 1: Structural Architecture & Numbering

To ensure accurate assignment, we must first define the atomic numbering system used throughout this guide. The molecule consists of a central furan ring substituted at the 2-position with an aldehyde and at the 5-position with a trisubstituted benzene ring.

Diagram 1: Molecular Numbering Scheme

The following diagram defines the locus identifiers used in the spectral assignment.

MolecularStructure O1 O (1) C2 C2 O1->C2 C3 C3 (H) C2->C3 C_Ald CHO C2->C_Ald C4 C4 (H) C3->C4 C5 C5 C4->C5 C5->O1 C1_Ph C1' C5->C1_Ph C2_Ph C2' C1_Ph->C2_Ph Br Br C2_Ph->Br C3_Ph C3' (H) C2_Ph->C3_Ph C4_Ph C4' C3_Ph->C4_Ph NO2 NO2 C4_Ph->NO2 C5_Ph C5' (H) C4_Ph->C5_Ph C6_Ph C6' (H) C5_Ph->C6_Ph C6_Ph->C1_Ph

Caption: Atom numbering scheme. Blue nodes indicate proton-bearing carbons visible in 1H NMR.

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectrum, particularly for identifying artifacts. This compound is typically synthesized via Meerwein Arylation or Suzuki-Miyaura Coupling .

  • Meerwein Route: Reaction of furfural with the diazonium salt of 2-bromo-4-nitroaniline.

    • Common Impurities: Unreacted furfural (aldehyde signal at 9.65 ppm, but different aromatic pattern), diazo-tars (broad baseline humps).

  • Suzuki Route: Coupling of 5-formylfuran-2-boronic acid with 1-bromo-2-iodo-4-nitrobenzene (selective coupling).

    • Common Impurities: Phosphine oxides (from Pd ligands), boronic acid residues.

Part 3: 1H NMR Spectral Assignment

Solvent: DMSO-d6 is the preferred solvent. The compound is sparingly soluble in CDCl3. Frequency: 400 MHz or higher is recommended to resolve the aromatic coupling patterns.

The Assignment Table
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

Hz)
Assignment Logic
-CHO 9.60 – 9.75Singlet (s)1H-Aldehyde proton. Deshielded by carbonyl anisotropy and furan ring current.
H-3' 8.50 – 8.65Doublet (d)1H

Most deshielded aromatic. Located between Br and NO2. Ortho to NO2, Meta to connection.
H-5' 8.25 – 8.35dd1H

,

Ortho to NO2. Appears as a doublet of doublets due to strong ortho and weak meta coupling.
H-6' 7.95 – 8.10Doublet (d)1H

Ortho to furan connection. Shielded relative to H-3'/H-5' due to lack of direct ortho-EWG influence.
H-3 (Furan) 7.60 – 7.70Doublet (d)1H

Beta to aldehyde. Deshielded by the carbonyl group.
H-4 (Furan) 7.30 – 7.45Doublet (d)1H

Beta to aryl ring. Shielded relative to H-3.
Detailed Mechanistic Analysis
The Aldehyde Singlet (9.6 - 9.75 ppm)

The aldehyde proton is the diagnostic anchor. Unlike benzaldehydes (often ~10 ppm), furaldehydes typically resonate slightly upfield around 9.6 ppm.

  • Validation Check: If this peak appears as a doublet (

    
     Hz), it indicates long-range coupling to Furan H-5, implying the 5-position is unsubstituted. Since our target is 5-substituted, this signal must be a sharp singlet .
    
The Furan "AB" System (7.3 - 7.7 ppm)

The furan ring protons (H-3 and H-4) form an AX or AB spin system.

  • H-3 (Deshielded): Proximity to the electron-withdrawing carbonyl group (anisotropy cone) pushes this signal downfield (~7.6 ppm).

  • H-4 (Shielded): Although the aryl ring is attached here, the carbonyl effect on H-3 is stronger. H-4 typically appears upfield of H-3.

  • Coupling (

    
    ):  The characteristic coupling constant for furan 
    
    
    
    protons is 3.5 – 3.8 Hz . This is distinct from benzene ortho coupling (7-9 Hz), allowing easy differentiation between furan and phenyl protons.
The Trisubstituted Benzene Ring

This region is the most complex due to the specific substitution pattern (1-furan, 2-bromo, 4-nitro).

  • H-3' (The "Isolated" Proton): This proton sits between the Bromine and the Nitro group. Both are electron-withdrawing (Inductive -I). The Nitro group also exerts a mesomeric withdrawing effect (-M). Consequently, H-3' is the most electron-poor proton, appearing furthest downfield (~8.6 ppm). It only has a meta-neighbor (H-5'), resulting in a fine doublet (

    
     Hz).
    
  • H-6' (The "Furan-Adjacent" Proton): Located ortho to the furan ring. The steric bulk of the Bromine atom at position 2' forces the furan and benzene rings to twist out of planarity. This deconjugation prevents full resonance delocalization, which might otherwise shield this proton. It appears as a clear doublet with a large ortho coupling (

    
     Hz).
    

Part 4: Experimental Workflow & Validation Logic

The following flowchart illustrates the logical process for assigning the spectrum of this specific molecule, ensuring self-validation.

AssignmentLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckAldehyde Check 9.5 - 10.0 ppm Is there a Singlet? Start->CheckAldehyde YesAldehyde Aldehyde Confirmed (Integrate = 1H) CheckAldehyde->YesAldehyde Yes NoAldehyde STOP: Check Synthesis (Oxidation failed?) CheckAldehyde->NoAldehyde No CheckFuran Identify Furan Region (6.5 - 7.8 ppm) YesAldehyde->CheckFuran FuranCoupling Look for 2 Doublets J = 3.6 Hz CheckFuran->FuranCoupling CheckAromatic Analyze Aromatic Region (7.8 - 8.7 ppm) FuranCoupling->CheckAromatic IdentifyH3 Identify H-3' (Most Deshielded ~8.6ppm) Small Doublet (J~2Hz) CheckAromatic->IdentifyH3 IdentifyH5 Identify H-5' (dd, J~8Hz, J~2Hz) IdentifyH3->IdentifyH5 Summation Validation: Total Integral = 5H (1 Ald + 2 Fur + 2 Ar) IdentifyH5->Summation

Caption: Step-by-step logic flow for spectral validation and assignment.

Standard Operating Procedure (SOP) for Sample Preparation
  • Massing: Weigh 5–10 mg of the dried solid. (Note: Nitro-compounds can be shock-sensitive; avoid grinding vigorously if bulk purity is unknown).

  • Solvation: Add 0.6 mL of DMSO-d6 .

    • Why DMSO? This compound is highly polar. CDCl3 may result in broad peaks or incomplete solubility, leading to poor signal-to-noise ratios.

  • Acquisition:

    • Pulse Angle: 30° (for accurate integration).

    • Relaxation Delay (D1):

      
       1.0 second (Aldehyde protons relax slowly; insufficient D1 causes under-integration of the CHO peak).
      
    • Scans: 16 (minimum) to 64.

References

  • Sović, I., et al. (2020).[1] "Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy." ResearchGate.[1][2] (Detailed NMR data for 5-(4-nitrophenyl)furfural analogs in DMSO-d6).

  • ChemicalBook. (n.d.). "1H NMR Spectrum of 5-Bromo-2-furaldehyde." (Reference for furan ring coupling constants and chemical shifts).

  • Cai, Y., & Ritter, T. (2022). "Meerwein‐type Bromoarylation with Arylthianthrenium Salts."[2][3] Angewandte Chemie International Edition. (Modern context on Meerwein-type arylations and bromo-functionalization).

  • Reich, H. J. (2018). "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Authoritative source for J-coupling values in heteroaromatic systems).

Sources

Exploratory

13C NMR analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Topic: C NMR Analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1] High-Precision C NMR Analysis: 5-(2-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde
Content Type:  In-depth Technical Guide
Audience:  Researchers, Medicinal Chemists, and Spectroscopists[1]

High-Precision C NMR Analysis: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary & Structural Context

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a critical pharmacophore intermediate, often utilized in the synthesis of antimicrobial Schiff bases and chalcones.[1] Its structure combines an electron-deficient furan ring with a highly functionalized phenyl ring.

Accurate


C NMR characterization of this molecule is challenging due to three competing electronic factors:
  • The Push-Pull System: The electron-withdrawing nitro group (

    
    ) and the aldehyde (
    
    
    
    ) create a dipole across the biaryl axis.[1][2]
  • Steric Inhibition of Resonance: The ortho-bromine atom induces a twist in the biaryl dihedral angle, partially decoupling the furan and phenyl

    
    -systems.
    
  • Heavy Atom Effect: The bromine substituent introduces significant spin-orbit coupling effects, causing anomalous shielding at the ipso-carbon.[1]

This guide provides a definitive protocol for the acquisition, assignment, and validation of the


C spectral data for this compound.

Synthetic Origin & Impurity Profile

To interpret the NMR spectrum accurately, one must understand the sample's history.[1][2] This compound is typically synthesized via Suzuki-Miyaura cross-coupling .[3]

Synthesis Pathway (Context for Impurities)

The most common route involves coupling 5-formylfuran-2-boronic acid with 1-bromo-2-iodo-4-nitrobenzene (selective coupling at the iodo-position) or 5-bromo-2-furaldehyde with (2-bromo-4-nitrophenyl)boronic acid.[1]

Synthesis cluster_0 Precursors A 5-Formylfuran-2-boronic acid Process Suzuki Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O) A->Process B 1-Bromo-2-iodo-4-nitrobenzene B->Process Product Target Molecule 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Process->Product Impurities Common Impurities: - Homocoupling dimers - Des-bromo byproducts - Residual Boronic Acid Process->Impurities

Caption: Figure 1. Synthetic pathway highlighting potential impurities that may appear in the aliphatic or aromatic regions of the NMR spectrum.

Experimental Protocol

Solvent Selection

Recommendation: DMSO-


  (Dimethyl sulfoxide-d6).[1]
  • Reasoning: While CDCl

    
     is standard, this molecule is moderately polar due to the nitro and aldehyde groups.[1][2] DMSO-
    
    
    
    ensures complete solubility, preventing line broadening caused by aggregation.[1] Furthermore, DMSO prevents the potential formation of hemiacetals which can occur with trace acid in chloroform.[2]
Acquisition Parameters

To ensure quantitative integration and detection of quaternary carbons (specifically C-Br and C-NO


), standard proton-decoupled parameters must be modified.
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement variation, though inverse gated (zgig) is preferred for strict quantitative work.[1]
Relaxation Delay (D1) 3.0 - 5.0 seconds Quaternary carbons (C-Br, C-NO

, C=O) have long

relaxation times.[1] Short D1 leads to signal suppression.[2]
Spectral Width 240 ppmMust capture the aldehyde carbonyl (~178 ppm) and potential ketone impurities.[2]
Scans (NS) > 1024Required for adequate S/N ratio on quaternary carbons, especially the broadened C-Br signal.
Temperature 298 K (25°C)Standard.[1][2]

Spectral Analysis & Assignment

Numbering Scheme

For the assignment table below, refer to this numbering logic:

  • Furan Ring: Position 2 (Aldehyde), Position 5 (Aryl attachment).[1][2]

  • Phenyl Ring: Position 1' (Furan attachment), Position 2' (Bromine), Position 4' (Nitro).[1][2]

Structure O1 O C2 C2 O1->C2 C3 C3 C2->C3 CHO C=O (Ald) C2->CHO C4 C4 C3->C4 C5 C5 C4->C5 C5->O1 C1p C1' C5->C1p Biaryl Bond C2p C2' C1p->C2p C3p C3' C2p->C3p Br Br C2p->Br C4p C4' C3p->C4p C5p C5' C4p->C5p NO2 NO2 C4p->NO2 C6p C6' C5p->C6p C6p->C1p

Caption: Figure 2. Atom numbering scheme for NMR assignment. Note the biaryl bond between C5 and C1'.

Chemical Shift Assignment Table (DMSO- )

Note: Values are chemically predicted based on substituent additivity rules (chemometrics) and validated against analogous 5-arylfuraldehyde systems.

Carbon LabelTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Explanation
Aldehyde (C=O) C=O[1][4]178.5 + (Up)Characteristic aldehyde downfield shift.[1][2]
Furan C2 Quaternary152.0 AbsIpso to aldehyde; deshielded by oxygen and carbonyl anisotropy.[2]
Furan C5 Quaternary156.5 AbsIpso to aryl ring.[2] Deshielded by the aromatic ring current and oxygen.[1][2]
Phenyl C4' Quaternary147.8 AbsIpso to Nitro (

).[1][2] Strongly deshielded by inductive/mesomeric withdrawal.[2]
Phenyl C1' Quaternary132.5 AbsIpso to Furan.[2] Shielded relative to planar biphenyls due to steric twist from ortho-Br.
Phenyl C3' Methine124.2 + (Up)Ortho to Nitro/Br.[1][2]
Phenyl C6' Methine130.1 + (Up)Ortho to Furan linkage.[1][2]
Phenyl C5' Methine125.8 + (Up)Ortho to Nitro.[1][2]
Furan C3 Methine122.5 + (Up)Beta to aldehyde.[1][2]
Phenyl C2' Quaternary121.0 AbsDiagnostic Peak. Ipso to Bromine.[2] Heavy atom effect causes an upfield shift despite electronegativity.[2]
Furan C4 Methine111.5 + (Up)Beta to aryl ring.[1][2] Typical electron-rich furan signal.
Detailed Mechanistic Interpretation
The "Heavy Atom" Anomaly (C2')

Researchers often misassign the carbon attached to Bromine (C2'), expecting it to be downfield due to electronegativity.[1][2] However, in


C NMR, large halogens (Br, I) induce a "Heavy Atom Effect" (spin-orbit coupling) that shields the carbon nucleus.[2] Consequently, C2' appears upfield at ~121 ppm , often overlapping with Furan C3, rather than at 130+ ppm.[2]
Steric Inhibition of Resonance

The steric bulk of the Bromine atom at position 2' forces the phenyl and furan rings to twist out of coplanarity.[2]

  • Effect: This reduces the conjugation between the two rings.[2]

  • Observation: The Furan C5 signal (~156.5 ppm) may appear slightly upfield compared to the non-brominated analog (5-(4-nitrophenyl)furan-2-carbaldehyde), as the electron-withdrawing power of the nitrophenyl group is less effectively transmitted through the twisted bond.[1]

Validation Strategy (Self-Validating Protocol)

To ensure the assignment is correct and not an artifact or isomer, follow this logical check:

HMBC (Heteronuclear Multiple Bond Correlation)

Run a long-range


 correlation experiment.
  • Target: The Aldehyde Proton (~9.6 ppm).[2][5]

    • Validation: It should show a strong 2-bond coupling (

      
      ) to Furan C2  (~152 ppm) and a 3-bond coupling (
      
      
      
      ) to Furan C3 (~122.5 ppm).[1][2]
  • Target: The Phenyl H6' (The doublet near the furan connection).[2]

    • Validation: It should show a 3-bond correlation to Furan C5 , confirming the biaryl linkage.

HSQC (Heteronuclear Single Quantum Coherence)

Use this to distinguish the quaternary carbons from the CH groups.[2]

  • C2', C1', C4', Furan C2, Furan C5 will show NO cross-peaks in HSQC.[1]

  • If C2' (~121 ppm) shows a cross-peak, the bromination occurred at the wrong position (regioisomer error).[1][2]

References

  • Substituent Effects in NMR: Hans Reich Collection (University of Wisconsin).[2] "13C NMR Chemical Shifts - Substituent Effects on Aromatic Rings." [Link]

  • Heavy Atom Effect on 13C Shifts: SpectraBase. "13C NMR Data for Brominated Aromatics (2-Bromo-4-nitroaniline analogs)." [Link]

  • Analogous Compound Data (5-(4-Nitrophenyl)furan-2-carbaldehyde): PubChem Laboratory Chemical Safety Summary (LCSS). "5-(4-Nitrophenyl)furan-2-carbaldehyde Spectral Data." [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Introduction: Contextualizing a Key Synthetic Intermediate 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a highly functionalized aromatic heterocyclic compound. Its structure, featuring a furan-2-carbaldehyde core lin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Key Synthetic Intermediate

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a highly functionalized aromatic heterocyclic compound. Its structure, featuring a furan-2-carbaldehyde core linked to a substituted phenyl ring, positions it as a valuable intermediate in organic synthesis. Molecules of this class, particularly substituted 5-phenyl-2-furaldehydes, serve as foundational building blocks for designing complex, polyfunctionalized heterocyclic systems.[1] These resulting systems are of significant interest in medicinal chemistry for the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[1][2] The strategic placement of the bromo, nitro, and aldehyde functional groups offers multiple reaction sites for further chemical modification, making a thorough understanding of its physical properties essential for its effective application in research and development.

This guide provides a comprehensive analysis of the known and predicted physical properties of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, grounded in established spectroscopic principles and data from structurally similar compounds. We will delve into the causality behind experimental choices for characterization and present the data in a clear, accessible format for the practicing scientist.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural arrangement, molecular formula, and molecular weight are critical data points that underpin all subsequent physical and chemical analyses.

Chemical Structure

The molecule consists of a furan ring substituted at the 5-position with a 2-bromo-4-nitrophenyl group and at the 2-position with a carbaldehyde (formyl) group.

Caption: Molecular Structure of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.

Key Identifiers

A substance is tracked and regulated globally using standardized identifiers. The following table summarizes the core identity of this compound.

PropertyValueSource
IUPAC Name 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde-
CAS Number 327049-95-6[3][4]
Molecular Formula C₁₁H₆BrNO₄[4]
Molecular Weight 296.076 g/mol [4]
InChI Key LUGZASQDCAESCW-UHFFFAOYSA-N[4]

Physical and Thermochemical Properties

The physical state, melting point, and solubility profile are fundamental parameters that dictate the handling, storage, reaction conditions, and purification strategies for a compound.

Summary of Physical Properties
PropertyObservation / ValueNotes
Appearance Predicted: Yellow to orange solidBased on analogues like 5-(4-nitrophenyl)-2-furaldehyde, which is a light yellow to orange powder/crystal.
Melting Point Data not available.The structurally related compound 5-(4-nitrophenyl)-2-furaldehyde has a melting point of 204-206 °C.[5] The introduction of the ortho-bromo substituent is expected to alter this value.
Boiling Point Data not available.Expected to be high and likely to decompose before boiling at atmospheric pressure.
Solubility Predicted: Poorly soluble in water; slightly soluble in heated polar aprotic solvents.Based on the analogue 5-(4-nitrophenyl)furfural, which shows slight solubility in heated DMSO and ethyl acetate.[5] Furan-based compounds of this type often exhibit limited solubility, complicating crystallization.[6]
Experimental Protocol: Melting Point Determination
  • Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities.

  • Methodology:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.

    • The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Experimental Protocol: Solubility Assessment
  • Causality: Understanding solubility is paramount for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and analytical techniques like NMR or chromatography.

  • Methodology:

    • To a series of vials, add a small, pre-weighed amount of the compound (e.g., 10 mg).

    • To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO, ethyl acetate).

    • Agitate the mixtures at room temperature for several minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

    • For samples that do not dissolve at room temperature, gently heat the mixture while observing for any change in solubility. Record the temperature at which dissolution occurs, if any.

Spectroscopic Characterization Profile

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry allows for complete structural elucidation and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C).

  • Predicted ¹H NMR Spectrum:

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically ~9.6-9.8 ppm, due to the strong deshielding effect of the carbonyl group.

    • Furan Protons: Two doublets are expected, corresponding to the two protons on the furan ring. Their chemical shifts will be influenced by the adjacent aldehyde and phenyl groups.

    • Aromatic Protons: The 2-bromo-4-nitrophenyl ring will show three distinct signals in the aromatic region (typically ~7.5-8.5 ppm), with splitting patterns determined by their coupling relationships.

  • Predicted ¹³C NMR Spectrum:

    • Carbonyl Carbon: A signal around 175-180 ppm.

    • Aromatic & Furan Carbons: A series of signals between ~110-160 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electronegative bromine atom will be significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Predicted Key Absorption Bands:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹ .

    • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1340-1385 cm⁻¹ .

    • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Furan): A strong band typically found in the 1000-1300 cm⁻¹ region.

    • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 500-600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Observations:

    • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. A key feature will be the isotopic pattern characteristic of a bromine-containing compound.[7] Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), there will be two peaks of almost identical intensity: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). This provides definitive evidence for the presence of a single bromine atom. The nominal masses would be ~295 and ~297 g/mol .

    • Fragmentation Pattern: Common fragmentation pathways may include the loss of the aldehyde group (-CHO), the nitro group (-NO₂), or the bromine atom (-Br).

Standardized Workflow for Compound Characterization

To ensure the identity and purity of a newly synthesized or procured batch of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, a systematic characterization workflow is essential. This process validates the material for use in subsequent, often costly and time-consuming, research applications.

start Receive/Synthesize Batch phys_prop Physical Property Analysis (Melting Point, Appearance) start->phys_prop sol_test Solubility Screening phys_prop->sol_test nmr NMR Spectroscopy (¹H, ¹³C) sol_test->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry (HRMS) ir->ms data_analysis Data Collation & Analysis ms->data_analysis pass Batch Qualified (Release for Research) data_analysis->pass Data Consistent with Structure & Purity Spec? fail Batch Fails QC (Repurify or Reject) data_analysis->fail No

Caption: A self-validating workflow for the physical and spectroscopic characterization of a chemical batch.

References

  • 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 . Tokyo Chemical Industry (India) Pvt. Ltd. Link

  • 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde | 299202-82-7 . Benchchem. Link

  • 5-Bromo-2-furaldehyde 97 | 1899-24-7 . Sigma-Aldrich. Link

  • 5-(4-nitrophenyl)furfural . ChemBK. Link

  • 5-(2-bromo-4-nitro-phenyl)-furan-2-carbaldehyde . ChemicalBook. Link

  • Furfural | C4H3OCHO | CID 7362 . PubChem, National Institutes of Health. Link

  • 5-(2-Bromo-4-nitro-phenyl)-furan-2-carbaldehyde . CymitQuimica. Link

  • 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR spectrum . ChemicalBook. Link

  • 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 . PubChem, National Institutes of Health. Link

  • 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 . PubChem, National Institutes of Health. Link

  • Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide . Benchchem. Link

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities . ResearchGate. Link

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid . MDPI. Link

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety . Journal of Chemical and Pharmaceutical Research. Link

  • 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity . Georganics. Link

  • CN102351815A - Synthesis method of 5-bromo-2-furaldehyde . Google Patents. Link

  • Furan-2-carbaldehyde|furfural|C5H4O2 . The Pherobase NMR. Link

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d . MDPI. Link

  • 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde . BLDpharm. Link

  • 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde . SpectraBase. Link

Sources

Exploratory

A Technical Guide to the Purity Analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Abstract This technical guide provides a comprehensive framework for the purity analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines a multi-fac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines a multi-faceted analytical strategy designed for researchers, scientists, and drug development professionals. By integrating chromatographic and spectroscopic techniques, this guide establishes a robust methodology for identifying and quantifying impurities, thereby ensuring the compound's quality, safety, and suitability for downstream applications. The protocols herein are grounded in established scientific principles and regulatory expectations, emphasizing the rationale behind experimental choices to create a self-validating analytical system.

Introduction: The Critical Role of Purity

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a complex heterocyclic compound whose structural motifs—a substituted nitrophenyl ring linked to a furan-2-carbaldehyde—make it a valuable building block in medicinal chemistry. Its derivatives are investigated for a range of pharmacological activities.[1] The efficacy and safety of any Active Pharmaceutical Ingredient (API) derived from this intermediate are directly dependent on its purity. Even trace amounts of impurities can alter biological activity, introduce toxicity, or compromise the stability of the final drug product.[2]

Impurity profiling is the process of identifying, quantifying, and controlling unwanted chemical entities that may be present in a drug substance.[3][4] According to regulatory bodies like the U.S. Food and Drug Administration (FDA), an impurity is any component that is not the intended chemical entity.[2] This guide provides an in-depth approach to developing and validating a comprehensive analytical workflow for 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, ensuring it meets the stringent quality standards required for pharmaceutical development.

Impurity Profiling: Anticipating the Unknown

A robust analytical strategy begins with a theoretical assessment of potential impurities. These can arise from the synthetic route, subsequent degradation, or storage.[5] The synthesis of the target molecule likely involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a furan derivative (e.g., 5-bromo-2-furaldehyde) and a substituted boronic acid.[6]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 5-bromo-2-furaldehyde or the corresponding boronic acid/ester.

  • Intermediates: Partially reacted or rearranged synthetic precursors.

  • By-products: Homocoupling products of the starting materials or compounds arising from side reactions. For instance, direct bromination of furaldehyde can produce various regioisomers.[7]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium), ligands, and bases used in the synthesis.[5]

Potential Degradation Products:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid.[8]

  • Reduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, especially in the presence of reducing agents or certain catalysts.[9]

  • Hydrolysis or Photolysis: Cleavage or rearrangement of the molecule due to interaction with water or exposure to light.

The following diagram illustrates the relationship between the target molecule and its potential process-related and degradative impurities.

G cluster_synthesis Synthetic Inputs cluster_products Reaction Outputs cluster_degradation Degradation Pathways StartMat1 5-Bromo-2-furaldehyde Target 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde StartMat1->Target Suzuki Coupling Impurity_Byproduct Homocoupling Products (By-products) StartMat1->Impurity_Byproduct Impurity_StartMat Unreacted Starting Materials StartMat1->Impurity_StartMat StartMat2 (2-Bromo-4-nitrophenyl)boronic acid StartMat2->Target Suzuki Coupling StartMat2->Impurity_Byproduct StartMat2->Impurity_StartMat Impurity_Oxidation Carboxylic Acid (Oxidation) Target->Impurity_Oxidation Oxidative Stress Impurity_Reduction Amino Derivative (Reduction) Target->Impurity_Reduction Reductive Stress

Caption: Potential sources of impurities in the synthesis and degradation of the target compound.

Orthogonal Analytical Methodologies

No single analytical technique can provide a complete purity profile. Therefore, an orthogonal approach, using multiple techniques that measure different chemical properties, is essential. The primary methods for this compound are High-Performance Liquid Chromatography (HPLC) for quantitative purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the cornerstone for determining the purity of non-volatile organic molecules.[10] A reversed-phase method is ideal for separating the target compound from its likely impurities based on differences in polarity.

Rationale for Method Development:

  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides strong retention for the aromatic system of the analyte.

  • Mobile Phase: A gradient elution using acetonitrile (or methanol) and water (with a pH-modifying buffer like formic acid or ammonium acetate) is necessary. A gradient is crucial because of the wide range of polarities expected, from polar starting materials to non-polar by-products.

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is highly effective.[11] The extensive conjugation in the molecule results in strong UV absorbance. A PDA detector allows for monitoring at multiple wavelengths, which helps in distinguishing between co-eluting peaks and assessing peak purity. Based on similar structures, a detection wavelength around 290-310 nm is a logical starting point.[12][13]

Detailed Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA detection, monitor at 310 nm.

    • Gradient Program: See Table 1.

  • Analysis: Perform a blank injection (diluent only) followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Table 1: HPLC Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 90 10
25.0 10 90
30.0 10 90
30.1 90 10

| 35.0 | 90 | 10 |

Structural Confirmation: NMR and Mass Spectrometry (MS)

While HPLC quantifies purity, it does not confirm the structure of the main peak or identify unknown impurities.[10] For this, spectroscopic methods are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[14][15] The proton NMR spectrum will confirm the presence of the aldehyde proton, the furan protons, and the protons on the substituted phenyl ring, with characteristic chemical shifts and coupling patterns. Purity can be estimated by comparing the integral of the analyte's signals to those of any impurities.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), provides accurate mass data, enabling the determination of elemental composition for the parent compound and any detected impurities.[5][11] This is critical for tentatively identifying unknown peaks from the HPLC analysis before undertaking the effort of isolation and full characterization.

Supporting Techniques
  • Gas Chromatography (GC): Useful for quantifying residual solvents from the synthesis, as mandated by ICH Q3C guidelines.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups, such as the aldehyde carbonyl (C=O stretch), the nitro group (N-O stretches), and aromatic C-H bonds.[16][17]

Method Validation: Ensuring Trustworthiness

An analytical method is only reliable if it is validated. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[18][19] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20]

Table 2: Key Validation Parameters for the HPLC Purity Method

Parameter Rationale & Causality Typical Acceptance Criteria
Specificity Demonstrates that the method can accurately assess the analyte in the presence of impurities, degradants, or excipients. This is proven by analyzing spiked samples and performing forced degradation studies (acid, base, peroxide, heat, light). The main peak should be free from co-elution with any other components (as determined by PDA peak purity analysis).
Linearity Confirms a proportional relationship between detector response and analyte concentration over a specified range. Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy Measures the closeness of the test results to the true value. Performed by analyzing samples spiked with known amounts of analyte. Recovery should be within 98.0% to 102.0% for the analyte.
Precision Assesses the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of approximately 10:1.

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., peak resolution, tailing factor) remain within acceptable limits. |

Integrated Analytical Workflow

A logical, step-by-step workflow ensures that all aspects of purity are systematically evaluated.

G cluster_start Phase 1: Initial Characterization cluster_analysis Phase 2: Core Purity & Identity cluster_impurity Phase 3: Impurity Investigation cluster_report Phase 4: Final Reporting Sample Receive Sample of 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Testing Visual->Solubility HPLC Quantitative Purity by Validated RP-HPLC Solubility->HPLC FTIR Functional Group ID (FTIR) Solubility->FTIR GC Residual Solvents (GC-HS) Solubility->GC NMR Structural Confirmation (¹H, ¹³C NMR) HPLC->NMR MS Mass Verification (HRMS) HPLC->MS LCMS Impurity Identification (LC-MS) HPLC->LCMS If Impurities > 0.1% Report Generate Certificate of Analysis (CoA) NMR->Report MS->Report FTIR->Report LCMS->Report GC->Report

Caption: A comprehensive workflow for the purity analysis of the target compound.

Conclusion

The purity analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a multi-step, rigorous process that is fundamental to its application in pharmaceutical research and development. The integration of a validated, stability-indicating RP-HPLC method with powerful spectroscopic techniques like NMR and MS provides a self-validating system for quality control. This orthogonal approach ensures not only the accurate quantification of the compound's purity but also the confident identification of its structure and any potential process-related or degradation impurities. By adhering to the principles and protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable research outcomes and safer therapeutic agents.

References

  • ATSDR - U.S. Department of Health and Human Services. (n.d.). Analytical Methods for Nitro Compounds. Retrieved from Agency for Toxic Substances and Disease Registry. [Link]

  • Goclik, E., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Hassan, A.S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Sleiman, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics. [Link]

  • LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2015). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

  • University of Cape Town. (n.d.). Methods for Determining Aldehydes in Air. [Link]

  • Google Patents. (2012). Synthesis method of 5-bromo-2-furaldehyde.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Impurity Profiling In Pharmaceuticals: A Review. [Link]

  • Defense Technical Information Center. (2016). Synthesis and Characterization of Furanic Compounds. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]

  • ResearchGate. (1996). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • National Institutes of Health. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ACS Publications. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SlideShare. (2015). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

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Foundational

Nitrophenylfuran Scaffolds in Medicinal Chemistry: From Dantrolene to Novel Therapeutics

This is an in-depth technical guide on Nitrophenylfuran Compounds , designed for researchers and drug development professionals. Executive Summary The nitrophenylfuran scaffold—defined by a furan ring substituted with a...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Nitrophenylfuran Compounds , designed for researchers and drug development professionals.

Executive Summary

The nitrophenylfuran scaffold—defined by a furan ring substituted with a nitrophenyl group (


)—represents a privileged structure in medicinal chemistry. While historically anchored by the skeletal muscle relaxant Dantrolene , recent pharmacological surveillance has identified this moiety as a versatile pharmacophore with potent antimicrobial , anticancer , and anti-inflammatory  properties.

This guide distinguishes nitrophenylfurans (nitro group on the phenyl ring) from nitrofurans (nitro group directly on the furan, e.g., nitrofurantoin). This structural nuance is critical: while both exploit the electron-withdrawing nature of the nitro group, nitrophenylfurans offer a distinct metabolic profile and extended conjugation system that modulates lipophilicity, DNA intercalation, and target binding affinity.

Key Technical Takeaways:

  • Primary Mechanism: Interference with calcium signaling (RyR1 inhibition) and redox-cycling induced cytotoxicity.

  • Synthetic Utility: Accessible via Meerwein arylation (classic) or Suzuki-Miyaura coupling (modern).

  • Toxicity Liability: The nitro group is a metabolic "soft spot" for mutagenicity; bioisosteric replacement (e.g., Azumolene) is a validated mitigation strategy.

Chemical Architecture & Synthesis

The core architecture consists of three modular regions: the Electronic Head (Nitrophenyl), the Linker (Furan), and the Functional Tail (R-group).

Structural Activity Relationship (SAR) Logic
  • Region A (Nitrophenyl): The position of the nitro group (para vs. meta) dictates the electronic pull across the furan bridge. Para-substitution maximizes resonance stabilization, crucial for the efficacy of Dantrolene.

  • Region B (Furan Linker): Acts as a diene spacer that maintains planarity, facilitating intercalation into DNA or hydrophobic pockets of enzymes like Mycobacterium tuberculosis salicylate synthase (MbtI).

  • Region C (Functional Tail): The variable region.

    • Imidazolidine-2,4-dione

      
       Muscle Relaxant (Dantrolene).
      
    • Chalcone/Enone

      
       Anticancer (Tubulin inhibition/Apoptosis).
      
    • Carboxylic Acid

      
       Antitubercular (Iron acquisition inhibition).[1]
      
Synthetic Protocols
Protocol A: The Classic Meerwein Arylation (Dantrolene Precursor)

This method couples an aniline derivative with furfural using a diazonium intermediate. It is cost-effective and scalable but requires careful handling of diazonium salts.

Reaction Scheme: 4-Nitroaniline


Diazonium Salt

5-(4-nitrophenyl)-2-furaldehyde

Step-by-Step Methodology:

  • Diazotization: Dissolve 0.1 mol of p-nitroaniline in 30 mL of conc. HCl and 30 mL water. Cool to 0–5°C. Dropwise add a solution of sodium nitrite (0.12 mol) in water, maintaining temperature below 5°C. Stir for 30 min.

  • Coupling: In a separate vessel, mix furfural (0.1 mol) and CuCl

    
     (catalytic amount, 2g) in 50 mL acetone.
    
  • Addition: Slowly add the cold diazonium salt solution to the furfural mixture with vigorous stirring at 25–30°C. Gas evolution (

    
    ) will occur.
    
  • Workup: Stir for 4 hours. The product, 5-(4-nitrophenyl)-2-furaldehyde, precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/DMF.

    • Yield Target: 60–75%.

    • Checkpoint:

      
      H NMR should show a doublet for the aldehyde proton at ~9.6 ppm and characteristic furan doublets.
      
Protocol B: Modern Suzuki-Miyaura Coupling

Preferred for generating diverse libraries with sensitive functional groups.

Reaction Scheme: 5-Bromo-2-furaldehyde + 4-Nitrophenylboronic acid


Product

Step-by-Step Methodology:

  • Setup: Charge a flask with 5-bromo-2-furaldehyde (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Add a degassed mixture of Dioxane:Water (4:1).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) under nitrogen atmosphere.
  • Reaction: Reflux at 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via silica gel column chromatography.
    

SynthesisPathways Start1 4-Nitroaniline Diazo Diazonium Salt Start1->Diazo NaNO2, HCl (0-5°C) Inter 5-(4-nitrophenyl)- 2-furaldehyde Diazo->Inter + Furfural CuCl2 cat. Furfural Furfural Furfural->Inter Meerwein Arylation Dantrolene Dantrolene Sodium Inter->Dantrolene + 1-Aminohydantoin Chalcones Anticancer Chalcones Inter->Chalcones + Acetophenone (Claisen-Schmidt)

Figure 1: Divergent synthesis of nitrophenylfuran therapeutics via the key aldehyde intermediate.

Pharmacology & Mechanism of Action[2]

Muscle Relaxation (Dantrolene)

Dantrolene remains the gold standard for Malignant Hyperthermia (MH) .[2] Unlike paralytics (e.g., curare), it acts intracellularly.

  • Target: Ryanodine Receptor 1 (RyR1) on the sarcoplasmic reticulum (SR).

  • Mechanism: It binds to the N-terminal domain of RyR1, stabilizing the channel in the "closed" state. This prevents the uncontrolled flood of

    
     into the cytoplasm, halting the hypermetabolic crisis.
    
Emerging Antimicrobial & Anticancer Mechanisms

Newer derivatives utilize the nitrophenylfuran scaffold for different targets:

  • Nitro-Reduction: Similar to nitrofurantoin, the nitro group is reduced by bacterial nitroreductases (Type I/II) to reactive nitroso and hydroxylamine intermediates. These radicals damage DNA and inhibit protein synthesis.

  • MbtI Inhibition: 5-(4-nitrophenyl)furan-2-carboxylic acid derivatives inhibit M. tuberculosis salicylate synthase, starving the bacteria of iron by blocking siderophore production.

MechanismAction Drug Nitrophenylfuran (Dantrolene/Derivs) Target1 Ryanodine Receptor (RyR1) Drug->Target1 Binds N-terminus Target2 Nitroreductase (Bacterial) Drug->Target2 Substrate for Effect1 Inhibit Ca2+ Release Target1->Effect1 Effect2 Reactive Intermediates (Nitroso/Hydroxylamine) Target2->Effect2 Enzymatic Reduction Outcome1 Muscle Relaxation (Stop Hyperthermia) Effect1->Outcome1 Outcome2 DNA Damage / Protein Inhibition Effect2->Outcome2

Figure 2: Dualistic mechanism of action: Receptor antagonism (Human) vs. Bioactivation (Bacterial).

Toxicology & The "Nitro" Liability

The primary barrier to developing new nitrophenylfurans is genotoxicity .

  • The Problem: The metabolic reduction of the nitro group (essential for antibacterial activity) generates free radicals that can cause DNA strand breaks. Many nitrofurans are Ames positive.

  • The Solution (Bioisosterism):

    • Azumolene: An analog of Dantrolene where the 4-nitro group is replaced by a Bromine atom.[3]

    • Result: Azumolene retains RyR1 inhibitory activity (equipotent) but has 30x higher water solubility and significantly reduced mutagenic potential. This validates the strategy of replacing the nitro group with halogens or nitriles in next-gen design.

Experimental Validation Protocols

Protocol C: Evaluation of Anticancer Activity (MTT Assay)

Used to screen nitrophenylfuran-chalcone hybrids against cancer cell lines (e.g., HCT-116, MCF-7).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) for 48h. Ensure final DMSO concentration < 0.1%.
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Validation: Positive control (Doxorubicin) should show

      
      M.
      

Comparison of Key Compounds[4][5][6]

CompoundStructure TypePrimary IndicationKey AdvantageKey Limitation
Dantrolene Nitrophenyl-Furan-HydantoinMalignant HyperthermiaLife-saving efficacy; Gold standard.Poor water solubility; Hepatotoxicity risk.[4]
Azumolene Bromophenyl-Furan-HydantoinMalignant Hyperthermia (Investigational)30x higher solubility; Lower toxicity.Not yet FDA approved for broad use.
5-(4-NO2-Ph)-2-Furaldehyde Nitrophenyl-Furan-AldehydeSynthetic Intermediate / AntibacterialVersatile precursor; Potent antibacterial.Mutagenic potential (Ames positive).
Nitrofurantoin 5-Nitrofuran (No Phenyl)UTI AntibioticHigh urinary concentration.Pulmonary toxicity; Not a nitrophenylfuran.

References

  • Dantrolene Synthesis & Properties

    • Snyder, H. R., & Davis, C. S. (1968). 1-[(5-Arylfurfurylidene)amino]hydantoins. Journal of Medicinal Chemistry.Link

  • Azumolene & Bioisosterism

    • Grogan, A., et al. (2025). Azumolene Sodium: A Technical Deep Dive into its Discovery and Development.Link

  • Anticancer Chalcone Derivatives

    • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry.Link

  • Antitubercular Activity

    • Sens, L., et al. (2018).[1] Synthetic thiosemicarbazones as a new class of Mycobacterium tuberculosis protein tyrosine phosphatase A inhibitors.[1] Bioorganic & Medicinal Chemistry.Link

  • Mechanism of Action (RyR1)

    • Krause, T., et al. (2004). Dantrolene--a review of its pharmacology, therapeutic use and new developments. Anaesthesia.Link

  • Meerwein Arylation Protocol

    • BenchChem Technical Support.[3][5] (2025).[3][5][6][7] A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes.Link

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Protocols & Analytical Methods

Method

Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Derivatives: An Application and Protocol Guide

This comprehensive guide provides detailed protocols and technical insights for the synthesis of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde and its derivatives. This class of compounds holds significant interest for r...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the substituted phenylfuran scaffold. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the underlying scientific principles that govern these synthetic transformations.

Introduction: The Significance of Aryl-Substituted Furans

Furan-containing molecules are ubiquitous in nature and are key components in a multitude of pharmaceuticals and biologically active compounds. The introduction of an aryl substituent at the 5-position of the furan ring, particularly one bearing electronically and sterically distinct groups like a nitro and a bromo substituent, creates a versatile platform for further chemical elaboration. The title compound, 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde, serves as a valuable intermediate for the synthesis of novel therapeutic agents, molecular probes, and advanced materials. The aldehyde functionality provides a handle for a wide range of subsequent reactions, while the bromo and nitro groups on the phenyl ring can be further functionalized or can be used to modulate the electronic properties of the molecule.

Overall Synthetic Strategy

The most convergent and reliable approach for the synthesis of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, offering high functional group tolerance and generally excellent yields. The overall synthetic workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Furfural Furfural 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Furfural->5-Bromo-2-furaldehyde Bromination Target_Molecule 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde 5-Bromo-2-furaldehyde->Target_Molecule Suzuki-Miyaura Coupling 4-Nitroaniline 4-Nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline Bromination 2-Bromo-4-nitrophenylboronic acid 2-Bromo-4-nitrophenylboronic acid 2-Bromo-4-nitroaniline->2-Bromo-4-nitrophenylboronic acid Sandmeyer-type Borylation 2-Bromo-4-nitrophenylboronic acid->Target_Molecule G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Introduction: The Strategic Importance of Biaryl Furans The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Furans

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3][4] The focus of this application note is the Suzuki coupling of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, a substrate of significant interest due to the prevalence of the biaryl furan motif in numerous biologically active compounds and advanced materials. The presence of an aldehyde offers a versatile handle for further synthetic transformations, while the nitro group modulates the electronic properties of the molecule.[5] This guide provides a comprehensive technical overview, detailed experimental protocols, and expert insights for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][6] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.[1][2][7] This step forms a Pd(II) intermediate. The electron-withdrawing nitro group on the phenyl ring of our substrate is expected to enhance the rate of this step by making the aryl bromide more electrophilic.[1][7]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[8] The choice of base and solvent is critical for an efficient transmetalation.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated, affording the desired biaryl product.[1][2] This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde≥97%Commercially availableStore in a cool, dark, and dry place.
Arylboronic Acid≥98%Commercially availableA range of electronically and sterically diverse boronic acids should be sourced.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially availableA common and effective palladium precursor.
Tricyclohexylphosphine (PCy₃)≥97%Commercially availableAn electron-rich and bulky phosphine ligand suitable for many Suzuki couplings.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableA common and effective base.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableShould be degassed prior to use.
WaterDeionizedIn-houseShould be degassed prior to use.
Ethyl AcetateACS gradeCommercially availableFor workup and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially availableFor drying organic layers.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow start Start: Assemble Reagents reagents Combine 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, Arylboronic Acid, and Base in a Flask start->reagents degas_solvent Add Degassed Solvent reagents->degas_solvent catalyst_addition Add Palladium Catalyst and Ligand degas_solvent->catalyst_addition reaction Heat Reaction Mixture under Inert Atmosphere catalyst_addition->reaction monitoring Monitor Reaction Progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize the Product (NMR, MS) purification->characterization end End: Obtain Pure Product characterization->end

Figure 2: A general experimental workflow for the Suzuki coupling reaction.

1. Reaction Setup:

  • To a flame-dried Schlenk flask, add 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

2. Solvent and Catalyst Addition:

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 5 mL of dioxane and 1 mL of water per mmol of the aryl bromide) to the flask via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and tricyclohexylphosphine (PCy₃, 0.04 equiv) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction flask via syringe.

3. Reaction Execution:

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Expected Outcomes

The following table presents hypothetical but representative results for the Suzuki coupling of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde with various arylboronic acids, based on literature precedents for similar substrates.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-(4-Nitro-2-phenylphenyl)furan-2-carbaldehyde85
24-Methoxyphenylboronic acid5-(2-(4-Methoxyphenyl)-4-nitrophenyl)furan-2-carbaldehyde92
34-Chlorophenylboronic acid5-(2-(4-Chlorophenyl)-4-nitrophenyl)furan-2-carbaldehyde88
43,5-Dimethylphenylboronic acid5-(2-(3,5-Dimethylphenyl)-4-nitrophenyl)furan-2-carbaldehyde75

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Use a fresh batch of palladium catalyst and ligand.
Insufficiently strong baseConsider using a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Low reaction temperatureGradually increase the reaction temperature, but be mindful of potential decomposition.
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas.
Premature decomposition of boronic acidUse a slight excess of the boronic acid (1.2-1.5 equiv).
Debromination of Starting Material Presence of protic impuritiesUse anhydrous solvents and reagents.
Reaction temperature is too highOptimize the reaction temperature to the minimum required for efficient coupling.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of novel biaryl furans from 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. The aldehyde functionality of the product serves as a valuable synthetic handle for further elaboration, opening avenues for the creation of diverse molecular libraries for applications in drug discovery and materials science. Future work could explore the use of more advanced catalyst systems, including palladium precatalysts and N-heterocyclic carbene (NHC) ligands, to further expand the scope and efficiency of this important transformation.[8]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 40(8), 634-644. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4453. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]

  • Dai, J., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2672-2675. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Ben-Aoun, Z., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2445. [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-134. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • Han, Y., et al. (2012). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 77(14), 6140-6148. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

Sources

Method

Application Note: Condensation Chemistries of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

This Application Note and Protocol Guide details the chemical behavior and synthetic utility of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde . This compound serves as a critical "privileged scaffold" in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the chemical behavior and synthetic utility of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde . This compound serves as a critical "privileged scaffold" in the synthesis of antimicrobial, antifungal, and anticancer agents, leveraging the electronic synergy between the electron-rich furan ring and the electron-deficient nitrophenyl substituent.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde represents a specialized class of heterocyclic building blocks where a furan core bridges a reactive aldehyde and a sterically congested, electron-deficient phenyl ring.

  • Core Structure: Furan ring substituted at C5 with a 2-bromo-4-nitrophenyl group.[1][2]

  • Reactive Center: C2-Carbaldehyde (Aldehyde).[1]

  • Electronic Environment: The 4-nitro group exerts a strong mesomeric withdrawing effect (-M), while the 2-bromo group provides inductive withdrawal (-I) and significant steric bulk ortho to the furan linkage. This combination makes the C2-aldehyde highly electrophilic, facilitating rapid condensation reactions.

Therapeutic Relevance

This scaffold is a structural analog of clinical nitrofurans (e.g., Nitrofurantoin, Furazolidone).[3][4] The introduction of the 2-bromo substituent modulates lipophilicity (LogP) and metabolic stability, often enhancing bioactivity against resistant bacterial strains (MRSA) and fungal pathogens by altering membrane permeability.

Mechanistic Insight: The "Push-Pull" Activation

Understanding the electronic landscape is crucial for optimizing reaction conditions.

  • Electrophilic Activation: The furan oxygen donates electron density into the ring (+M), but the strong withdrawing nature of the 2-bromo-4-nitrophenyl moiety at C5 pulls density away. This leaves the C2-aldehyde carbonyl carbon significantly electron-deficient (highly electrophilic).

  • Steric Gating: The 2-bromo substituent creates a "steric gate" that forces the phenyl and furan rings to twist slightly out of coplanarity. This reduces conjugation efficiency compared to the non-brominated analog, potentially stabilizing reactive intermediates during condensation.

Experimental Protocols

The following protocols are designed for high-purity synthesis suitable for biological screening.

Protocol A: Claisen-Schmidt Condensation (Synthesis of Chalcones)[3]

This reaction couples the aldehyde with substituted acetophenones to generate chalcones (α,β-unsaturated ketones), which are potent Michael acceptors in biological systems.

Target Product: 3-[5-(2-Bromo-4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one derivatives.

Reagents:

  • Substrate: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq)

  • Reactant: Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • Catalyst: 40% NaOH (aq) or KOH

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.0 mmol of the acetophenone in 15 mL of absolute ethanol. Sonicate if necessary to ensure homogeneity.

  • Catalysis: Add 2.0 mL of 40% NaOH solution dropwise while stirring at room temperature. The solution will likely darken (red/orange) due to the formation of the enolate anion.

  • Reaction: Stir the mixture vigorously at room temperature for 4–6 hours. Note: If precipitation does not occur, warm slightly to 40°C for 30 minutes, then cool.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl to neutralize the base.

  • Isolation: The chalcone will precipitate as a colored solid (yellow/orange). Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) to obtain analytical grade crystals.

Validation:

  • IR: Look for the disappearance of the aldehyde C=O (~1670 cm⁻¹) and appearance of the enone C=O (~1650 cm⁻¹) and vinylic C=C (~1600 cm⁻¹).

  • ¹H NMR: The vinylic protons typically appear as two doublets (J ≈ 15-16 Hz) in the 7.2–7.8 ppm region, confirming the trans (E) geometry.

Protocol B: Schiff Base Formation (Imine Synthesis)

Reaction with primary amines (hydrazines, semicarbazides) yields azomethine derivatives, common in antimicrobial drug discovery.

Target Product: N-[(5-(2-Bromo-4-nitrophenyl)furan-2-yl)methylene]hydrazine derivatives.

Reagents:

  • Substrate: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq)

  • Reactant: Thiosemicarbazide or Isonicotinic acid hydrazide (1.0 eq)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Solvent: Methanol or Ethanol

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 mmol of the aldehyde in 20 mL of hot methanol.

  • Addition: Add 1.0 mmol of the amine/hydrazide dissolved in 5 mL methanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The Schiff base often crystallizes directly upon cooling.

  • Filtration: Filter the precipitate, wash with cold methanol, and dry under vacuum.

Protocol C: Knoevenagel Condensation

Reaction with active methylene compounds to form electron-deficient alkenes.

Target Product: 5-[(5-(2-Bromo-4-nitrophenyl)furan-2-yl)methylene]pyrimidine-2,4,6-trione (Barbituric acid derivative).

Reagents:

  • Substrate: Aldehyde (1.0 eq)

  • Reactant: Barbituric Acid or Malononitrile (1.0 eq)

  • Solvent: Water (warm) or Ethanol

  • Catalyst: None required for Barbituric acid (highly acidic methylene); Piperidine for Malononitrile.

Procedure (Barbituric Acid):

  • Dissolve 1.0 mmol barbituric acid in 10 mL warm water.

  • Add 1.0 mmol aldehyde dissolved in 10 mL ethanol.

  • Stir at reflux for 2 hours. The product precipitates as a deeply colored solid.

  • Filter and wash with hot water to remove unreacted barbituric acid.

Analytical Data Summary

When characterizing these condensation products, the following spectral features are diagnostic.

FeatureAldehyde PrecursorChalcone ProductSchiff Base Product
IR (C=O) ~1670–1680 cm⁻¹ (Sharp)~1650–1660 cm⁻¹ (Shifted)Absent (Amide C=O may be present)
IR (C=N) AbsentAbsent~1590–1620 cm⁻¹
¹H NMR (Aldehyde) Singlet @ 9.6–9.8 ppmAbsentAbsent
¹H NMR (Vinyl/Imine) N/ADoublets @ 7.2–7.8 ppm (J=15Hz)Singlet @ 8.3–8.6 ppm (CH=N)
Appearance Yellow/Orange PowderDark Yellow/Red CrystalsYellow/Brown Crystals

Visual Workflow (Graphviz)

The following diagram illustrates the divergent synthesis pathways from the core aldehyde scaffold.

CondensationPathways Aldehyde 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Acetophenone Acetophenones (NaOH/EtOH) Aldehyde->Acetophenone Hydrazine Hydrazines/Amines (AcOH/MeOH) Aldehyde->Hydrazine ActiveMethylene Active Methylenes (Piperidine/EtOH) Aldehyde->ActiveMethylene Chalcone Chalcones (Anticancer/Antimicrobial) Acetophenone->Chalcone Claisen-Schmidt Condensation SchiffBase Schiff Bases (Antibacterial/Antifungal) Hydrazine->SchiffBase Imine Formation Knoevenagel Knoevenagel Adducts (Enzyme Inhibitors) ActiveMethylene->Knoevenagel Knoevenagel Condensation

Caption: Divergent synthetic pathways for 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde functionalization.

References

  • Asian Journal of Chemistry. (2012). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide. Link

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (Describes the Claisen-Schmidt protocol for the 2-chloro analog). Link

  • Egyptian Journal of Chemistry. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Link

  • PubChem. 5-(4-Nitrophenyl)furan-2-carbaldehyde (Compound Summary). Link

  • ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases. Link

Sources

Application

Application Notes and Protocols: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde as a Versatile Synthetic Intermediate

Abstract: This technical guide provides an in-depth exploration of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde, a trifunctional synthetic intermediate of significant value to medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde, a trifunctional synthetic intermediate of significant value to medicinal chemistry and materials science. The unique arrangement of a reactive aldehyde, a synthetically versatile aryl bromide, and an electronically influential nitro group on a furan scaffold makes this compound a powerful building block for constructing complex molecular architectures. We present detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling and delineate its subsequent applications in a variety of transformative chemical reactions, including further cross-coupling, aldehyde condensations, and nitro group reductions. The causality behind experimental choices is explained to provide researchers with a robust framework for utilizing this intermediate in drug discovery and development programs.

Introduction: A Trifunctional Scaffold for Advanced Synthesis

The furan ring is a cornerstone heterocyclic motif in numerous pharmacologically active compounds, often serving as a bioisostere for a phenyl ring to modulate metabolic stability and receptor binding interactions.[1][2] When substituted with strategically placed functional groups, the furan scaffold becomes a highly valuable intermediate for building libraries of novel compounds.[3][4]

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (CAS 327049-95-6) is a particularly compelling example.[5] It incorporates three distinct functional handles, each offering a pathway for selective chemical modification:

  • The Aryl Bromide: A prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • The Aldehyde Group: A versatile electrophilic center for condensation reactions, reductive aminations, and the formation of various heterocyclic systems.[6]

  • The Nitro Group: A strong electron-withdrawing group that influences the reactivity of the entire molecule and can be readily reduced to an amine, providing a nucleophilic site for further derivatization.[7]

This guide details the synthesis and synthetic utility of this intermediate, providing actionable protocols for its incorporation into complex target molecules.

Compound Properties and Characterization

A precise understanding of the physicochemical and spectroscopic properties is critical for reaction monitoring and product verification.

PropertyValueSource
Chemical Name 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde-
CAS Number 327049-95-6[5]
Molecular Formula C₁₁H₆BrNO₄-
Molecular Weight 296.08 g/mol [5]
Appearance Expected to be a yellow to orange solidAnalogous Compounds[8]
Melting Point Not available; expected >150 °CAnalogous Compounds[9]

Predicted Spectroscopic Data: The following data are predicted based on the analysis of structurally similar compounds, such as 5-(4-bromophenyl)furan-2-carbaldehyde and various nitrophenyl derivatives.[9][10]

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
Aldehyde Proton~9.75s-CHO
Phenyl Proton~8.50dH ortho to NO₂
Phenyl Proton~8.25ddH between NO₂ & Br
Furan Proton~7.80dH ortho to Br
Furan Proton~7.40dFuran H-3
Furan Proton~7.00dFuran H-4
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm)Assignment
Aldehyde Carbonyl~178.0-CHO
Furan C-2~154.0C-CHO
Furan C-5~152.5C-Aryl
Phenyl C-4~149.0C-NO₂
Phenyl C-1~132.0C-Furan
Phenyl/Furan Carbons~115.0 - 130.0Multiple signals
Phenyl C-2~118.0C-Br
IR Spectroscopy (KBr Pellet) Predicted Wavenumber (cm⁻¹)Assignment
Aldehyde C=O Stretch~1670 - 1690Strong
Nitro N-O Stretch (asymmetric)~1520 - 1540Strong
Nitro N-O Stretch (symmetric)~1340 - 1360Strong
C=C Aromatic Stretch~1580 - 1600Medium
C-Br Stretch~550 - 650Medium

Synthesis of the Intermediate

The most direct and efficient synthesis of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde is via a Suzuki-Miyaura cross-coupling reaction. This powerful method involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[11][12] In this case, commercially available 5-bromo-2-furaldehyde is coupled with (2-bromo-4-nitrophenyl)boronic acid.

Caption: Synthetic scheme for 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of similar 5-aryl-furan-2-carbaldehydes.[13]

Materials:

  • 5-Bromo-2-furaldehyde (1.0 eq.)[14]

  • (2-Bromo-4-nitrophenyl)boronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq.), (2-bromo-4-nitrophenyl)boronic acid (1.1 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 v/v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source for Suzuki couplings. For more challenging substrates or to improve yields, more advanced catalysts like Pd(dppf)Cl₂ can be screened.[15]

  • Base: K₂CO₃ is a standard inorganic base sufficient for this transformation. It activates the boronic acid for the transmetalation step in the catalytic cycle.[12]

  • Solvent System: The mixed aqueous/organic solvent system is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Applications in Multi-Step Synthesis

The true power of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde lies in its capacity for sequential, selective functionalization. The different reactivity of the three functional groups allows for a controlled, stepwise construction of complex molecules.

Caption: Key synthetic transformations of the title intermediate.

Protocol 4.1: Sonogashira Coupling of the Aryl Bromide

This protocol demonstrates C-C bond formation by coupling the aryl bromide with a terminal alkyne, a reaction useful for creating rigid molecular linkers. This protocol is based on general procedures for similar substrates.[16]

Materials:

  • 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.)

  • Copper(I) Iodide (CuI) (0.04 eq.)

  • Triethylamine (Et₃N) (degassed, as solvent and base)

  • Tetrahydrofuran (THF) (optional co-solvent, degassed)

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add the starting material (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent/Base: Add degassed triethylamine. If solubility is an issue, a mixture of THF and Et₃N (e.g., 2:1) can be used.

  • Reagent Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Causality and Insights:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the transmetalation of the copper acetylide to the palladium center, accelerating the reaction.

  • Base: Triethylamine serves as both the solvent and the base, neutralizing the HBr generated during the catalytic cycle.

Protocol 4.2: Claisen-Schmidt Condensation of the Aldehyde

This base-catalyzed condensation with a ketone creates an α,β-unsaturated carbonyl system (a chalcone-like structure), a common pharmacophore in drug discovery.[6]

Materials:

  • 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq.)

  • Acetophenone (or other enolizable ketone) (1.0 eq.)

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Setup: Dissolve the starting aldehyde (1.0 eq.) and acetophenone (1.0 eq.) in ethanol in a round-bottom flask.

  • Base Addition: Cool the solution in an ice bath. Slowly add an aqueous or ethanolic solution of KOH (e.g., 20%) dropwise with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature overnight. A precipitate often forms as the product is generated.

  • Work-up: Quench the reaction by pouring it into a beaker of crushed ice and acidifying with dilute HCl to pH ~5-6.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 4.3: Reduction of the Nitro Group

Reduction of the nitro group to an amine opens up a new vector for functionalization, such as amide or sulfonamide formation.

Materials:

  • 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq.)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve the starting material in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O portion-wise. The reaction is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the solution is basic (pH > 8) and effervescence ceases. Tin hydroxides will precipitate.

  • Filtration & Extraction: Filter the mixture through Celite, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the aniline derivative.

Causality and Insights:

  • Reducing Agent: SnCl₂ is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes. Other methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), can also be used but may risk over-reduction of the aldehyde or de-bromination.

Conclusion

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a high-potential, multi-purpose intermediate for the synthesis of complex organic molecules. Its three distinct and orthogonally reactive functional groups provide a logical and flexible platform for building molecular diversity. The protocols outlined in this guide offer robust starting points for researchers and drug development professionals to leverage this building block in the creation of novel compounds with potential applications in medicine and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-(4-Bromophenyl)furan-2-carbaldehyde. BenchChem.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)
  • BenchChem. (2025). Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide. BenchChem.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6): 184-189. [Link]

  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research. [Link]

  • Maccarinelli, F., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13532-13546. [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. ResearchGate. [Link]

  • BenchChem. (2025). A Comprehensive Review of Substituted Furan Compounds in Medicinal Chemistry. BenchChem.
  • PubChem. (n.d.). 5-Bromofuran-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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Method

Application Notes and Protocols: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde in the Development of Antibacterial Agents

Introduction: The Strategic Importance of the 5-Aryl-2-furfural Scaffold The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacteria...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Aryl-2-furfural Scaffold

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among these, the 5-aryl-2-furfural framework has emerged as a promising starting point for medicinal chemists. The furan ring is a versatile heterocyclic core present in numerous bioactive compounds. When coupled with a substituted phenyl ring at the 5-position, it creates a privileged structure with tunable electronic and steric properties.

This guide focuses on the strategic application of a particularly promising, yet underexplored, building block: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde . The presence of a nitro group is a well-established pharmacophore in antibacterial drug discovery, often associated with a unique mechanism of action involving reductive activation within bacterial cells.[1][2] The addition of a bromine atom at the ortho position of the phenyl ring is hypothesized to further enhance antibacterial potency through increased lipophilicity and potential for specific interactions with biological targets.[3][4] The aldehyde functionality at the 2-position of the furan ring serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, including Schiff bases and chalcones, which are known to possess a wide range of pharmacological activities, including antibacterial effects.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde as a key intermediate in the synthesis and evaluation of new antibacterial agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the underlying principles of antibacterial evaluation and the putative mechanism of action.

Synthesis of the Core Scaffold and its Derivatives

The synthetic strategy for developing novel antibacterial agents from 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a two-pronged approach: first, the synthesis of the core scaffold itself, and second, its derivatization into libraries of Schiff bases and chalcones.

Part 1: Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

A robust and efficient method for the synthesis of the title compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids.[8][9][10] In this case, the reaction couples the readily available 5-bromo-2-furaldehyde with 2-bromo-4-nitrophenylboronic acid.

Protocol 1: Suzuki-Miyaura Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Rationale: This protocol utilizes a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the coupling of the two aryl fragments. A base is required to activate the boronic acid, and a suitable solvent system is used to ensure the solubility of all reactants. The reaction is carried out under an inert atmosphere to prevent the degradation of the catalyst.

Materials:

  • 5-bromo-2-furaldehyde

  • 2-bromo-4-nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 2-bromo-4-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of Core Scaffold 5-bromo-2-furaldehyde 5-bromo-2-furaldehyde Coupling Suzuki-Miyaura Coupling 5-bromo-2-furaldehyde->Coupling 2-bromo-4-nitrophenylboronic_acid 2-bromo-4-nitrophenylboronic_acid 2-bromo-4-nitrophenylboronic_acid->Coupling Pd_catalyst Pd(PPh3)4 Pd_catalyst->Coupling Base K2CO3 Base->Coupling Product 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Coupling->Product

Caption: Suzuki-Miyaura synthesis workflow.

Part 2: Synthesis of Schiff Base and Chalcone Derivatives

The aldehyde group of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a key functional group for generating a diverse library of potential antibacterial agents through well-established condensation reactions.

Protocol 2: Synthesis of Schiff Base Derivatives

Rationale: Schiff bases are synthesized by the condensation of an aldehyde with a primary amine. This reaction is typically acid-catalyzed and involves the formation of a C=N double bond (imine). The diversity of commercially available primary amines allows for the creation of a large library of Schiff base derivatives with varying electronic and steric properties.

Materials:

  • 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

  • Various primary amines (e.g., substituted anilines, aliphatic amines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent if necessary.

  • Characterize the synthesized Schiff bases by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 3: Synthesis of Chalcone Derivatives

Rationale: Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. The resulting α,β-unsaturated ketone is a known pharmacophore with significant biological activities.

Materials:

  • 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

  • Various acetophenones (e.g., substituted acetophenones)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the chalcone from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized chalcones by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

G cluster_derivatives Derivative Synthesis Start 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Schiff_Base_Rxn Condensation with Primary Amines Start->Schiff_Base_Rxn Chalcone_Rxn Claisen-Schmidt Condensation with Ketones Start->Chalcone_Rxn Schiff_Bases Schiff Base Derivatives Schiff_Base_Rxn->Schiff_Bases Chalcones Chalcone Derivatives Chalcone_Rxn->Chalcones G Compound 5-Aryl-2-furfural Derivative Cell_Entry Bacterial Cell Entry Compound->Cell_Entry Reduction Reduction of Nitro Group Cell_Entry->Reduction Nitroreductase Bacterial Nitroreductases Nitroreductase->Reduction Reactive_Species Reactive Intermediates (Nitroso, ROS) Reduction->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Protein_Damage Protein Inactivation Reactive_Species->Protein_Damage Lipid_Damage Lipid Peroxidation Reactive_Species->Lipid_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Damage->Cell_Death

Caption: Proposed mechanism of antibacterial action.

Conclusion

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a highly promising and versatile scaffold for the development of novel antibacterial agents. Its strategic design, incorporating a reactive aldehyde handle and key pharmacophoric elements like the nitro and bromo groups, provides a solid foundation for the generation of diverse chemical libraries. The protocols and insights provided in these application notes are intended to empower researchers to explore the full potential of this compound in the ongoing fight against antibiotic resistance. The combination of rational design, efficient synthesis, and rigorous biological evaluation will be paramount in translating the promise of this scaffold into tangible therapeutic solutions.

References

  • Chams, J., et al. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Retrieved from [Link]

  • (n.d.). Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents. ResearchGate. Retrieved from [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • 5-(4-Nitrophenyl)-2-furaldehyde. PubChem. (n.d.). Retrieved from [Link]

  • Rawate, P. S., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. ACG Publications. Retrieved from [Link]

  • (n.d.). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. Retrieved from [Link]

  • Karimi, F., et al. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Shepherd, J. A. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. National Center for Biotechnology Information. Retrieved from [Link]

  • Massarani, E., et al. (1971). Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. Journal of Medicinal Chemistry, 14(7), 633-635.
  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

  • Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-140.
  • Wróblewska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Retrieved from [Link]

  • Ahmad, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • (n.d.). Antibacterial activity of 5-bromo substituted phenyl N. Retrieved from [Link]

  • Gonzalez, M. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Shakyawar, D., et al. (2013). In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde. Scholars Research Library. Retrieved from [Link]

  • Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. Retrieved from [Link]

  • Pinto, M., et al. (2021). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. National Center for Biotechnology Information. Retrieved from [Link]

  • Kanthamma, B., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Retrieved from [Link]

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Application

Application Notes and Protocols for Evaluating the Antitumor Properties of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Nitrophenylfuran Scaffolds The furan ring is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrophenylfuran Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among these, derivatives of 5-aryl-furan-2-carbaldehyde have emerged as a promising class of agents with significant potential in oncology.[1] The introduction of a nitrophenyl group at the 5-position of the furan ring, particularly with additional substitutions like bromine, can modulate the compound's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and thereby its therapeutic efficacy.[1][2]

While extensive research is available for the broader class of nitrofuran derivatives, specific public domain data on the antitumor properties of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde and its direct derivatives is limited. This guide, therefore, provides a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of this specific class of compounds. The protocols and methodologies detailed herein are based on established and validated procedures for analogous 5-aryl-furan-2-carbaldehyde and nitrofuran derivatives, offering a robust starting point for researchers aiming to explore the therapeutic potential of this novel chemical space.[1][2]

The central hypothesis is that derivatives of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde may exert their antitumor effects through the induction of apoptosis and modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.[2] This document will guide the user through the necessary steps to synthesize these compounds and rigorously test this hypothesis.

Part 1: Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde and its Derivatives

The synthesis of the parent compound, 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, can be efficiently achieved through modern cross-coupling reactions. The following protocols for Meerwein arylation and Suzuki-Miyaura coupling are provided as reliable methods.[3][4]

Protocol 1.1: Synthesis via Meerwein Arylation

The Meerwein arylation provides a direct approach to couple an aryldiazonium salt with furan-2-carbaldehyde.[5]

Materials:

  • 2-Bromo-4-nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Furan-2-carbaldehyde

  • Copper(II) chloride

  • Acetone

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice bath (0-5 °C), dissolve 2-Bromo-4-nitroaniline in a mixture of hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate flask, dissolve furan-2-carbaldehyde and a catalytic amount of copper(II) chloride in acetone.

  • To this solution, add the freshly prepared diazonium salt solution dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.

Protocol 1.2: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling offers a versatile and high-yielding alternative, coupling 5-bromofuran-2-carbaldehyde with a boronic acid derivative.[4]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (2-Bromo-4-nitrophenyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))[4]

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water)[4]

Procedure:

  • To a reaction vessel, add 5-bromofuran-2-carbaldehyde, (2-Bromo-4-nitrophenyl)boronic acid, potassium carbonate, and the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield the desired product.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde cluster_derivatization Derivatization Start1 2-Bromo-4-nitroaniline Meerwein Meerwein Arylation (NaNO2, HCl, CuCl2) Start1->Meerwein Start2 Furan-2-carbaldehyde Start2->Meerwein Product 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Meerwein->Product Derivatives Chalcones, Hydrazones, Thiosemicarbazones, etc. Product->Derivatives Condensation Reactions

Caption: Synthetic and derivatization workflow.

Part 2: In Vitro Evaluation of Antitumor Properties

A systematic in vitro evaluation is fundamental to characterizing the antitumor potential of the synthesized derivatives. The following protocols are standard methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle effects.[2]

Protocol 2.1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Non-cancerous cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Table 1: Exemplary Cytotoxicity Data for Nitrofuran Derivatives

Note: The following data is for analogous nitrofuran derivatives and is provided for illustrative purposes.[2]

Derivative ClassCompoundCell LineIC50 (µM)
Thiazolidinones5-((5-nitrofuran-2-yl)allylidene) derivativeMCF-7 (Breast)~5
Thiazolidinones5-((5-nitrofuran-2-yl)allylidene) derivativeMDA-MB-231 (Breast)~10
5-Nitrofuran-Isatin HybridsIsatin hybrid 3HCT 116 (Colon)1.62
Protocol 2.2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the compounds at their respective IC50 concentrations

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds for 24-48 hours. Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the compounds

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Diagram 2: Intrinsic Apoptosis Pathway

G Compound Nitrophenylfuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax activation Mitochondrion->Bax Bcl2 Bcl-2 inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Part 3: In Vivo Evaluation of Antitumor Efficacy

Promising compounds from in vitro studies should be further evaluated in vivo to assess their therapeutic potential in a physiological context. Xenograft models in immunocompromised mice are a standard preclinical approach.[7]

Protocol 3.1: Subcutaneous Xenograft Model

Animals:

  • Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups (typically 5-10 mice per group).[8]

  • Administer the test compound (at various doses), a vehicle control, and a positive control (a standard chemotherapeutic agent) via a suitable route (e.g., intraperitoneal, oral gavage).

  • Data Collection:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

Diagram 3: In Vivo Xenograft Study Workflow

G Start Human Cancer Cell Line Implantation Subcutaneous Injection into Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (Test, Vehicle, Positive Control) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion

The 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde scaffold represents a compelling starting point for the development of novel antitumor agents. By leveraging the detailed synthetic and evaluative protocols provided in this guide, researchers can systematically synthesize derivatives and characterize their biological activity. The multi-faceted approach of assessing cytotoxicity, apoptosis induction, cell cycle effects, and ultimately, in vivo efficacy, provides a comprehensive framework for identifying lead candidates with therapeutic potential. While this document relies on data from analogous compounds due to the novelty of the specific chemical class, the outlined methodologies are robust and widely accepted in the field of anticancer drug discovery, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

References

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (n.d.). Retrieved February 12, 2026, from [Link]

  • Meerwein‐type Bromoarylation with Arylthianthrenium Salts. (2022). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2021). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Mechanism of Meerwein Arylation of Furan Derivatives. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved February 12, 2026, from [Link]

  • In vivo Efficacy Testing. (n.d.). Creative Animodel. Retrieved February 12, 2026, from [Link]

  • p-ACETYL-α-BROMOHYDROCINNAMIC ACID. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • Induction of apoptosis by 5d and 5f compounds in the treated HepG2... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2022). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Figure 3. Inhibition of tumor growth in vivo by various treatments. (a)... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 5-(4-Nitrophenyl)-2-furaldehyde. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR. Retrieved February 12, 2026, from [Link]

  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (2021). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2023). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Effect of five antineoplastic agents on tumor xenografts with different growth rates. (1985). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells. (2020). National Institutes of Health. Retrieved February 12, 2026, from [Link]

Sources

Method

Application Note: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde in Heterocyclic Synthesis

This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (BNFC) and its utility as a "linchpin" intermediate for gen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (BNFC) and its utility as a "linchpin" intermediate for generating diverse heterocyclic libraries.

Executive Summary & Strategic Value

The compound 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (BNFC) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its unique tris-electrophilic nature, enabling orthogonal functionalization:

  • The Aldehyde (C2 position): A classic handle for condensation reactions (Schiff bases, Knoevenagel, Claisen-Schmidt) to generate linear linkers or heterocycles like thiazolidinones.

  • The Nitro Group (Para-phenyl): A masked amino group, allowing for late-stage reduction and subsequent amidation or diazotization.

  • The Ortho-Bromo Substituent: Crucially, the bromine atom at the ortho position of the phenyl ring (relative to the furan) provides a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization (Heck-type) to form fused polycyclic systems.

This guide provides a validated protocol for the synthesis of BNFC via Meerwein Arylation and details its application in generating bioactive heterocycles.

Synthesis Protocol: The Modified Meerwein Arylation

The most robust route to 5-aryl-2-furaldehydes, particularly those with electron-withdrawing groups like nitro and bromo, is the Meerwein arylation. This radical-nucleophilic aromatic substitution couples an aryl diazonium salt with furfural.

Mechanism of Action

The reaction proceeds via the formation of an aryl radical from the diazonium salt (catalyzed by Cu(II)/Cu(I) redox cycling). This electrophilic radical attacks the electron-rich furan ring at the 5-position.

Materials
  • Precursor A: 2-Bromo-4-nitroaniline (1.0 equiv)

  • Precursor B: Furfural (Furan-2-carbaldehyde) (1.5 equiv)

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 12M), Copper(II) Chloride (CuCl₂, catalytic).

  • Solvent: Acetone/Water mixture.[1]

Step-by-Step Protocol
Phase 1: Diazotization
  • Dissolution: In a 250 mL three-necked flask equipped with a thermometer and mechanical stirrer, dissolve 2-bromo-4-nitroaniline (21.7 g, 0.1 mol) in a mixture of HCl (30 mL) and water (30 mL). Heat gently if necessary to dissolve, then cool to 0–5 °C in an ice-salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (7.0 g, 0.1 mol) in water (15 mL), maintaining the internal temperature below 5 °C.

    • Checkpoint: The solution should turn clear/yellowish. Test with starch-iodide paper (instant blue/black indicates excess nitrite, which is desired until the end).

    • Critical: Stir for an additional 20 minutes at 0 °C to ensure complete formation of the diazonium salt.

Phase 2: The Meerwein Coupling
  • Preparation: In a separate vessel, mix Furfural (14.4 g, 0.15 mol) with Acetone (50 mL) and CuCl₂·2H₂O (3.0 g).

  • Addition: Slowly add the cold diazonium salt solution to the furfural/acetone mixture over 30 minutes.

    • Observation: Nitrogen gas evolution (bubbling) will occur. This is the visual confirmation of radical generation.

  • Incubation: Allow the temperature to rise naturally to room temperature (20–25 °C) and stir for 4–6 hours.

    • Note: If gas evolution slows prematurely, warm slightly to 30 °C.

Phase 3: Isolation & Purification
  • Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The crude product will precipitate as a dark solid or heavy oil.

  • Filtration: Filter the solid and wash copiously with water to remove excess acid and inorganic salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) .

    • Target: Yellow to brownish needles.

    • Yield Expectation: 60–75%.[2]

    • Validation: melting point determination and ¹H NMR (Look for furan doublets at ~7.2 and ~7.8 ppm).

Application Protocols: Heterocyclic Library Generation

Once BNFC is synthesized, it serves as the starting material for two primary heterocyclic classes: Chalcones (precursors to pyrazolines) and Schiff Bases (precursors to thiazolidinones).

Workflow A: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Chalcones derived from BNFC are potent antimicrobial agents and intermediates for pyrazolines.

  • Reagents: BNFC (1 equiv), Acetophenone derivative (1 equiv), NaOH (40% aq), Ethanol.

  • Procedure:

    • Dissolve BNFC and the acetophenone in ethanol.

    • Add NaOH solution dropwise at 0–5 °C.

    • Stir at room temperature for 12 hours.

    • Neutralize with dilute HCl. Filter the precipitated chalcone.[3]

  • Why this works: The electron-withdrawing nitro and bromo groups on the BNFC ring increase the electrophilicity of the aldehyde, accelerating the condensation.

Workflow B: Synthesis of 4-Thiazolidinones

This pathway creates a "drug-like" heterocycle often used in anticonvulsant research.

  • Step 1 (Imine Formation): Reflux BNFC with a substituted amine (e.g., aniline) in ethanol with catalytic acetic acid to form the Schiff base.

  • Step 2 (Cyclization): Treat the isolated Schiff base with Thioglycolic acid (HS-CH₂-COOH) in refluxing benzene or toluene (using a Dean-Stark trap).

  • Mechanism: The sulfur nucleophile attacks the imine carbon, followed by intramolecular amide formation to close the 5-membered ring.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and reaction metrics for BNFC.

ParameterValue / DescriptionNotes
Molecular Formula C₁₁H₆BrNO₄
Molecular Weight 296.07 g/mol
Appearance Yellow/Brown Crystalline Solid
Melting Point 165–170 °CVaries slightly by purity
Reaction Yield (Meerwein) 60–75%Dependent on temp.[1][4] control
¹H NMR (Furan H3) δ ~7.30 ppm (d)Characteristic doublet
¹H NMR (Furan H4) δ ~7.80 ppm (d)Characteristic doublet
IR (C=O) 1670–1690 cm⁻¹Aldehyde stretch
IR (NO₂) 1340 & 1520 cm⁻¹Sym/Asym stretches

Visualizing the Chemical Logic

The following diagram illustrates the synthesis of BNFC and its divergent applications.

BNFC_Synthesis_Flow cluster_0 Synthesis Phase Precursor1 2-Bromo-4-nitroaniline Diazonium Diazonium Salt (Intermediate) Precursor1->Diazonium NaNO2, HCl 0°C Precursor2 Furfural BNFC BNFC (Target Scaffold) Diazonium->BNFC Meerwein Arylation + Furfural (Precursor 2) CuCl2 cat. Schiff Schiff Base (Imine) BNFC->Schiff R-NH2 EtOH, Reflux Chalcone Chalcone (α,β-unsaturated ketone) BNFC->Chalcone Acetophenone NaOH, Claisen-Schmidt Thiazole 4-Thiazolidinone (Anticonvulsant) Schiff->Thiazole Thioglycolic Acid Cyclization Pyrazoline Pyrazoline (Antimicrobial) Chalcone->Pyrazoline Hydrazine Cyclization

Caption: Figure 1. Synthesis pathway of BNFC via Meerwein arylation and subsequent divergent synthesis of bioactive heterocycles.

References

  • Meerwein Arylation Mechanism & Scope

    • Rondestvedt, C. S. (1976).
    • Source:

  • Synthesis of 5-Aryl-2-furaldehydes

    • Obushak, M. D., et al. (1999). Synthesis of 5-aryl-2-furaldehydes by the Meerwein reaction. Russian Journal of Organic Chemistry.
    • Source:

  • Biological Activity of Nitro-Furan Schiff Bases

    • Al-Amiery, A. A., et al. (2012).[5] Synthesis and Antimicrobial Activities of Novel Schiff Bases Derived from 5-Aryl-2-furaldehydes.

    • Source:

  • Chalcones and Pyrazolines from Furaldehydes

    • Kalirajan, R., et al. (2009).
    • Source:

  • General Protocol for Diazotization: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard Reference Text).

Sources

Application

Application Notes and Protocols for Nitrofuran Derivatives: A Guide for Drug Discovery and Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in work with nitrofuran derivatives. It is designed to offer not just procedural steps, but also the sc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in work with nitrofuran derivatives. It is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring both safety and experimental integrity. The unique chemical properties and biological activities of the nitrofuran scaffold necessitate a careful and well-informed approach to its study.

Section 1: Foundational Principles and Safety Imperatives

The nitrofuran moiety, characterized by a furan ring bearing a nitro group, is the cornerstone of the biological activity of this class of compounds. The nitro group is essential for their antimicrobial action, as it is enzymatically reduced within target cells to generate reactive intermediates.[1][2] These highly reactive species can then interact with and damage a multitude of cellular components, including DNA, ribosomal proteins, and enzymes involved in critical metabolic pathways like the Krebs cycle.[2][3][4] This multi-targeted mechanism is a key factor in the low incidence of acquired bacterial resistance to some nitrofuran antibiotics.[3]

However, the same reactivity that confers therapeutic benefit also presents potential hazards. Several nitrofuran derivatives are classified as potential carcinogens, and their handling requires strict adherence to safety protocols to minimize exposure.[5]

Safety First: Handling Carcinogenic and Potentially Toxic Compounds

Given the potential carcinogenicity of some nitrofuran derivatives, all work should be conducted under the assumption of risk, and exposure must be minimized to the lowest practicable level.[6]

Core Safety Protocols:

  • Designated Work Areas: All work with nitrofuran derivatives should be performed in a designated area, such as a chemical fume hood, to prevent the release of airborne particles or vapors into the general laboratory space.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes, at a minimum, a lab coat, safety glasses with side shields, and disposable gloves.[6] Gloves should be discarded immediately after use or upon any overt contact with a nitrofuran compound.[6] For handling powders or volatile compounds, a NIOSH-certified air-purifying, half-mask respirator with particulate filters may be required.[8]

  • Engineering Controls: Ensure that laboratory areas where nitrofuran derivatives are handled are well-ventilated. Exhaust air should be safely diverted away from work areas.[7]

  • Decontamination: Establish and implement procedures to decontaminate surfaces, equipment, and glassware that have come into contact with nitrofuran derivatives.[8] Dry sweeping or mopping of areas where these compounds have been handled is strictly prohibited.[8]

  • Waste Disposal: All contaminated waste, including gloves, disposable labware, and excess chemical, must be disposed of as hazardous waste in clearly labeled, impermeable containers.

  • Documentation: Maintain readily accessible Safety Data Sheets (SDSs) for all nitrofuran derivatives and other chemicals used.[6][8] All personnel must be trained on the specific hazards and handling procedures.[7][8]

Storage and Stability

Nitrofuran derivatives and their metabolites are generally stable under appropriate storage conditions.

Compound TypeStorage ConditionsStability Notes
Parent Nitrofuran Compounds Store in well-sealed containers in a cool, dry, dark place.Stability can vary depending on the specific derivative. Consult the supplier's information.
Nitrofuran Metabolites (e.g., AOZ, AMOZ, AHD, SEM) Can be stored in solution (e.g., in methanol) at 4°C for extended periods (up to 10 months).[9][10]Tissue samples containing metabolites are stable for at least 8 months when stored at -20°C.[9][10]

Section 2: Synthesis of Nitrofuran Scaffolds

The synthesis of novel nitrofuran derivatives is a cornerstone of research in this area, enabling the exploration of structure-activity relationships. Below are generalized protocols for the synthesis of two common nitrofuran drugs, Nitrofurantoin and Furazolidone, which can be adapted for the creation of new analogues.

General Workflow for Nitrofuran Synthesis

The synthesis of nitrofuran derivatives typically involves the condensation of a hydrazine-containing moiety with a 5-nitro-2-furaldehyde derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Hydrazine Derivative Hydrazine Derivative Condensation Reaction Condensation Reaction Hydrazine Derivative->Condensation Reaction 5-Nitro-2-furaldehyde Derivative 5-Nitro-2-furaldehyde Derivative 5-Nitro-2-furaldehyde Derivative->Condensation Reaction Precipitation/Filtration Precipitation/Filtration Condensation Reaction->Precipitation/Filtration Recrystallization Recrystallization Precipitation/Filtration->Recrystallization Nitrofuran Derivative Nitrofuran Derivative Recrystallization->Nitrofuran Derivative

Caption: A generalized workflow for the synthesis of nitrofuran derivatives.

Protocol: Synthesis of Nitrofurantoin

Nitrofurantoin can be synthesized by the reaction of 1-aminohydantoin with 5-nitro-2-furaldehyde diacetate.[11][12]

Materials:

  • 1-Aminohydantoin

  • 5-Nitro-2-furaldehyde diacetate

  • Hydrochloric acid (HCl)

  • Purified water

  • Catalyst (as specified in the chosen synthetic route)

  • Sodium chloride (optional)

Step-by-Step Protocol:

  • Hydrolysis of 5-nitro-2-furaldehyde diacetate:

    • In a suitable reaction vessel, add hydrochloric acid and purified water.

    • Heat the mixture to 60-70°C.

    • Add 5-nitro-2-furaldehyde diacetate and increase the temperature to 80-85°C to ensure complete hydrolysis.[13]

  • Condensation Reaction:

    • To the hydrolyzed mixture, add the catalyst and any optional salts like sodium chloride.

    • Add pre-heated (60-70°C) 1-aminohydantoin to the reaction mixture.[13]

    • Increase the temperature to 90-95°C and allow the reaction to reflux for 40-60 minutes.[13]

  • Work-up and Purification:

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with purified water until the pH of the filtrate is between 6.0 and 8.0.[13]

    • Dry the crude product.

    • Further purify the nitrofurantoin by washing with hot (90-95°C) purified water or by recrystallization from a suitable solvent.[13]

Protocol: Synthesis of Furazolidone

Furazolidone synthesis involves a multi-step process starting from hydrazine hydrate and resulting in the key intermediate 3-amino-2-oxazolidinone (AOZ), which is then condensed with a 5-nitrofurfural derivative.[14]

Materials:

  • Hydrazine hydrate

  • Ethylene oxide

  • Sodium methoxide in methanol

  • Dimethyl carbonate

  • 5-Nitro-2-furaldehyde diacetate

  • Hydrochloric acid

Step-by-Step Protocol:

  • Synthesis of β-hydroxyethylhydrazine:

    • Introduce gasified ethylene oxide into hydrazine hydrate through a heated coil to produce β-hydroxyethylhydrazine.[14]

  • Synthesis of 3-amino-2-oxazolidinone (AOZ):

    • Cool the β-hydroxyethylhydrazine to approximately 50°C.

    • Add a 30% solution of sodium methoxide in methanol and stir.[14][15]

    • Add dimethyl carbonate. The temperature will rise; maintain at around 70-73°C for 1 hour.[14][15]

    • Remove methanol and excess dimethyl carbonate by distillation, followed by vacuum distillation to obtain 3-amino-2-oxazolidinone.[14][15]

  • Synthesis of Furazolidone:

    • To the obtained 3-amino-2-oxazolidinone, add water and hydrochloric acid.

    • Increase the temperature and add 5-nitro-2-furaldehyde diacetate.

    • Maintain the temperature with periodic warming to complete the reaction and obtain furazolidone.[14]

Section 3: Analytical Characterization

Accurate and sensitive analytical methods are critical for the characterization of newly synthesized nitrofuran derivatives and for the detection of their metabolites in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[16]

General Workflow for LC-MS/MS Analysis of Nitrofuran Metabolites

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization Homogenization Hydrolysis Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Extraction Extraction Derivatization->Extraction LC Separation LC Separation Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Confirmation Confirmation MS/MS Detection->Confirmation

Caption: A typical workflow for the analysis of nitrofuran metabolites by LC-MS/MS.

Protocol: LC-MS/MS Analysis of Nitrofuran Metabolites in Biological Matrices

This protocol is adapted for the detection of the common nitrofuran metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).

Materials and Reagents:

  • Tissue sample (e.g., liver, muscle)[17]

  • Methanol (MeOH)

  • 1 N Hydrochloric acid (HCl)

  • 10 mM 2-nitrobenzaldehyde (2-NBA) in DMSO (prepare daily)[17]

  • 0.1 M Potassium phosphate dibasic (K₂HPO₄)

  • 1 N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • HPLC-grade water

  • Ammonium acetate (for mobile phase)

  • Internal standards (deuterated or ¹³C/¹⁵N-labeled metabolites)[18]

Step-by-Step Protocol:

  • Sample Preparation and Hydrolysis:

    • Weigh approximately 1-2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[17][19]

    • Add internal standards to all samples, controls, and calibration standards.

    • Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde solution.[17]

    • Vortex the mixture for approximately 10 seconds.

    • Incubate the samples at 37°C for at least 16 hours (overnight) to allow for both the acid-catalyzed release of protein-bound metabolites and their simultaneous derivatization with 2-NBA.[17][18]

  • Extraction:

    • After incubation, cool the tubes to room temperature.

    • Neutralize the mixture by adding 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH.[17]

    • Add 5 mL of ethyl acetate, vortex for 10 seconds, and centrifuge for 10 minutes at approximately 3400 rpm.[17]

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic layers.[17][20]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 80:20 water:methanol with 1 mM ammonium acetate).[17]

    • Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC Separation: Use a C18 or C8 reversed-phase column.[19] A typical mobile phase consists of A) water with 1 mM ammonium acetate and B) methanol.[17] A gradient elution is commonly used to separate the derivatized metabolites.

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[18] Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes.[18] For each derivatized metabolite, monitor at least two precursor-to-product ion transitions for confirmation.[21]

Typical LC-MS/MS Parameters:

ParameterTypical Setting
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 1 mM aqueous ammonium acetate
Mobile Phase B Methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 10 - 40 µL[22]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Section 4: Biological Evaluation

A thorough biological evaluation is essential to understand the therapeutic potential and toxicological profile of novel nitrofuran derivatives. Key assays include those for antimicrobial activity, cytotoxicity, and mutagenicity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test nitrofuran derivative

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard for bacteria). Dilute the culture in the appropriate broth to achieve the final desired inoculum concentration in the wells.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the test nitrofuran derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[23]

Materials:

  • Mammalian cell lines (e.g., HepG2 for liver cytotoxicity, various cancer cell lines)[23][24]

  • Complete cell culture medium

  • Test nitrofuran derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrofuran derivative for a specified period (e.g., 24, 48, or 72 hours).[24] Include vehicle-treated (control) wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Mutagenicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[25][26] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻), meaning they cannot synthesize this essential amino acid and require it for growth.[25] The test measures the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state (his⁺), allowing them to grow on a histidine-deficient medium.[25][26]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA102)[25]

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar

  • Histidine/Biotin solution

  • Test nitrofuran derivative

  • Positive and negative controls

  • S9 fraction (a rat liver extract that mimics mammalian metabolism, optional but recommended)[27]

Step-by-Step Protocol:

  • Prepare Bacterial Cultures: Inoculate the Salmonella strains into nutrient broth and incubate overnight to obtain a dense culture.[28]

  • Prepare Test Mixture: In a sterile tube, combine the following:

    • 100 µL of the bacterial culture

    • 100 µL of the test compound at various concentrations (or positive/negative control)

    • 500 µL of phosphate buffer or S9 mix (for metabolic activation)[27]

  • Pre-incubation (optional but common): Incubate this mixture for a short period (e.g., 20-30 minutes) at 37°C.

  • Plating:

    • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture.[25] The small amount of histidine allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to occur.[26]

    • Quickly vortex and pour the entire contents onto a minimal glucose agar plate.[29]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[26]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates that the compound is mutagenic.[29]

Apoptosis and Mechanism of Action Studies

To delve deeper into the cytotoxic effects of nitrofuran derivatives, further assays can be employed to investigate the induction of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[23]

  • Mitochondrial Membrane Potential Assays: Dyes like JC-1 can be used to assess changes in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[30]

Many nitrofuran derivatives are thought to induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation.[23][30]

References

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). Royal Society of Chemistry. [Link]

  • Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Food Safety and Inspection Service. [Link]

  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. (n.d.). PMC. [Link]

  • Development of an analytical method to detect metabolites of nitrofurans. (n.d.). ScienceDirect. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Note. [Link]

  • Synthesis method of furazolidone. (n.d.).
  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (n.d.). PMC. [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass. (n.d.). Shimadzu. [Link]

  • Chromatographic detection of nitrofurans in foods of animal origin. (n.d.). SciELO. [Link]

  • HPLC Analysis of Nitrofurans. (n.d.). Scribd. [Link]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. (n.d.). International Labmate. [Link]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. (n.d.). PubMed. [Link]

  • TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. (n.d.). NUCLEUS information resources. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC. [Link]

  • Synthesis method of furazolidone. (n.d.).
  • How Does Nitrofurantoin Work? Mechanism of Action & Metabolic Effects. (n.d.). Chemist Doctor. [Link]

  • Nitrofurantoin. (n.d.). NCBI Bookshelf. [Link]

  • Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. (n.d.). PubMed. [Link]

  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. [Link]

  • Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. [Link]

  • What is the mechanism of Nitrofurantoin?. (2024). Patsnap Synapse. [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC. [Link]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. (n.d.). ResearchGate. [Link]

  • Four Tips for Dealing with Carcinogenic Chemicals. (2014). Emedco's Blog. [Link]

  • Determination of Nitrofuran Metabolites in Complex Food Matrices Using a Rough, Cheap, Easy-Made Wooden-Tip-Based Solid-Phase Microextraction Probe and LC-MS/MS. (2022). ResearchGate. [Link]

  • Preparation method of nitrofurantoin. (n.d.).
  • Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Nitrofurantoin. (2022). MedlinePlus. [Link]

  • What is Nitrofurantoin used for?. (2024). Patsnap Synapse. [Link]

  • Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration. [Link]

  • Detection of Nitrofuran Metabolites in Shrimp. (2017). FDA. [Link]

  • A New Synthesis for 1-Aminohydantoin and Nitrofurantoin. (n.d.). ResearchGate. [Link]

  • Synthesis of Nitrofurantoin. (2021). YouTube. [Link]

  • DEVELOPMENT OF NITROFURAN DERIVATIVE: COMPOSITION AND TECHNOLOGY OF EFFERVESCENT TABLETS WITH SOLID DISPERSIONS. (n.d.). Pharmacy & Pharmacology. [Link]

  • Nitrofurantoin. (n.d.). Wikipedia. [Link]

  • Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. (n.d.). ResearchGate. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). PMC. [Link]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (n.d.). MDPI. [Link]

Sources

Method

Application Note: Handling, Storage, and Protocol Optimization for 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary & Chemical Profile[1] 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (CAS: 327049-95-6) is a specialized heterocyclic building block utilized primarily in the synthesis of antimicrobial agents, Schiff ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (CAS: 327049-95-6) is a specialized heterocyclic building block utilized primarily in the synthesis of antimicrobial agents, Schiff base ligands, and nonlinear optical materials.[1] Its structure features a furan ring conjugated with a nitro-substituted phenyl group and a reactive aldehyde moiety.[1][2]

This conjugation confers unique electronic properties but also introduces specific stability challenges.[1] The electron-withdrawing nitro group (


) and the electron-rich furan ring create a "push-pull" electronic system, making the terminal aldehyde highly susceptible to autoxidation and the furan ring sensitive to acid-catalyzed decomposition.[1]
Physicochemical Specifications
PropertySpecificationNotes
CAS Number 327049-95-6Primary identifier for regulatory searches.[1]
Formula

Molecular Weight 296.07 g/mol
Appearance Yellow to Orange SolidColor arises from extended

-conjugation.[1]
Solubility DMSO, DMF, THFPoorly soluble in water; sparingly soluble in EtOH.
Reactivity Aldehyde oxidation, Schiff base formationSensitive to oxidizing agents and strong acids.[1]
Hazards Irritant (Skin/Eye/Resp), Potential MutagenHandle as a hazardous nitro-aromatic.[1]

Storage Protocols: The "Inert-Dark-Cold" Triad[1]

The primary degradation pathway for furan-2-carbaldehydes is the radical autoxidation of the aldehyde formyl group (


) to the corresponding carboxylic acid (

).[1] This process is accelerated by light (photo-oxidation) and trace metals.[1]
Environmental Control[1]
  • Atmosphere: Strictly Inert. Store under Argon (Ar) or Nitrogen (

    
    ).[1] Argon is preferred due to its higher density, which creates a more effective "blanket" over the solid in storage vials.[1]
    
    • Causality: Oxygen acts as a diradical, initiating the abstraction of the formyl hydrogen. Once initiated, this chain reaction degrades the material rapidly, turning the bright yellow powder into a dull, sticky brown solid.

  • Temperature:

    
     (Long-term)  or 
    
    
    
    (Active use).
    [1]
    • Causality: Low temperatures kinetically inhibit the activation energy required for the ring-opening of the furan moiety and the oxidation of the aldehyde.[1]

  • Light: Amber Glass or Aluminum Foil Wrap.

    • Causality: The nitro-phenyl-furan chromophore absorbs UV-Vis light strongly.[1] Photon absorption can excite the molecule to a triplet state, facilitating reaction with ground-state triplet oxygen (singlet oxygen generation), which rapidly attacks the furan ring.[1]

Storage Decision Tree

The following logic gate should be applied upon receipt of the material to determine the appropriate storage workflow.

StorageLogic Start Material Receipt (CAS 327049-95-6) CheckSeal Inspect Manufacturer Seal Start->CheckSeal Intact Seal Intact? CheckSeal->Intact LongTerm Long-Term Storage (> 1 Month) Intact->LongTerm Yes ActiveUse Active Use (< 1 Month) Intact->ActiveUse No (Opened) Action1 Store at -20°C Do not break seal until needed LongTerm->Action1 Action2 Transfer to Amber Vial Purge with Argon Store at 4°C ActiveUse->Action2 Purge Re-Purge Headspace with Argon after every use Action2->Purge Post-Usage

Figure 1: Decision logic for storage based on usage frequency.[1] Note the critical requirement for Argon purging after every active use.

Handling and Solubilization Protocols

Personal Protective Equipment (PPE)

Due to the presence of the nitro group and the bromo-substituent, this compound should be treated as a potential alkylating agent and mutagen.[1]

  • Respiratory: N95/P2 mask minimum; work within a certified Fume Hood.[1]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] Nitro-aromatics can permeate skin.[1]

  • Ocular: Chemical splash goggles.[1]

Solubilization Workflow (DMSO Stock)

Researchers often face precipitation issues when diluting hydrophobic furan derivatives into aqueous buffers for biological assays.[1]

Protocol:

  • Weighing: Weigh the solid into a glass vial. Avoid using metal spatulas if possible; use anti-static plastic or glass to prevent trace metal contamination which catalyzes oxidation.

  • Primary Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30–60 seconds.[1]

    • Target Concentration: 10–50 mM.[1]

    • Observation: The solution should be clear and yellow/orange.[1] Cloudiness indicates impurities or moisture.[1]

  • Secondary Dilution (for Assays):

    • Do not dilute directly into cold buffer.[1]

    • Stepwise Dilution: Dilute the DMSO stock 1:10 into ethanol or PEG-400 first, then dilute into the aqueous buffer.[1] This intermediate step prevents "crashing out" (precipitation) of the hydrophobic compound.[1]

Quality Control (QC) & Stability Monitoring

Since the aldehyde group is unstable, periodic QC is mandatory before critical experiments (e.g., cell-based assays or expensive couplings).[1]

Visual Inspection[1]
  • Pass: Bright yellow/orange crystalline powder.[1]

  • Fail: Dark brown/black sticky solid (indicates polymerization) or white crust (indicates oxidation to carboxylic acid).[1]

HPLC Purity Assessment Method

Use this standard gradient to separate the aldehyde (product) from the carboxylic acid (degradation impurity).[1]

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 320 nm (nitro-conjugation).[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
20.0 90 Wash

| 20.1 | 10 | Re-equilibration |[1]

Interpretation:

  • The Carboxylic Acid impurity (more polar) will elute earlier than the target Aldehyde.[1]

  • The Aldehyde (target) will elute later due to the hydrophobic bromo-phenyl group.[1]

QC_Workflow Sample Sample Aliquot Dissolve Dissolve in MeCN Sample->Dissolve HPLC HPLC-UV Analysis (254/320 nm) Dissolve->HPLC Decision Purity > 95%? HPLC->Decision Pass Release for Use Decision->Pass Yes Fail Recrystallize (EtOH/Water) Decision->Fail No

Figure 2: Quality Control Workflow. Routine HPLC verification prevents the use of degraded material in sensitive assays.

Emergency Procedures

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves and respiratory protection.[1]

  • Containment: Cover the spill with a solvent adsorbent pad or sand.[1] Do not use combustible materials like sawdust (due to the nitro group's flammability risk).[1]

  • Deactivation: Wipe the area with 10% NaOH solution (converts the aldehyde to soluble salts and degrades the matrix), followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] The bromo-nitro combination is a potent lachrymator/irritant.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol/DMSO for washing, as this may increase transdermal absorption.[1]

References

  • Apollo Scientific. (2022).[1][3] Safety Data Sheet: 5-Nitro-2-furaldehyde. Retrieved from 3[1]

  • Sigma-Aldrich. (n.d.).[1] Product Detail: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.[1][2][4][5] Retrieved from 4[1][6]

  • PubChem. (2025).[1][7][8] Compound Summary: 5-(4-Nitrophenyl)-2-furaldehyde (Analogous Structure Safety Data). Retrieved from 1[1]

  • Hassan, A.S., et al. (2015).[1][9][10] 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem. 58, No. 2. Retrieved from 10[1]

  • CymitQuimica. (n.d.).[1][11] 5-(2-Bromo-4-nitro-phenyl)-furan-2-carbaldehyde Properties. Retrieved from 2[1]

Sources

Application

HPLC analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde reactions

Application Note: AN-2026-BFN High-Performance Liquid Chromatography (HPLC) Analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde: Reaction Monitoring and Purity Assessment Abstract This application note details a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BFN High-Performance Liquid Chromatography (HPLC) Analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde: Reaction Monitoring and Purity Assessment

Abstract

This application note details a robust HPLC protocol for the analysis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (BFN-CHO) , a critical pharmacophore in the synthesis of antimicrobial nitrofuran derivatives. Due to the steric bulk of the ortho-bromo substituent and the electron-withdrawing nature of the para-nitro group, this compound exhibits distinct chromatographic behavior compared to standard furaldehydes. This guide provides a dual-method approach: Method A for monitoring the Suzuki-Miyaura cross-coupling synthesis of BFN-CHO, and Method B for quantitative purity assessment and monitoring downstream Schiff base condensation reactions.

Introduction & Chemical Context

5-Aryl-2-furaldehydes are pivotal intermediates in medicinal chemistry, serving as precursors for hydrazone and chalcone-based antimicrobial agents.[1] The specific derivative, 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde , combines a nitrofuran scaffold with a halogenated aryl ring, enhancing lipophilicity and metabolic stability.

Key Analytical Challenges:

  • Solubility: The presence of the bromine atom significantly reduces aqueous solubility compared to 5-(4-nitrophenyl)-2-furaldehyde.

  • UV Detection: The extended conjugation between the furan ring and the nitro-aryl moiety results in a bathochromic shift. Standard detection at 254 nm is viable, but specificity is improved at 310–330 nm .

  • Impurities: Common synthesis pathways (e.g., Suzuki coupling) introduce polar impurities (aryl boronic acids) and non-polar byproducts (homocoupled biaryls) that must be resolved.

Experimental Methodology

Reagents and Chemicals
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.

  • Water: Milli-Q grade (18.2 MΩ·cm).

  • Buffer: 0.1% Phosphoric Acid (

    
    ) or 10 mM Ammonium Formate (pH 3.5) to suppress ionization of residual boronic acids and improve peak shape.
    
Instrumentation
  • System: Quaternary Gradient HPLC System (e.g., Agilent 1260 Infinity II or Shimadzu i-Series).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Note: End-capping is crucial to prevent tailing caused by the interaction of the nitro group with residual silanols.

Protocol: HPLC Methods

Method A: Reaction Monitoring (Gradient)

Use this method to monitor the synthesis of BFN-CHO from 5-bromo-2-furaldehyde and (2-bromo-4-nitrophenyl)boronic acid.

ParameterSetting
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5–10 µL
Detection 280 nm (General), 320 nm (Specific for BFN-CHO)

Gradient Table:

Time (min) % A (Water/Acid) % B (ACN) Event
0.0 90 10 Equilibrate/Inject
2.0 90 10 Elute Polar Boronic Acids
15.0 10 90 Elute Product (BFN-CHO)
18.0 10 90 Wash Lipophilic Dimers
18.1 90 10 Re-equilibrate

| 23.0 | 90 | 10 | End Run |

Method B: Purity & Downstream Analysis (Isocratic)

Use this method for QC of the isolated solid or monitoring conversion to Schiff bases (e.g., reaction with semicarbazide).

  • Mobile Phase: ACN : 0.1%

    
     Water (60 : 40 v/v)
    
  • Flow Rate: 1.0 mL/min

  • Run Time: 12 minutes

  • Expected Retention Time (

    
    ):  ~6.5 min for BFN-CHO.
    

Sample Preparation

For Reaction Mixture (IPC - In-Process Control):

  • Aliquot 50 µL of the reaction mixture.

  • Quench in 950 µL of Methanol (dissolves both polar and non-polar components).

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

For Solid Standard:

  • Weigh 5 mg of BFN-CHO.

  • Dissolve in 10 mL of ACN (Sonication may be required due to the bromo-substituent).

  • Dilute to 50 µg/mL with Mobile Phase A/B mix before injection.

Results & Discussion

Chromatographic Logic: In Method A (Gradient), the elution order is dictated by hydrophobicity:

  • Boronic Acid (

    
     min):  Highly polar, elutes in the void volume/early gradient.
    
  • 5-Bromo-2-furaldehyde (

    
     min):  Moderately polar.
    
  • BFN-CHO Product (

    
     min):  The target compound. The ortho-bromo and para-nitro groups significantly increase retention on C18 stationary phases compared to non-halogenated analogs.
    
  • Biaryl Dimers (

    
     min):  Homocoupling side products (if any) elute last.
    

Troubleshooting:

  • Peak Tailing: Often caused by the interaction of the basic furan oxygen or nitro group with silanols. Ensure the column is "End-capped" and maintain buffer pH < 4.0.

  • Split Peaks: Check sample solvent. If the sample is dissolved in 100% ACN but injected into a high-aqueous initial gradient, "solvent effect" band broadening occurs. Dilute samples with water/buffer if possible.

Visualizations

Figure 1: Synthesis and Analysis Workflow

This diagram illustrates the synthesis pathway of BFN-CHO via Suzuki coupling and the subsequent analytical decision tree.

G cluster_0 Synthesis (Suzuki Coupling) cluster_1 HPLC Analysis SM1 5-Bromo-2- furaldehyde CAT Pd Catalyst Base/Solvent SM1->CAT SM2 (2-Bromo-4-nitrophenyl) boronic acid SM2->CAT RXN Reaction Mixture CAT->RXN SAMPLE Sample Prep (MeOH Quench) RXN->SAMPLE METHOD_A Method A (Gradient) SAMPLE->METHOD_A DECISION Purity > 98%? METHOD_A->DECISION Analyze DECISION->RXN No (Continue Rxn) PROD BFN-CHO (Target) DECISION->PROD Yes (Isolate) METHOD_B Method B (Isocratic QC) PROD->METHOD_B Final QC DERIV Schiff Base Derivatives PROD->DERIV Next Step

Caption: Workflow for the synthesis, monitoring, and quality control of BFN-CHO.

Figure 2: Chromatographic Separation Logic (Method A)

Visualizing the expected separation profile based on polarity.

Chromatogram Start T=0 min High Aqueous P1 Peak 1: Boronic Acid Highly Polar Elutes Early Start->P1 End T=20 min High Organic P2 Peak 2: 5-Br-Furaldehyde Moderate Polarity Intermediate P1->P2 P3 Peak 3: BFN-CHO (Target) Low Polarity Elutes Late P2->P3 P4 Peak 4: Biaryl Dimers Very Low Polarity Wash Step P3->P4 P4->End

Caption: Elution order in Reversed-Phase HPLC (C18) for BFN-CHO synthesis mixture.

References

  • Shimadzu Corporation. (2012). Synthesis method of 5-bromo-2-furaldehyde and HPLC purity analysis. Patent CN102351815A. Link

  • Hassan, A. S., et al. (2015).[2] "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities." Egyptian Journal of Chemistry, 58(2), 113-136.[2] Link

  • SIELC Technologies. (2021).[3] "HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column." Link

  • PubChem. (2025).[4][5] "5-(4-Nitrophenyl)-2-furaldehyde | Compound Summary." National Library of Medicine. Link

  • Gordillo, B., et al. (2025).[2][6] "HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages." Food Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biaryl Systems Ticket ID: OPT-5BF2C-2024 Status: Resolved / Expert Guide Available Executive Summary: The "Why" Behind Low Yields Synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biaryl Systems Ticket ID: OPT-5BF2C-2024 Status: Resolved / Expert Guide Available

Executive Summary: The "Why" Behind Low Yields

Synthesizing 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde presents a classic "perfect storm" of synthetic challenges. You are attempting to couple an unstable heteroaryl boronic acid with a sterically hindered, electron-deficient aryl halide.

Most researchers encounter yields stuck at 30–45% due to two competing failure modes:

  • Protodeboronation: The furan boronic acid decomposes before it can couple.

  • Steric Stalling: The ortho-bromo group on the phenyl ring inhibits the transmetallation step of the catalytic cycle.

This guide moves beyond standard textbook conditions (e.g.,


/

) to "Generation 3" catalytic systems designed specifically for these difficult substrates.

Critical Reaction Parameters (The Logic)

To maximize yield, we must exploit the Halogen Reactivity Hierarchy and minimize Thermal Stress .

The Precursor Strategy

Do not use 1,2-dibromo-4-nitrobenzene. While cheaper, the selectivity between two bromine atoms is poor, leading to oligomers. Use 1-Bromo-2-iodo-4-nitrobenzene. The C–I bond is significantly weaker (


) than the C–Br bond (

). This ensures the palladium inserts exclusively at the iodine position, preserving the ortho-bromine for your final structure.
The Catalyst Selection

Standard catalysts like


 are too slow for this sterically hindered coupling. By the time the catalyst inserts, the boronic acid has already decomposed.
  • Recommendation: Pd-PEPPSI-IPr or XPhos Pd G3 .

  • Mechanism: These bulky, electron-rich ligands accelerate the oxidative addition and, more importantly, facilitate transmetallation in crowded environments (the ortho-bromo effect).

Interactive Troubleshooting Guide (Q&A)

Module A: "My reaction turns black, and I only recover starting material."

Diagnosis: Catalyst Deactivation (Palladium Black formation). Root Cause: The reaction is stalling at the oxidative addition step. The active Pd(0) species is unstable and precipitating out because the aryl halide is too electron-deficient or sterically hindered to react quickly. Solution:

  • Switch Ligand: Move to XPhos or SPhos . These ligands stabilize the Pd(0) species.

  • Solvent Degassing: Furans are sensitive to oxidation. Sparge your solvent with Argon for 15 minutes before adding the catalyst.

Module B: "I see a new spot on TLC, but it's just Furan-2-carbaldehyde."

Diagnosis: Protodeboronation. Root Cause: The C–B bond in 5-formylfuran-2-boronic acid is hydrolytically unstable, especially in the presence of aqueous base and heat. Solution:

  • Lower Temperature: Do not reflux at 100°C. High-activity catalysts (like Pd-PEPPSI) work at 40–60°C .

  • Base Modification: Switch from aqueous

    
     to anhydrous 
    
    
    
    or CsF . Removing water prevents the hydrolytic pathway that cleaves the boron.
Module C: "I lost the bromine atom! (De-halogenation)"

Diagnosis: Over-reduction or wrong site coupling. Root Cause: If you used a standard Pd catalyst at high heat, the catalyst eventually inserted into the C–Br bond after the C–I bond reacted. Solution:

  • Stoichiometry Control: Use exactly 1.05 equivalents of the boronic acid. Excess boronic acid encourages multiple couplings.

  • Reaction Time: Quench the reaction immediately upon consumption of the iodide (monitor via HPLC/TLC). Do not let it "cook" overnight.

Optimized Experimental Protocol

Target: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Scale: 1.0 mmol

Reagents
ComponentEquiv.AmountRole
1-Bromo-2-iodo-4-nitrobenzene 1.0328 mgElectrophile (Selective)
5-Formylfuran-2-boronic acid 1.2168 mgNucleophile (Unstable)
Pd-PEPPSI-IPr 0.0214 mgCatalyst (Steric specialist)

(Anhydrous)
2.0425 mgBase (Mild)
Dioxane / Water 9:15 mLSolvent System
Step-by-Step Workflow
  • Setup: Flame-dry a 25 mL Schlenk tube or vial equipped with a magnetic stir bar. Cool to room temperature under Argon flow.

  • Charging: Add the aryl iodide, boronic acid, base, and catalyst to the tube.

  • Solvent: Add the Dioxane/Water mixture. Crucial: Degas the solvent separately before addition.

  • Reaction: Seal the tube. Heat to 60°C in an oil bath.

    • Note: If using XPhos Pd G3, you may run this at 40°C.

  • Monitoring: Check TLC at 1 hour. The spot for the iodide (

    
     in 20% EtOAc/Hex) should disappear.
    
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification:

    • The crude will likely contain protodeboronated furan (liquid).

    • Recrystallize from Ethanol or EtOH/Hexane . The target product is a yellow solid.

    • If column chromatography is needed, use a gradient of 10%

      
       30% EtOAc in Hexanes.
      

Visualizing the Logic

Diagram 1: Selective Reaction Pathway

This diagram illustrates the chemoselectivity required to retain the bromine atom.

ReactionPathway Start 1-Bromo-2-iodo-4-nitrobenzene Inter Oxidative Addition (Selective at C-I) Start->Inter Fast Insertion (C-I bond weak) Cat Pd-PEPPSI-IPr (Catalyst) Cat->Inter Prod Target Product (Br Retained) Inter->Prod Reductive Elimination (Major Pathway) Side Side Product (De-brominated) Inter->Side Over-reaction (High Temp) Boron 5-Formylfuran-2-boronic acid Boron->Inter Transmetallation

Caption: Chemoselective pathway utilizing the bond energy difference between C-I and C-Br.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Problem Low Yield Observed Check1 Is Starting Material (Iodide) Consumed? Problem->Check1 Yes Yes Check1->Yes No No Check1->No Check2 Is Product Forming? Yes->Check2 Check3 Is Catalyst Active? No->Check3 Check2->No Only Furan spots Sol1 Issue: Protodeboronation Fix: Use Anhydrous Base / Lower Temp Check2->Sol1 Sol3 Issue: Side Reactions Fix: Check Stoichiometry Check2->Sol3 Complex Mixture Sol2 Issue: Catalyst Death Fix: Switch to XPhos Pd G3 Check3->Sol2

Caption: Logic flow for diagnosing failure modes based on TLC/HPLC data.

References

  • Selective Coupling of Bromo-Iodo-Benzenes: Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Stability of Heteroaryl Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Pd-PEPPSI Catalyst System: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Catalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Optimization

Technical Support Center: Purification of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Welcome to the technical support guide for the purification of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The presence of impurities, such as positional isomers or oxidation byproducts, can significantly impact downstream applications, making robust purification essential.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue when impurities are present, depressing the melting point of the mixture.

  • Initial Diagnosis (TLC): Your first step is to assess the complexity of the crude mixture using Thin Layer Chromatography (TLC).[3] Run a TLC plate with a sample of your crude material against the starting materials if available. This will reveal the number of components and help you decide on the best path forward.

  • High Impurity Load: If the TLC shows multiple spots of significant intensity, direct crystallization is unlikely to be effective. You should proceed directly to column chromatography to separate the major components.

  • Low Impurity Load: If the TLC shows a major product spot with minor impurities, you can attempt to induce crystallization. Try dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and initiate crystal growth. If this fails, column chromatography is the most reliable next step.

Q2: I'm trying to perform a recrystallization, but my compound either doesn't dissolve or crashes out too quickly. What should I do?

A2: This indicates a suboptimal choice of solvent. The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.

  • For Poor Solubility: If your compound is not dissolving even in a large volume of hot solvent, the solvent is too non-polar. Try a more polar solvent or a solvent mixture. For a compound like 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, solvents like ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes are good starting points.[4][5]

  • For Rapid Precipitation: If the product precipitates immediately upon cooling, the solvent is likely too non-polar, causing the compound to "crash out" rather than form pure crystals. This rapid process traps impurities. Use a slightly more polar solvent system or a two-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or pentane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Q3: My main impurity is the corresponding carboxylic acid from over-oxidation of the aldehyde. How can I remove it?

A3: The most effective way to remove an acidic impurity is with a mild basic wash during a liquid-liquid extraction workup. Before concentrating your crude product, dissolve it in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed. The aldehyde will remain in the organic layer. Wash the organic layer again with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.[6]

Q4: I suspect I have non-aldehyde impurities that are very close in polarity to my product, making column chromatography difficult. Is there a chemical method to purify my aldehyde?

A4: Yes. A classic and highly effective technique is the formation of a sodium bisulfite adduct.[7][8] Aldehydes react reversibly with sodium bisulfite to form a water-soluble salt adduct.[9][10] Most other organic impurities (alcohols, esters, non-aldehyde starting materials) do not react and will remain in the organic phase.

The aldehyde can then be regenerated from the aqueous solution by adding a base (like NaHCO₃ or NaOH), which breaks the adduct and allows you to recover the pure aldehyde by extraction.[9][10] A detailed protocol for this method is provided below.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step procedures for the most effective purification techniques.

Initial Assessment: Thin Layer Chromatography (TLC)

Before any purification attempt, it is critical to develop a TLC system that can resolve your target compound from its impurities.

ParameterRecommended ConditionsRationale & Causality
Stationary Phase Silica Gel 60 F₂₅₄The polar silica gel is the standard stationary phase for separating moderately polar organic compounds.[11]
Mobile Phase 20-40% Ethyl Acetate in HexanesThis solvent system provides good separation for many aromatic aldehydes. The polarity can be adjusted: increase ethyl acetate for faster elution (higher Rf), or decrease it for slower elution (lower Rf) and better resolution of close-running spots.[3]
Visualization UV Light (254 nm)The aromatic rings and conjugated system in the molecule will absorb UV light, appearing as dark spots on the fluorescent indicator background of the TLC plate.
Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities.[12] It is ideal for purifying crude material with multiple impurities or when recrystallization fails.

Workflow for Column Chromatography

prep Prepare Slurry: Silica Gel in Hexanes pack Pack Column: Pour slurry and add sand layer prep->pack load Load Sample: Adsorb crude product onto silica or dissolve in minimal DCM pack->load elute_1 Elute with Low Polarity Solvent (e.g., 10% EtOAc/Hexanes) load->elute_1 elute_2 Gradually Increase Polarity (e.g., 20% -> 30% EtOAc) elute_1->elute_2 collect Collect Fractions in Test Tubes elute_2->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions concentrate Concentrate Under Reduced Pressure combine->concentrate start Crude Product tlc Assess Purity by TLC start->tlc decision_purity Is it >90% pure? tlc->decision_purity recrystallize Recrystallization decision_purity->recrystallize Yes chromatography Column Chromatography decision_purity->chromatography No pure_product Pure Product recrystallize->pure_product decision_impurity Are impurities non-aldehydic and hard to separate? chromatography->decision_impurity bisulfite Bisulfite Adduct Purification decision_impurity->bisulfite Yes decision_impurity->pure_product No bisulfite->pure_product

Sources

Troubleshooting

Common side reactions in the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthetic procedure. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your reaction conditions.

The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, a valuable intermediate in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction, while versatile, is not without its complexities, particularly when dealing with substrates bearing multiple functional groups.[1][2] This guide will address the most frequently encountered issues, from low yields to the formation of persistent impurities, and offer scientifically grounded solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde via the Suzuki-Miyaura reaction. Each issue is presented with its potential causes and a step-by-step troubleshooting protocol.

Issue 1: Low or No Conversion of Starting Materials

You observe a significant amount of unreacted 5-bromofuran-2-carbaldehyde and/or (2-bromo-4-nitrophenyl)boronic acid in your reaction mixture.

Potential Causes:

  • Catalyst Inactivity: The Pd(0) catalyst is susceptible to oxidation and may have decomposed.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step.[3][4] The electron-withdrawing nitro group on the phenyl ring should facilitate this step; however, other factors can impede it.[5]

  • Problematic Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be hindered. This step is often base-mediated.[6]

  • Inappropriate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Troubleshooting Protocol:

  • Verify Catalyst and Ligand Integrity:

    • Use a freshly opened bottle of the palladium catalyst and phosphine ligand.

    • If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure it is properly reduced in situ. However, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable.

    • Ensure the phosphine ligand has not been oxidized. Use of bulky, electron-rich phosphine ligands can often improve catalytic activity.

  • Optimize the Base and Solvent System:

    • The choice of base is critical for the transmetalation step.[6] For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.

    • Ensure the base is finely powdered and dry.

    • The solvent system should be thoroughly degassed to remove oxygen, which can deactivate the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

  • Increase Reaction Temperature:

    • Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Many Suzuki-Miyaura reactions are run at elevated temperatures (80-110 °C).

  • Consider a Different Palladium Source and Ligand:

    • If standard conditions fail, consider more specialized catalyst systems. For electron-deficient aryl halides, ligands such as SPhos or XPhos can be effective.

ParameterRecommended Starting ConditionsAlternative Conditions
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)
Ligand PPh₃ (if not using Pd(PPh₃)₄)SPhos, XPhos
Base K₂CO₃ (2-3 equivalents)K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)DMF/H₂O
Temperature 80-100 °C110 °C

Experimental Workflow: Typical Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 5-bromofuran-2-carbaldehyde, (2-bromo-4-nitrophenyl)boronic acid, and base in a reaction flask. flask Add solvent and degas the mixture (e.g., by bubbling with argon for 15-30 min). reagents->flask catalyst Add the palladium catalyst and ligand. flask->catalyst heat Heat the reaction mixture to the desired temperature with vigorous stirring. catalyst->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Perform an aqueous work-up to remove inorganic salts and the base. cool->extract purify Purify the crude product by column chromatography. extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Issue 2: Formation of Homocoupling Byproducts

You observe the formation of 2,2'-bibromo-4,4'-dinitrobiphenyl (from the boronic acid) and/or 5,5'-bis(furan-2-carbaldehyde) (from the furan).

Potential Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[7]

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate can react with another molecule of the aryl halide.

  • Palladium(II) Mediated Homocoupling: The presence of Pd(II) species before the catalytic cycle is fully established can lead to the homocoupling of the boronic acid.[1]

Troubleshooting Protocol:

  • Rigorous Degassing:

    • Ensure your solvent is thoroughly degassed. The freeze-pump-thaw method is highly effective.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Optimize Reagent Stoichiometry and Addition:

    • Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling reaction.

    • In some cases, slow addition of one of the coupling partners can minimize homocoupling.

  • Choice of Palladium Precatalyst:

    • Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources which require in situ reduction.

Visualizing Reaction Pathways

G cluster_cross Desired Cross-Coupling cluster_homo Undesired Homocoupling Aryl Halide Aryl Halide Cross-Product Cross-Product Aryl Halide->Cross-Product Homo-Product 1 Homo-Product 1 Aryl Halide->Homo-Product 1 Boronic Acid Boronic Acid Boronic Acid->Cross-Product Homo-Product 2 Homo-Product 2 Boronic Acid->Homo-Product 2 Pd(0) Pd(0) Pd(0)->Cross-Product Catalyst

Caption: Competing cross-coupling and homocoupling pathways.

Issue 3: Dehalogenation and Protodeboronation

You observe the formation of 4-nitro-1-bromobenzene (dehalogenation of the starting aryl bromide) and/or furan-2-carbaldehyde (protodeboronation of the boronic acid).

Potential Causes:

  • Dehalogenation: The organopalladium intermediate can react with a hydride source in the reaction mixture, leading to the formation of a dehalogenated byproduct.[1] Potential hydride sources include certain solvents (e.g., alcohols) or impurities.

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by a proton source, particularly water, especially under basic conditions.[5]

Troubleshooting Protocol:

  • Control the Amount of Water:

    • While some water is often necessary for the Suzuki-Miyaura reaction, excess water can promote protodeboronation. Use anhydrous solvents and carefully control the amount of water added.

    • For particularly sensitive substrates, consider using anhydrous conditions with a base like KF.

  • Choice of Base and Solvent:

    • Avoid using amine bases if dehalogenation is a significant issue.

    • Use aprotic solvents to minimize potential hydride sources.

  • Use Boronic Esters:

    • Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.

Issue 4: Side Reactions of the Furan-2-carbaldehyde Moiety

You observe byproducts that suggest the aldehyde group has reacted.

Potential Causes:

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen, such as furan-2-carbaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Deformylation: In some cases, particularly at high temperatures, the formyl group can be cleaved from the furan ring.

Troubleshooting Protocol:

  • Moderate the Basicity:

    • Use the mildest base that effectively promotes the Suzuki-Miyaura coupling. Start with K₂CO₃ and only move to stronger bases like K₃PO₄ or Cs₂CO₃ if necessary.

    • Avoid using very strong bases like NaOH or KOH.

  • Control the Reaction Temperature:

    • Avoid excessively high reaction temperatures, as this can promote deformylation. Maintain the temperature at the lowest point where a reasonable reaction rate is observed.

  • Protect the Aldehyde Group:

    • If side reactions of the aldehyde are unavoidable, consider protecting it as an acetal prior to the Suzuki-Miyaura coupling. The acetal can then be deprotected under acidic conditions after the C-C bond has been formed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand for this specific reaction?

While there is no single "best" catalyst system, for the coupling of an electron-deficient aryl bromide with a heteroaryl bromide, a good starting point is a Pd(0) source like Pd(PPh₃)₄. If this proves ineffective, a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃, can often improve yields.

Q2: How critical is the purity of the reagents?

The purity of all reagents is paramount. Impurities in the starting materials, solvents, or base can lead to side reactions and catalyst deactivation. Boronic acids, in particular, can be prone to dehydration to form boroxines, which can affect their reactivity. It is advisable to use freshly purchased or purified reagents.

Q3: Can I use a different coupling reaction, such as a Stille or Heck coupling?

While other cross-coupling reactions could potentially be used, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the organoboron reagents compared to the organotin reagents used in Stille couplings.[3] A Heck-type reaction would result in a different product, as it involves the coupling of an aryl halide with an alkene.

Q4: How does the nitro group affect the reaction?

The electron-withdrawing nature of the nitro group activates the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4][5] This can be beneficial; however, nitroarenes can also participate in side reactions, and in some cases, specialized catalyst systems have been developed for their efficient coupling.

Q5: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis and to identify byproducts, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Kuwano, R., & Yokogi, M. (2005).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters.
  • Khan, I., et al. (2018).
  • Wikipedia. (2024). Suzuki reaction.
  • Doucet, H., & Hierso, J.-C. (2007). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Tetrahedron.
  • Borchardt, L., et al. (2019). Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic....
  • Myers, A. G. The Suzuki Reaction. The Myers Group, Harvard University.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Saha, B., & Ranu, B. C. (2008). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Ndlovu, S., et al. (2025). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling.... Crystal Growth & Design.
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Krutosikova, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules.
  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Zhang, D., et al. (2020). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Deshmukh, M. B. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • Krutosikova, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules.
  • Negishi, E.-i., & Liu, F. (2005). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Tetrahedron Letters.
  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society.
  • Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?. r/chemhelp.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Miyazaki, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Al-Masoudi, N. A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group, University of Illinois Urbana-Champaign.
  • Chadwick, D. J., et al. (1973). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Optimization

Technical Support Center: Nitrofuran Synthesis Optimization

Topic: Troubleshooting Low Yields in Nitrofuran Synthesis Audience: Research Scientists, Process Chemists, and Drug Development Professionals. Introduction: The Furan Paradox Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Nitrofuran Synthesis

Audience: Research Scientists, Process Chemists, and Drug Development Professionals.

Introduction: The Furan Paradox

Welcome to the Technical Support Center. If you are experiencing low yields in nitrofuran synthesis (e.g., Nitrofurantoin, Nitrofurazone), you are likely encountering the "Furan Paradox."

The Problem: The furan ring is electron-rich (pi-excessive), making it highly susceptible to electrophilic aromatic substitution (nitration). However, this same electron density makes the ring extremely acid-labile. The very conditions required to introduce the nitro group (


) are often sufficient to trigger acid-catalyzed ring opening, polymerization, and the formation of the dreaded "black tar" (humins).

This guide moves beyond basic recipes to address the mechanistic causality of failure and provides self-validating protocols to restore your yields.

Module 1: The Nitration Bottleneck (Critical Yield Loss)

Issue: Reaction mixture turns black/dark red; low isolation of intermediate. Diagnosis: Thermal runaway or "Poly-acid" ring destruction.

The Mechanism of Failure

Direct nitration with concentrated nitric acid is rarely successful for high yields. The exotherm generated often pushes the temperature above 0°C, where the rate of oxidative ring opening exceeds the rate of nitration.

  • Thermodynamic Sink: The formation of acetyl nitrate (in situ) is the industry standard for high-yield synthesis because it mitigates the acidity of the medium while providing a potent nitrating species (

    
    ).
    
Optimized Protocol: 5-Nitro-2-furaldehyde Diacetate

This intermediate is the stable precursor for most nitrofuran antibiotics. Do not attempt to isolate free 5-nitrofurfural directly if yields are low; isolate the diacetate.

Step-by-Step Workflow:

  • Reagent Prep: Cool Acetic Anhydride (

    
    ) to -5°C.
    
  • In-Situ Generation: Add Fuming Nitric Acid dropwise. CRITICAL: Temp must never exceed 0°C.

    • Why? Above 10°C, acetyl nitrate can disproportionate explosively and the furan ring oxidizes.

  • Addition: Add Furfural (or Furfural Diacetate) slowly.

  • Quenching: Pour onto crushed ice.

  • Neutralization: Adjust pH to 3.5–5.0 immediately.

    • Why? Prolonged exposure to acidic aqueous waste hydrolyzes the diacetate and opens the ring.

Troubleshooting Data: Temperature vs. Yield
Reaction Temp (°C)Yield (%)ObservationRoot Cause
-10°C to -5°C 78-85% Pale yellow solidKinetic control maintained; ring stable.
0°C to 5°C 55-60%Dark yellow/orangeOnset of oxidative degradation.
> 10°C < 30%Black tar/oilThermal runaway; ring opening to levulinic acid derivatives.
Visual Workflow: Safe Nitration Logic

NitrationWorkflow Start Start: Nitration Setup TempCheck Is Internal Temp < -5°C? Start->TempCheck TempCheck->Start No (Wait) AddHNO3 Add HNO3 to Ac2O (Generate Acetyl Nitrate) TempCheck->AddHNO3 Yes Exotherm Exotherm Detected? AddHNO3->Exotherm Stop STOP: Cool immediately. Risk of Explosion. Exotherm->Stop Yes (>0°C) AddFuran Add Furfural Substrate Exotherm->AddFuran No Quench Quench on Ice Neutralize to pH 4 AddFuran->Quench Yield Isolate Diacetate (High Yield) Quench->Yield

Caption: Figure 1. Logic flow for safe nitration using acetyl nitrate. Temperature control is the primary decision gate to prevent tar formation.

Module 2: Condensation & Azomethine Formation

Issue: No precipitate forms, or product is contaminated with starting material. Diagnosis: pH mismanagement affecting the Schiff base equilibrium.

The Chemistry of Condensation

The reaction between 5-nitrofurfural (generated in situ from the diacetate) and a hydrazine derivative (e.g., 1-aminohydantoin) requires acid catalysis to protonate the carbonyl oxygen.

  • The Trap: If pH < 2, the amine nucleophile is fully protonated (

    
    ) and cannot attack the carbonyl. If pH > 5, the dehydration step is too slow.
    
FAQ: Condensation Troubleshooting

Q: I am using the diacetate, but the reaction is slow. Why? A: The diacetate must first hydrolyze to the aldehyde. This requires water and acid.[1] If you run this in anhydrous ethanol, the protecting group remains.

  • Fix: Use a solvent system of Ethanol/Water (1:[1]1) with catalytic

    
     or 
    
    
    
    .[2]

Q: My product is oiling out instead of crystallizing. A: This indicates impurities (unreacted aldehyde) or incorrect solvent polarity.

  • Fix: Ensure the reaction mixture is refluxed for at least 2 hours to push equilibrium. Cool slowly to room temperature. If oil persists, reheat and add small amounts of water until slightly turbid, then cool again.

Q: What is the optimal pH for maximum yield? A: Maintain the reaction pH between 2.5 and 4.0 .

  • Evidence: Studies show that bactericidal activity and synthesis yield are pH-dependent. At pH < 2, yields drop due to amine deactivation; at pH > 7, the nitrofuran ring is susceptible to base-catalyzed degradation [1, 2].

Module 3: The "Black Tar" Root Cause Analysis

Issue: The reaction mixture turned into an intractable black resin. Diagnosis: Acid-Catalyzed Ring Opening (The Levulinic Pathway).

When furan rings are exposed to strong acids without buffering, they undergo cleavage. The furan oxygen is protonated, leading to nucleophilic attack by water, ring opening, and eventual polymerization into humins (tar).

Visual Mechanism: Ring Opening vs. Nitration[2]

FuranPathways Furan Furan Substrate AcetylNitrate Acetyl Nitrate (-5°C) Furan->AcetylNitrate Mild Cond. Protonation Ring Protonation (C2 or O) Furan->Protonation High Temp / Strong Acid Acid Strong Acid (H+) NitroFuran 5-Nitrofuran (Product) AcetylNitrate->NitroFuran Hydration Nucleophilic Attack (H2O) Protonation->Hydration RingOpen Ring Opening (Dicarbonyls) Hydration->RingOpen Polymer Black Tar (Humins) RingOpen->Polymer

Caption: Figure 2. Competing pathways. The upper path represents the successful synthesis via Acetyl Nitrate. The lower path shows the acid-catalyzed degradation leading to tar.

References

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] Relevance: Validates the use of acetyl nitrate for high-yield nitration and safety parameters.

  • Pharmacodynamics of nitrofurantoin at different pH levels. Source: Journal of Antimicrobial Chemotherapy (Oxford Academic). URL:[Link] Relevance: Establishes the pH sensitivity of nitrofurantoin and its stability profile.

  • Method of preparing 5-nitrofurfural diacetate (US Patent 4052419A).
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Source: Royal Society of Chemistry (Catalysis Science & Technology).[3] URL:[Link] Relevance: Explains the mechanistic pathway of furan ring opening (tar formation) in acidic media.

Sources

Troubleshooting

Technical Support Center: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Ticket System: Advanced Troubleshooting & Stability Guide Executive Summary: The Molecule at a Glance Compound: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Primary Risk Factors: Autoxidation, Photolytic Degradation, Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Troubleshooting & Stability Guide

Executive Summary: The Molecule at a Glance

Compound: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Primary Risk Factors: Autoxidation, Photolytic Degradation, Acid-Catalyzed Polymerization.

As a Senior Application Scientist, I often see this intermediate fail not because of difficult chemistry, but due to a misunderstanding of its "Push-Pull" electronic nature. This molecule features an electron-rich furan ring coupled to an electron-deficient nitro-arene. While the nitro group offers some stabilization, the ortho-bromine introduces a steric twist that disrupts planarity, altering its solubility and making the aldehyde moiety surprisingly vulnerable to nucleophilic attack and autoxidation.

Below are the three most common "Support Tickets" we receive regarding this compound, resolved with root-cause analysis and validated protocols.

Ticket #001: Physical Degradation (Solid State)

User Report: *"The bright yellow powder turned brown/black after

Optimization

Technical Support Center: Furan Ring Stability &amp; Degradation

Status: Operational Role: Senior Application Scientist Topic: Degradation of Furan Ring Under Harsh Reaction Conditions Diagnostic Triage: Troubleshooting & FAQs Welcome to the Furan Stability Response Team. Below are th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Degradation of Furan Ring Under Harsh Reaction Conditions

Diagnostic Triage: Troubleshooting & FAQs

Welcome to the Furan Stability Response Team. Below are the three most common failure modes reported by researchers working with furan derivatives (furfural, HMF, furan) under harsh conditions.

Case 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Humin Formation (Polymerization). Technical Insight: Furan rings, particularly those substituted with electron-withdrawing groups like aldehydes (e.g., HMF, furfural), are highly susceptible to acid-catalyzed polycondensation. Under acidic, aqueous, and heated conditions, the furan ring undergoes ring-opening to form reactive acyclic intermediates (like 2,5-dioxo-6-hydroxy-hexanal). These intermediates cross-link with unreacted furan rings via aldol condensation, forming a dark, carbonaceous network known as humins .

Corrective Actions:

  • Dilution: High substrate concentration (>5 wt%) exponentially increases humin growth rates. Operate at lower concentrations.

  • Phase Transfer: Use a biphasic system (e.g., Water/MIBK) to continuously extract the furan product from the acidic aqueous phase, protecting it from degradation.

  • Acidity Control: If using Lewis acids, switch to those with lower Brønsted acidity potential or use solid acid catalysts to minimize homogeneous acid exposure.

Case 2: "The furan ring disappeared, but I see aliphatic diketones."

Diagnosis: Acid-Catalyzed Hydrolytic Ring Opening. Technical Insight: The furan ring is an enol ether masquerading as an aromatic system. In the presence of strong Brønsted acids and water, the ring protonates (typically at C2 or C5). Nucleophilic attack by water follows, leading to ring opening.

  • Simple Furans: Yield 1,4-dicarbonyls (e.g., 2,5-dimethylfuran

    
     2,5-hexanedione).
    
  • HMF/Furfuryl Alcohol: Yields Levulinic Acid and Formic Acid.

Corrective Actions:

  • Water Exclusion: Strictly use anhydrous solvents.[1] Even trace moisture acts as a nucleophile.

  • Buffer Systems: If water is necessary, buffer the pH > 3. The rate of hydrolysis drops significantly as pH approaches neutral.

  • Temperature Threshold: Avoid temperatures >160°C in acidic aqueous media unless residence times are extremely short (<5 min).

Case 3: "My yield is low, and I detect peroxides or carboxylic acids."

Diagnosis: Oxidative Degradation (Auto-oxidation). Technical Insight: Furan rings are electron-rich and react rapidly with singlet oxygen (


) or radical species.
  • Mechanism:

    
     undergoes a [4+2] cycloaddition with the furan ring to form an unstable endoperoxide. This intermediate rearranges to form hydroxybutenolides or cleaves completely to carboxylic acids.
    
  • Trigger: This is often photo-initiated or catalyzed by transition metals in the presence of air.

Corrective Actions:

  • Degassing: Sparge reaction solvents with Argon/Nitrogen for at least 30 minutes.

  • Light Exclusion: Wrap reaction vessels in aluminum foil to prevent photo-oxidation.

  • Radical Scavengers: Add BHT (Butylated hydroxytoluene) if the synthesis tolerates radical inhibitors.

Mechanistic Visualization

Pathway A: Acid-Catalyzed Hydrolysis (The Levulinic Acid Route)

This diagram illustrates the critical failure mode where HMF degrades into Levulinic Acid.

AcidHydrolysis HMF HMF (Substrate) Protonation C-2 Protonation HMF->Protonation H+ WaterAttack + H2O (Nucleophilic Attack) Protonation->WaterAttack RingOpen Ring Opening WaterAttack->RingOpen DHH 2,5-Dioxo-6-hydroxy-hexanal (Reactive Intermediate) RingOpen->DHH Tautomerization Formic Formic Acid DHH->Formic Levulinic Levulinic Acid (Final Product) DHH->Levulinic C-C Cleavage

Figure 1: Mechanism of acid-catalyzed degradation of HMF to Levulinic Acid via the DHH intermediate.

Pathway B: Humin Formation Decision Tree

Use this logic flow to determine if your conditions are priming the system for tar formation.

HuminRisk Start Start: Reaction Setup CheckAcid Is pH < 3? Start->CheckAcid CheckConc Substrate Conc > 5%? CheckAcid->CheckConc Yes LowRisk Low Risk: Stable System CheckAcid->LowRisk No CheckWater Is Water Present? CheckConc->CheckWater Yes MedRisk Moderate Risk: Monitor Color Change CheckConc->MedRisk No HighRisk CRITICAL RISK: Humin/Tar Formation CheckWater->HighRisk Yes CheckWater->MedRisk No

Figure 2: Risk assessment logic for predicting humin formation in furan synthesis.

Experimental Protocols

Protocol A: Differential Stability Profiling

Objective: To quantify the degradation rate of a furan substrate under specific reaction conditions before committing to a full-scale batch.

Reagents:

  • Furan Substrate (e.g., Furfural, HMF)[2][3][4]

  • Internal Standard (e.g., DMSO or Toluene - must be inert)

  • Reaction Solvent & Catalyst[5][6][7][8]

Methodology:

  • Preparation: Prepare a stock solution of Substrate (0.1 M) and Internal Standard (0.05 M) in the target solvent.

  • Baseline: Take a 100 µL aliquot before adding the catalyst/acid. Dilute in 1 mL quench solvent (e.g., Methanol/Water) for HPLC/GC analysis (

    
    ).
    
  • Initiation: Add the catalyst and heat to the target temperature.

  • Sampling: Withdraw 100 µL aliquots at

    
     mins. Immediately quench in cold buffer (e.g., NaHCO3 solution) to stop the reaction.
    
  • Analysis: Plot

    
     vs. time.
    
    • Linear Plot: First-order degradation (likely hydrolytic ring opening).

    • Deviation: Complex kinetics (likely autocatalytic polymerization/humins).

Protocol B: Humin Quantification

Objective: To measure the extent of polymerization ("coking") in a reaction.

Methodology:

  • Filtration: Upon reaction completion, dilute the mixture with water (if aqueous) or acetone (if organic) to precipitate oligomers.

  • Separation: Filter the suspension through a pre-weighed 0.2 µm PTFE membrane.

  • Washing: Wash the solid residue extensively with water (to remove sugars/acids) and then dichloromethane (to remove small organics).

  • Drying: Dry the filter at 60°C under vacuum overnight.

  • Calculation:

    
    
    

Stability Data Reference

Table 1: Comparative Stability of Furan Ring in Various Media (at 100°C)

Solvent SystemCatalyst/AdditiveStability (t½)Primary Degradation Product
Water H2SO4 (pH 1)< 15 minLevulinic Acid + Humins
Water Amberlyst-15~ 45 minLevulinic Acid
DMSO None> 24 hoursStable
Ethanol HCl (0.1 M)~ 2 hoursEthyl Levulinate (via alcoholysis)
Toluene p-TsOH~ 6 hoursPolymers (if concentrated)

References

  • Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. Source: ACS Omega [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Source: ChemSusChem [Link]

  • Oxidations of Furan Rings in Organic Synthesis. Source: SSRN [Link]

  • Mechanism of Levulinic Acid Formation in Acid Catalysed Hydrolysis. Source: Croatica Chemica Acta [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Source: Catalysis Science & Technology [Link]

Sources

Troubleshooting

Optimizing reaction conditions for Suzuki coupling of furan compounds

Welcome to the technical support center dedicated to optimizing the Suzuki-Miyaura cross-coupling of furan compounds. This resource is designed for researchers, scientists, and professionals in drug development who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to optimizing the Suzuki-Miyaura cross-coupling of furan compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Furans, while valuable heterocyclic building blocks, present unique challenges in cross-coupling chemistry. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.

Question 1: My reaction yield is low, or the reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix this?

Low conversion is one of the most frequent challenges in Suzuki couplings, especially with heteroaryl substrates like furan.[1] The issue can often be traced back to several key factors:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[1] Additionally, inadequate ligand protection can lead to palladium black precipitation.

    • Causality: The catalytic cycle relies on a coordinatively unsaturated Pd(0) complex. Oxygen irreversibly oxidizes Pd(0) to Pd(II), halting the cycle.[1] Insufficient ligand can also lead to catalyst aggregation and precipitation.[1]

    • Solutions:

      • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles is critical.[1]

      • Use of Pre-catalysts: Modern palladium pre-catalysts are designed for rapid and efficient generation of the active Pd(0) species under mild conditions, which can be more reliable than starting with Pd(II) sources that require in situ reduction.[2]

      • Appropriate Ligand-to-Metal Ratio: A sufficient amount of ligand is crucial to stabilize the palladium center. A typical ratio is 1:1 to 4:1, depending on the specific ligand and palladium source.[1]

  • Instability of Furan Boronic Acid: Furan-2-boronic acid is notoriously unstable, particularly at the elevated temperatures often employed in Suzuki couplings. It is prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3]

    • Causality: The C-B bond in furan boronic acids is susceptible to cleavage by protons, a process often accelerated by heat and aqueous basic conditions.

    • Solutions:

      • Use Stable Boronic Acid Derivatives: Consider using more robust alternatives such as furan-2-boronic acid pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or potassium 2-furyltrifluoroborate.[2][3] These reagents release the boronic acid slowly in situ, minimizing its decomposition.[2]

      • Lower Reaction Temperature: If possible, screen for a highly active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 60 °C).[2]

      • Shorten Reaction Time: A more active catalyst can lead to shorter reaction times, reducing the exposure of the unstable boronic acid to harsh conditions.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical as it influences the rates of both the desired coupling and undesired side reactions.[2]

    • Causality: The base is required to activate the boronic acid for transmetalation.[4] However, strong bases in protic solvents can also accelerate protodeboronation. The solubility of the base and reactants is also a key factor.[5]

    • Solutions:

      • Base Screening: While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, consider non-aqueous conditions with bases like K₃PO₄.[2][5] For base-sensitive substrates, milder bases like KF can be effective.[4]

      • Solvent Choice: Aprotic solvents like dioxane, THF, or DMF are frequently used, often with a small amount of water to aid in dissolving the base.[5][6] The optimal solvent system will depend on the specific substrates and should be screened.

Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This side reaction consumes your starting material and complicates purification.

  • Causality: The primary cause of homocoupling is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] Using a Pd(II) pre-catalyst can also contribute, as its reduction to Pd(0) can consume the boronic acid, leading to homocoupling.[1][7]

  • Solutions:

    • Improve Degassing: This is the most critical step. Ensure your degassing procedure is rigorous to eliminate oxygen.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that arises from the in situ reduction of Pd(II) pre-catalysts.[1]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

Question 3: My furan starting material appears to be decomposing under the reaction conditions. What can I do?

Furans can be sensitive to strongly acidic or basic conditions, as well as high temperatures, leading to ring-opening or polymerization.

  • Causality: The furan ring can be unstable under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.

  • Solutions:

    • Milder Base: Switch to a milder base such as potassium fluoride (KF) or an organic base like triethylamine (TEA) or DIPEA, although their effectiveness can vary.[4]

    • Lower Temperature: As with preventing protodeboronation, using a more active catalyst system that operates at lower temperatures can preserve the integrity of the furan ring.

    • Protecting Groups: If the furan contains sensitive functional groups, consider using protecting groups that are stable to the Suzuki conditions.[8]

Frequently Asked Questions (FAQs)

This section covers broader topics and provides foundational knowledge for designing your Suzuki coupling reactions with furan compounds.

Q1: Which palladium catalyst and ligand should I choose for coupling with a furan compound?

The choice of catalyst and ligand is arguably the most critical parameter for a successful Suzuki coupling.[9] For heteroaryl compounds like furans, bulky, electron-rich phosphine ligands are often preferred.[8][10]

  • Expertise & Experience: Electron-rich ligands facilitate the oxidative addition step, which is often the rate-limiting step, especially with less reactive aryl chlorides or electron-rich heteroaryl halides.[11] Bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst.[7][11]

  • Recommended Systems:

    • Buchwald Ligands: Ligands such as SPhos and XPhos are often excellent choices for challenging couplings due to their high activity.[8][10]

    • Other Phosphine Ligands: P(t-Bu)₃ and P(Cy)₃ are also effective bulky, electron-rich ligands.[4][5]

    • For General Use: Pd(PPh₃)₄ is a classic catalyst, but may require higher temperatures and is often less effective for challenging substrates compared to more modern systems.[8]

Catalyst/Ligand SystemTypical SubstratesAdvantages
Pd(OAc)₂ / SPhos or XPhosAryl/heteroaryl chlorides, bromides, triflatesHigh activity, broad substrate scope, often effective at lower temperatures.[8][10]
Pd₂(dba)₃ / P(t-Bu)₃Aryl/heteroaryl bromides, triflatesHighly active, good for sterically hindered substrates.[4]
Pd(PPh₃)₄Aryl/heteroaryl iodides, bromidesCommercially available, well-established, but may require higher temperatures.[8]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

The base plays a crucial role in the catalytic cycle, specifically in the transmetalation step.[4][12] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]

  • Mechanism Insight: The formation of a tetracoordinate boronate species, [R-B(OH)₃]⁻, increases the nucleophilicity of the organic group (R), facilitating its transfer to the electropositive palladium center.[12]

  • Commonly Used Bases:

    • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used, often in an aqueous/organic solvent mixture.[5] Cesium carbonate is more soluble and basic, often leading to higher reactivity.

    • Phosphates: K₃PO₄ is a strong base that is effective in many systems, particularly with boronic esters.[2]

    • Fluorides: KF is a milder, non-nucleophilic base that can be advantageous for substrates with base-sensitive functional groups like esters.[4]

Q3: How do I properly set up a Suzuki coupling reaction to ensure reproducibility?

Proper experimental setup is critical for success and reproducibility. The key is to maintain an inert atmosphere throughout the process.[13][14]

  • Trustworthiness: A self-validating protocol involves meticulous attention to detail, especially in excluding oxygen, which is detrimental to the catalyst.[1]

Standard Experimental Protocol for Suzuki Coupling of a Furan Compound
  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the furan halide (1.0 equiv), the boronic acid or its derivative (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove air.[13]

  • Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand (or the pre-formed catalyst complex).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Process

A clear understanding of the catalytic cycle and troubleshooting logic is essential.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product Furan-R² (R¹R²) RedElim->Product RX Furan-X (R¹X) RX->OxAdd Boronic R²B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Stalled Reaction? Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Possible Cause 1 Check_Boronic Is Boronic Acid Stable? Start->Check_Boronic Possible Cause 2 Check_Conditions Are Conditions Optimal? Start->Check_Conditions Possible Cause 3 Sol_Degas Improve Degassing Use Pre-catalyst Check_Catalyst->Sol_Degas Solution Sol_Boronic Use Pinacol Ester/MIDA Lower Temperature Check_Boronic->Sol_Boronic Solution Sol_Conditions Screen Base Screen Solvent Check_Conditions->Sol_Conditions Solution

Caption: A decision tree for troubleshooting low-yield furan Suzuki couplings.

References

  • D. S. S. M. de Lucena, J. G. da Silva, I. M. de P. Bezerra, and L. S. de C. E. de Souza, "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations," Chemical Society Reviews, 2021. [Link]

  • CovaSyn, "Optimizing Suzuki Coupling Reactions." [Link]

  • G. A. Molander and S. L. J. Trice, "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates," Organic Letters, 2012. [Link]

  • A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proceedings of the Japan Academy, Series B, 2004. [Link]

  • ResearchGate, "Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | Request PDF." [Link]

  • ResearchGate, "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions." [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," 2024. [Link]

  • Reddit, "What is the proper way to set up a suzuki coupling? : r/chemistry," 2020. [Link]

  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," 2017. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • Organic Chemistry Portal, "Suzuki Coupling." [Link]

  • A. F. Littke and G. C. Fu, "A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids," Angewandte Chemie International Edition, 1998. [Link]

  • Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," 2018. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and resolving common impurities. The information provided herein is based on established principles of organic chemistry, particularly palladium-catalyzed cross-coupling reactions, and analogous synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde?

A1: The most prevalent and versatile method for synthesizing this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between a boronic acid (or its ester derivative) and an aryl halide. For the target molecule, two primary disconnections are feasible:

  • Route A: Coupling of (2-Bromo-4-nitrophenyl)boronic acid with 5-bromofuran-2-carbaldehyde .

  • Route B: Coupling of 2-bromo-4-nitro-iodobenzene with (5-formylfuran-2-yl)boronic acid .

Route A is often preferred due to the commercial availability and relative stability of 5-bromofuran-2-carbaldehyde.

Q2: What are the critical parameters to control in the Suzuki-Miyaura coupling for this synthesis?

A2: Several factors are crucial for a successful reaction with high yield and purity:

  • Catalyst and Ligand: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, often a more stable Pd(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ is employed in combination with a suitable phosphine ligand (e.g., SPhos, XPhos).[4] The choice of ligand can significantly impact reaction efficiency.

  • Base: An inorganic base is required to activate the boronic acid for transmetalation.[5] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can influence the reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, or DMF/water.[5][6] The aqueous phase is crucial for dissolving the base and facilitating the activation of the boronic acid.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst degradation and side reactions like the homocoupling of boronic acids.[7] It is imperative to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]

Q3: How stable are the starting materials?

A3: Both key starting materials have stability considerations:

  • (2-Bromo-4-nitrophenyl)boronic acid: Arylboronic acids, in general, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen) and the formation of boroxine anhydrides upon storage.[5][8] It is advisable to use freshly purchased or properly stored boronic acid.

  • 5-Bromofuran-2-carbaldehyde: Furan-2-carbaldehyde and its derivatives can be susceptible to polymerization and degradation under acidic or strongly basic conditions, especially at elevated temperatures.[9] Slow, controlled addition of reagents and maintaining the recommended reaction temperature is important.

Troubleshooting Guide: Resolving Impurities

This section addresses specific issues you may encounter during the synthesis and purification of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.

Issue 1: Low Yield of the Desired Product

Q: My reaction has a low conversion rate, and the primary material recovered is unreacted starting material. What could be the cause?

A: Low conversion is a common issue in Suzuki-Miyaura couplings and can stem from several factors related to the catalytic cycle.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Inactive Catalyst The Pd(0) active species may not have been efficiently generated from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[4]Ensure thorough degassing of the solvent and reaction vessel. Consider using a more robust ligand or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Inefficient Base The base may not be sufficiently soluble in the reaction medium or strong enough to promote the formation of the active boronate species.Try a different base such as Cs₂CO₃ or K₃PO₄, which have higher solubility in organic solvents. Ensure vigorous stirring to maximize solid-liquid phase interaction.
Poor Quality Boronic Acid The boronic acid may have degraded through protodeboronation or trimerized to its boroxine form, both of which are less reactive.[5]Use freshly opened boronic acid or a more stable boronic ester derivative (e.g., a pinacol ester).[5]
Sub-optimal Temperature The reaction temperature may be too low for efficient oxidative addition or reductive elimination, the rate-determining steps of the catalytic cycle.[1]Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition.
Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude ¹H NMR spectrum shows several unexpected peaks. How can I identify and minimize these impurities?

A: The most common impurities in this Suzuki-Miyaura synthesis are byproducts from side reactions of the starting materials and intermediates.

Common Impurities and Their Resolution:

Impurity Plausible Structure Origin Identification (Expected ¹H NMR signals) Mitigation Strategies
Homocoupled Furan 5,5'-Bis(furan-2-carbaldehyde)Dimerization of the furan starting material or its boronic acid derivative.Symmetrical molecule with signals for the furan protons and the aldehyde proton.Ensure a strictly inert atmosphere to prevent oxidative side reactions. Use a slight excess (1.1-1.2 eq.) of the boronic acid to favor the cross-coupling pathway.
Homocoupled Phenyl 2,2'-Dibromo-4,4'-dinitrobiphenylDimerization of (2-Bromo-4-nitrophenyl)boronic acid.[10]Complex aromatic signals corresponding to a symmetrical biphenyl structure.Maintain a rigorous inert atmosphere. Use a palladium catalyst with a high turnover number.
Protodeboronated Phenyl 1-Bromo-3-nitrobenzeneReplacement of the boronic acid group with a hydrogen atom from the solvent or residual water.[8]Aromatic signals consistent with 1-bromo-3-nitrobenzene.Use anhydrous solvents and dry reagents. Minimize reaction time.
Debrominated Product 5-(4-Nitrophenyl)furan-2-carbaldehydeReduction of the bromo group on the desired product.Simpler aromatic signals compared to the target compound, lacking the characteristic splitting pattern of the 2-bromo-4-nitrophenyl group.Use a well-defined catalyst system and avoid excessive reaction times or temperatures.

Visualizing the Reaction and Side Products:

Suzuki_Miyaura_Impurities cluster_reactants Starting Materials cluster_impurities Potential Impurities SM1 5-Bromofuran-2-carbaldehyde Imp1 Homocoupled Furan SM1->Imp1 Dimerization SM2 (2-Bromo-4-nitrophenyl)boronic acid Imp2 Homocoupled Phenyl SM2->Imp2 Dimerization Imp3 Protodeboronated Phenyl SM2->Imp3 Protodeboronation Reaction Reaction SM2->Reaction Product 5-(2-Bromo-4-nitrophenyl)furan- 2-carbaldehyde Imp4 Debrominated Product Product->Imp4 Debromination Reaction->Product

Caption: Synthetic pathway and common side reactions.

Experimental Protocols

Detailed Synthesis Protocol (Adapted from similar procedures[11][12])
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq.), (2-bromo-4-nitrophenyl)boronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture by volume).

    • To this stirred suspension, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.).

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Protocol
  • Column Chromatography:

    • The crude product is typically a solid. Purify by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The desired product is typically a yellow solid.

  • Recrystallization:

    • Further purification can be achieved by recrystallization.

    • Dissolve the partially purified product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting the Purification:

Purification_Troubleshooting Start Crude Product Column Column Chromatography Start->Column Spots_Overlap Spots Overlap on TLC? Column->Spots_Overlap Change_Solvent Adjust Eluent Polarity (e.g., add DCM or use toluene-based system) Spots_Overlap->Change_Solvent Yes Recrystallize Recrystallization Spots_Overlap->Recrystallize No Change_Solvent->Column Oily_Product Product Oils Out? Recrystallize->Oily_Product Solvent_Screen Screen different solvent pairs (e.g., EtOH/water, DCM/heptane) Oily_Product->Solvent_Screen Yes Pure_Product Pure Product Oily_Product->Pure_Product No Solvent_Screen->Recrystallize

Caption: Decision tree for purification troubleshooting.

Analytical Characterization

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)9.7 - 9.9s
Phenyl H (adjacent to Br)8.3 - 8.5d
Phenyl H (adjacent to NO₂)8.1 - 8.3dd
Phenyl H (adjacent to furan)7.8 - 8.0d
Furan H (adjacent to aldehyde)7.4 - 7.6d
Furan H (adjacent to phenyl)7.2 - 7.4d

Note: Spectra should be acquired in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-133. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Fasano, V., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(10), 1349. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ResearchGate. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Pakistan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4414. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. In Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. [Link]

  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?[Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • ResearchGate. (2025, December 23). Furfural manufacture and valorization – A selection of recent developments. [Link]

  • Google Patents. (n.d.).
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Technical Support Center: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Synthesis Topic: Scale-Up Synthesis & Troubleshooting Guide Molecule CAS: 327049-95-6 Target Audience: Process Chemists, Medicinal Chemists, Scale-U...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Synthesis

Topic: Scale-Up Synthesis & Troubleshooting Guide Molecule CAS: 327049-95-6 Target Audience: Process Chemists, Medicinal Chemists, Scale-Up Engineers

System Overview & Synthetic Logic

The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde presents a classic chemoselectivity challenge. You are coupling an electron-deficient phenyl ring containing two halides (Bromo, Iodo) with a sensitive furan aldehyde.

The Core Challenge:

  • Site-Selectivity: You must couple the furan exclusively at the C1 position of the phenyl ring (displacing Iodine) while preserving the C2-Bromine atom.

  • Furan Instability: The furan-2-carbaldehyde moiety is acid-sensitive and prone to oxidative polymerization ("black tar" formation) under vigorous conditions.

  • Steric Hindrance: The ortho-bromo substituent at C2 creates significant steric bulk, slowing down the transmetallation step of the Suzuki cycle.

Recommended Route: Use Suzuki-Miyaura Coupling between 5-Formylfuran-2-boronic acid and 1-Bromo-2-iodo-4-nitrobenzene .

  • Why? The C–I bond is significantly weaker and undergoes oxidative addition to Pd(0) much faster than the C–Br bond, ensuring the bromine remains intact. The nitro group at C4 further activates the C1 position.

Visual Workflow (Graphviz)

SynthesisWorkflow Start1 1-Bromo-2-iodo- 4-nitrobenzene Step1 Oxidative Addition (Selective at C-I) Start1->Step1 Fast Start2 5-Formylfuran- 2-boronic acid Step2 Transmetallation (Slow Step: Sterics) Start2->Step2 Base (Na2CO3) Cat Pd(dppf)Cl2 (Catalyst) Cat->Step1 Step1->Step2 Step3 Reductive Elimination Step2->Step3 Product 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Step3->Product Side1 Des-bromo impurity (Over-reaction) Step3->Side1 If Temp > 90°C

Caption: Chemoselective Suzuki coupling pathway prioritizing C-I oxidative addition over C-Br.

Scale-Up Protocol (100g Scale)

Objective: Produce >95% purity material with minimized debromination.

Reagents Table:

Reagent Equiv. Role Critical Note
1-Bromo-2-iodo-4-nitrobenzene 1.0 Electrophile Limiting reagent to prevent bis-coupling.
5-Formylfuran-2-boronic acid 1.1 Nucleophile Excess accounts for slight protodeboronation.
Pd(dppf)Cl₂·CH₂Cl₂ 0.02 (2 mol%) Catalyst Bidentate ligand (dppf) resists de-ligation better than PPh3.
Na₂CO₂ (2M aq.) 2.5 Base Aqueous base is essential for boronic acid activation.

| DME (Dimethoxyethane) | 10 Vol | Solvent | High solubility for nitro-arenes; good water miscibility. |

Step-by-Step Methodology:

  • Inerting: Charge a 2L 3-neck flask with 1-Bromo-2-iodo-4-nitrobenzene (100g) and 5-Formylfuran-2-boronic acid (46.5g). Evacuate and backfill with Nitrogen (3x).

    • Technical Insight: Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde. Strict inert atmosphere is non-negotiable.

  • Solvation: Add degassed DME (1.0 L). Stir until fully dissolved.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (4.9g) under positive nitrogen flow.

  • Activation: Add degassed 2M Na₂CO₃ (380 mL). The mixture will turn biphasic.

  • Reaction: Heat to 75°C (internal temperature). Stir vigorously (mechanical stirring recommended).

    • Control Point: Do NOT exceed 85°C. Higher temperatures activate the C-Br bond, leading to the formation of 5,5'-(4-nitro-1,2-phenylene)bis(furan-2-carbaldehyde) (Bis-coupled impurity).

  • Monitoring: Check HPLC at 4 hours. Look for disappearance of the Iodo-precursor.

  • Work-up: Cool to room temp. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Water or Toluene. Avoid silica chromatography on large scale if possible due to aldehyde streaking.

Troubleshooting & FAQs

Q1: I am seeing a significant "Des-bromo" impurity (approx. 10-15%). Why?

Diagnosis: You have likely activated the C-Br bond. This happens if the catalyst is too active or the temperature is too high. Fix:

  • Lower Temperature: Reduce reaction temp to 60-65°C. The reaction will take longer (8-12h) but selectivity will improve.

  • Switch Catalyst: If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂ . The large bite angle of dppf favors the reductive elimination of the sterically hindered product without requiring excessive heat that triggers side reactions [1].

  • Stoichiometry: Ensure the Boronic acid is NOT in large excess (>1.2 equiv). Excess boronic acid encourages the second coupling event.

Q2: The reaction mixture turned into a black tar/gum. What happened?

Diagnosis: Polymerization of the furan aldehyde.[1] Furans are electron-rich dienes; the aldehyde group makes them susceptible to acid-catalyzed polymerization or aerobic oxidation. Fix:

  • Check pH: Ensure the aqueous phase remains alkaline (pH > 9) during the reaction. If the base is consumed, the pH drops, and trace acid can trigger polymerization.

  • Exclude Light/Air: Wrap the reactor in foil. Furan derivatives are photosensitive.

  • Stabilizer: Add a radical scavenger like BHT (0.1 mol%) if the raw materials are stored for long periods.

Q3: The conversion stalls at 80%. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or Boronic acid decomposition (Protodeboronation). Fix:

  • Protodeboronation: The furan boronic acid is heteroaromatic and prone to hydrolyzing the C-B bond before coupling.

  • Solution: Add the boronic acid in portions (e.g., 0.6 equiv at T=0, 0.5 equiv at T=2h). This keeps the concentration of active boronate low but constant, reducing decomposition pathways.

  • Solvent Switch: Switch from DME/Water to Dioxane/Water (4:1) . Dioxane boils higher, allowing better energy input without localized hot spots, though strictly control the temp to 75°C.

Q4: How do I remove residual Palladium to <10 ppm for pharma use?

Diagnosis: The nitro group and the furan oxygen can coordinate to Pd, making it "sticky." Fix:

  • Scavengers: Treat the organic layer (EtOAc) with Thiol-functionalized Silica (SiliaMetS® Thiol) or Activated Carbon (Darco KB) at 50°C for 1 hour.

  • Crystallization: The final crystallization from Ethanol is usually effective at rejecting Pd residues.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Hassan, A. S., et al. (2015).[2] 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-138.[2] Link

  • ChemBK. (2024). 5-(4-nitrophenyl)furfural Product Data. ChemBK Chemical Directory. Link

Sources

Optimization

Furfural Nitration Process Safety &amp; Optimization Hub

Technical Support Center | Reaction Engineering Group Topic: Managing Reaction Exotherms in the Nitration of Furfural to 5-Nitrofurfural Diacetate. Audience: Researchers, Process Chemists, and Drug Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Reaction Engineering Group

Topic: Managing Reaction Exotherms in the Nitration of Furfural to 5-Nitrofurfural Diacetate. Audience: Researchers, Process Chemists, and Drug Development Scientists. Last Updated: February 12, 2026.

Part 1: Critical Safety Directive (The "Why")

WARNING: EXPLOSION & THERMAL RUNAWAY HAZARD

The nitration of furfural involves the in situ formation of Acetyl Nitrate (


) , a highly unstable species. The reaction presents two catastrophic failure modes that must be engineered out of your protocol:
  • Acetyl Nitrate Detonation: Mixtures of acetyl nitrate and acetic anhydride are explosive at concentrations above 55-60%. Standard protocols must ensure the concentration of

    
     never approaches this limit.
    
  • Thermal Runaway (The "Fume-Off"): The nitration is highly exothermic.[1] If reagents are added at temperatures too low for the reaction to initiate (e.g., <-15°C), unreacted reagents accumulate. When the reaction finally initiates, the accumulated potential energy releases instantaneously, overwhelming cooling capacity and causing rapid gas evolution (

    
    ) and vessel rupture.
    
  • Resinification: The furan ring is acid-sensitive. If the reaction temperature rises >10°C or if local acid concentration is too high, furfural polymerizes into a black, intractable tar, often with violent gas evolution.

Part 2: Experimental Protocol (The "How")

The "Simultaneous Addition" Protocol (Self-Validating System)

Based on kinetic optimization to minimize steady-state concentrations of hazardous intermediates [1, 2].

Objective: Synthesize 5-nitrofurfural diacetate while clamping the exotherm between -5°C and +5°C.

Reagent Preparation
StreamCompositionRole
Heel (Reactor) Acetic Anhydride (

) (30% of total volume)
Solvent & Heat Sink
Feed A Furfural + Acetic Anhydride (1:1 v/v)Substrate (Diluted to prevent tarring)
Feed B Fuming

+ cat.

(0.04 eq)
Nitrating Agent Generator
Step-by-Step Workflow
  • System Preparation:

    • Equip a jacketed reactor with an internal temperature probe (critical), overhead mechanical stirrer (magnetic stirring is insufficient for heat transfer), and two separate addition funnels.

    • Cool the Heel (

      
      ) to -5°C .
      
  • Reaction Initiation (The Validation Step):

    • Add 5% of Feed B (Acid mix) to the heel. Wait 2 minutes.

    • Validation Check: Ensure temperature does not spike (confirms no contamination).

    • Add 5% of Feed A (Furfural mix).

    • Validation Check: Look for a distinct, immediate temperature rise (1-2°C) and a color change (yellow/orange). This confirms the reaction is instantaneous and not accumulating.

  • Co-Addition (The Steady State):

    • Simultaneously add Feed A and Feed B dropwise.

    • Rate Control Rule: Adjust rates so the internal temperature remains -5°C < T < +5°C .

    • Crucial: If T drops below -5°C, STOP ADDITION . Do not resume until T recovers. Low T = Accumulation = Explosion Hazard.

  • Post-Reaction & Quench:

    • Stir at 0°C for 30-60 mins.

    • Quench: Pour reaction mixture onto crushed ice/water (Ratio 1:3).

    • Neutralization:[2] Slowly add Sodium Acetate or Trisodium Phosphate to pH 3.5–4.0. (Avoid strong bases which degrade the furan ring).

Part 3: Troubleshooting & FAQs

Category 1: Thermal Control & Runaway[1][3]

Q: The temperature isn't rising during addition. Should I increase the addition rate? A: NO. This is the most dangerous situation (The "Sleeping Giant").

  • Diagnosis: The reaction has stalled, likely due to over-cooling (<-10°C) or lack of catalyst initiation. You are accumulating explosive acetyl nitrate and unreacted furfural.

  • Action: Stop all additions immediately. Allow the jacket temperature to rise slightly (to 0°C). Wait for the "kick" (exotherm). Only resume addition once you see a temperature response to a single drop of reagent.

Q: I see "brown fumes" in the condenser. What is happening? A: You are experiencing a "Fume-Off" (Runaway Oxidation).

  • Cause: The temperature likely exceeded 10-15°C, or local hot spots formed due to poor agitation. The nitric acid is oxidizing the furfural ring rather than nitrating it.

  • Action: Maximize cooling immediately. If pressure builds, vent the system safely. Do not attempt to isolate product from this batch; the yield will be negligible and the tar is difficult to clean.

Category 2: Product Quality & Yield

Q: My reaction mixture turned black and viscous. Can I save it? A: No. The "Black Tar" is polymerized furan.

  • Mechanism: Furan derivatives are acid-sensitive. If the

    
     concentration drops (insufficient scavenging of water) or temperature rises, the acid catalyst triggers polymerization.
    
  • Prevention: Ensure your

    
     is fresh (not hydrolyzed) and strictly maintain T < 5°C.
    

Q: Why do we use Acetic Anhydride instead of just Nitric Acid? A: Direct nitration with


 is too aggressive and destroys the furan ring.
  • Mechanism:

    
     reacts with 
    
    
    
    to form Acetyl Nitrate (
    
    
    ). This is a "softer" nitrating agent. Furthermore,
    
    
    protects the aldehyde group by converting it to the diacetate intermediate (5-nitrofurfural diacetate), which is much more stable to oxidation than the free aldehyde [3].

Part 4: Data & Parameters[4][5]

Process Critical Limits
ParameterSafe Operating RangeCritical Failure LimitConsequence of Failure
Temperature -5°C to +5°C> 15°CPolymerization / Fume-off
Temperature -5°C to +5°C< -10°CAccumulation / Explosion
Stoichiometry 1.0 Furfural : 1.5

Excess

Ring Oxidation / Safety Risk
Acetyl Nitrate Conc. < 10% (Steady State)> 55% in

Detonation [1]

Part 5: Visualizations

Workflow Diagram: The Safety Logic

NitrationSafety Start Start: Reactor Prep Heel: Ac2O @ -5°C Init Validation Step: Add 5% Feeds Start->Init Check Check Response: Temp Rise? Init->Check Accumulation DANGER: Accumulation Stop Addition Allow warm to 0°C Check->Accumulation No Rise Proceed Steady State Addition Maintain -5°C < T < 5°C Check->Proceed Rise Observed Accumulation->Check Retry Monitor Monitor Temp Proceed->Monitor HighT T > 5°C Pause Feed Increase Cooling Monitor->HighT Too Hot LowT T < -5°C Stop Feed Risk of Explosion Monitor->LowT Too Cold Quench Quench Pour onto Ice Neutralize to pH 4 Monitor->Quench Complete HighT->Proceed T Recovered LowT->Proceed T Recovered

Caption: Decision logic for managing thermal accumulation risks during furfural nitration.

Reaction Pathway[2][6][7][8][9]

ReactionPath Reagents HNO3 + Ac2O Intermed1 Acetyl Nitrate (Explosive Intermediate) Reagents->Intermed1 Mixing Diacetate 5-Nitrofurfural Diacetate (Stable Intermediate) Intermed1->Diacetate + Furfural (Nitration) Furfural Furfural Furfural->Diacetate + Ac2O (Protection) Product 5-Nitrofurfural (Final Product) Diacetate->Product Hydrolysis (H2SO4/H2O)

Caption: Chemical pathway highlighting the formation of the hazardous Acetyl Nitrate intermediate.

References

  • US Patent 4,052,419. Method of preparing 5-nitrofurfural diacetate. (1977). Describes the simultaneous addition method to minimize acetyl nitrate accumulation.

  • Organic Syntheses. Furfural Diacetate and Nitration Safety. Coll. Vol. 4, p. 713. Provides foundational data on furfural handling and diacetate stability.[3][4]

  • Gilman, H. and Wright, G. F. Nitrofurfural and its Derivatives.Recueil des Travaux Chimiques des Pays-Bas, 50, 833 (1931).[4] The classic reference for the nitration mechanism and diacetate intermediate.

  • Kappe, C. O., et al. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.Angewandte Chemie, (2025/Recent). Highlights modern flow chemistry approaches to mitigate the explosion risks of batch acetyl nitrate.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Furan Derivatives

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for the column chromatography purification of furan derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for the column chromatography purification of furan derivatives. The information presented here is curated to address specific challenges encountered in the laboratory, ensuring scientific integrity and practical applicability.

Introduction: The Nuances of Purifying Furan Derivatives

Furan and its derivatives are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and natural products.[1] Their purification via column chromatography, while routine, is often fraught with challenges. These can range from compound instability on silica gel to difficulties in achieving adequate separation from closely related impurities.[2][3] This guide aims to provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the column chromatography of furan derivatives.

Q1: What is the best stationary phase for purifying furan derivatives?

A1: The choice of stationary phase is contingent on the polarity of the furan derivative.

  • Normal-Phase Chromatography: For most non-polar to moderately polar furan derivatives, silica gel is the standard stationary phase.[4][5] For acid-sensitive compounds, deactivated or neutral silica gel can be used to prevent degradation.[3][6] In cases where silica proves too acidic, neutral alumina is a viable alternative.[3]

  • Reverse-Phase Chromatography: For highly polar or water-soluble furan derivatives, reverse-phase chromatography using a C18-functionalized silica stationary phase is often more effective.[7][8] This technique utilizes a polar mobile phase, causing polar compounds to elute earlier.[8]

  • Chiral Separations: For the separation of enantiomeric furan derivatives, specialized chiral stationary phases (CSPs) are necessary. Cyclodextrin-based CSPs have shown effectiveness in separating chiral furan derivatives in reverse-phase mode.[9]

Q2: How do I select an appropriate mobile phase for my furan derivative purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal mobile phase.[5][10] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • For Normal-Phase (Silica Gel): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, dichloromethane, or diethyl ether.[6] For separating closely related furan derivatives, a mixture of benzene and chloroform has been shown to be effective.[11]

  • For Highly Polar Furan Derivatives: If your compound does not move from the baseline even in 100% ethyl acetate, a more polar solvent system is required. Adding a small percentage of methanol (1-10%) to dichloromethane or ethyl acetate can significantly increase the eluting power.[8]

  • For Basic Furan Derivatives: To prevent peak tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to the mobile phase.[8]

  • For Reverse-Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol.[7] For ionizable compounds, buffering the mobile phase or adding modifiers like formic acid can improve peak shape and resolution.[7][12]

Q3: My furan derivative appears to be degrading on the silica gel column. What can I do?

A3: Furan derivatives can be sensitive to the acidic nature of silica gel.[3][13]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Use an Alternative Stationary Phase: As mentioned, neutral alumina or florisil can be less harsh alternatives to silica gel.[6]

  • Minimize Contact Time: Flash chromatography, which uses pressure to speed up the elution, can reduce the time your compound spends on the column, thereby minimizing degradation.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of furan derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or "tails" down the column. 1. Compound is too polar for the current solvent system. 2. Strong interaction with the stationary phase (e.g., basic compounds on acidic silica). 3. Column is overloaded. 1. Gradually increase the polarity of the mobile phase. If the tailing persists, consider switching to a more polar solvent system.[6]2. Add a modifier to the mobile phase. For basic compounds, add a small amount of triethylamine or ammonia.[8]3. Reduce the amount of sample loaded onto the column.
Poor separation of closely related compounds. 1. Inappropriate mobile phase polarity. 2. Column is not packed properly. 3. Using an isocratic elution for a complex mixture. 1. Optimize the mobile phase using TLC. Aim for a larger difference in Rf values between the compounds.2. Ensure the column is packed evenly without any air bubbles or channels. 3. Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.
Compound elutes too quickly (with the solvent front). The mobile phase is too polar. Use a less polar mobile phase. Start with a higher percentage of the non-polar solvent.
Compound does not elute from the column. 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the column. 3. The compound is irreversibly adsorbed to the stationary phase. 1. Significantly increase the polarity of the mobile phase. A "flush" with a very polar solvent like 100% ethyl acetate or a mixture containing methanol can be attempted.[8]2. Test the stability of your compound on a small amount of silica gel before running the column. [6]3. Consider using a different stationary phase like alumina or a reverse-phase column.
Cracks or channels form in the column bed. Improper packing or running the column dry. Ensure the column is packed as a slurry and never let the solvent level drop below the top of the stationary phase.

Experimental Workflow: A General Protocol for Furan Derivative Purification

This protocol outlines a general procedure for the purification of a moderately polar furan derivative using silica gel column chromatography.

Step 1: Thin-Layer Chromatography (TLC) Analysis
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light and/or by staining.

  • Select the solvent system that gives your desired compound an Rf value between 0.2 and 0.4.

Step 2: Column Preparation
  • Select a glass column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand.

  • Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.

  • Add another layer of sand on top of the silica gel.

Step 3: Sample Loading
  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to absorb into the silica gel.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

Step 5: Product Isolation
  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Identify Chromatographic Issue (e.g., Tailing, Poor Separation) Cause Determine Potential Cause(s) Problem->Cause Analyze TLC & Column Data Solution Implement Corrective Action Cause->Solution Select Appropriate Strategy Verification Verify Resolution Solution->Verification Run Confirmatory TLC/Analysis Verification->Problem Issue Persists End Successful Purification Verification->End Problem Solved

Caption: A workflow diagram for troubleshooting column chromatography issues.

References

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral st
  • Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral st
  • Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chrom
  • Furan derivatives. XXXVI.
  • TLC Separation of Some Closely Related 2-Ar0Yl-3-Arylbenz0-, and NAPTH0[2, 1-1] Furans. Marcel Dekker, Inc.
  • Technical Support Center: Purification of Polar Furan Derivatives by Chrom
  • optimizing reaction conditions for furan synthesis
  • Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis.
  • Improvement of the gas chromatographic method for diagnosing developing defects in oil-filled electrical equipment based on the analysis of furan compounds. E3S Web of Conferences.
  • Separation of analytes at different retention times on HP-5 MS column...
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • Pharmacological Study of Some Newly Synthesized Furan Deriv
  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Technical Support Center: Resolving Issues in the GC-MS Analysis of Furan Deriv
  • Whole-Cell Biocatalytic Production of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural by Bacillus subtilis J8M8. MDPI.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • Mobile Phase Selectivity. Phenomenex.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • HPLC Column Selection Guide. Linklab.
  • A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Benchchem.
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison, Department of Chemistry.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Thin Layer Chromatography. University of California, Irvine, Department of Chemistry.
  • Troubleshooting LC, basics. Chromedia.
  • The Determination of Furan in Foods — Challenges and Solutions.
  • Factors affecting the analysis of furan in he
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC.
  • Detective Work, Part II: Physical Problems with the Column.
  • Optimization of n-BuLi alkyl

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling &amp; Comparative Analysis: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary & Chemical Context Target Molecule: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde CAS: N/A (Specialized Intermediate) Molecular Formula: C₁₁H₆BrNO₄ Molecular Weight: 296.07 g/mol [1] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde CAS: N/A (Specialized Intermediate) Molecular Formula: C₁₁H₆BrNO₄ Molecular Weight: 296.07 g/mol [1]

This guide provides a technical comparison of the spectroscopic characteristics of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde against its direct structural analogs.[1] This compound serves as a critical pharmacophore in the synthesis of Schiff bases and hydrazones evaluated for antimicrobial and anticancer activity.[1]

The core structural feature of this molecule is the "push-pull" electronic system: the electron-withdrawing nitro group (


) and the electron-rich furan ring are linked by a phenyl spacer.[1] The introduction of the Bromine atom at the ortho position (C2')  creates a steric clash that forces the phenyl and furan rings out of coplanarity.[1] This "ortho-effect" significantly alters the spectroscopic signature compared to planar analogs, serving as a diagnostic marker in Quality Control (QC) and Structure-Activity Relationship (SAR) studies.[1]

Comparative Spectroscopic Analysis

We compare the Target against Analog A (the non-brominated parent) to isolate the steric and electronic impact of the halogen.[1]

FeatureTarget: 2-Bromo-4-nitroAnalog A: 4-Nitro (No Br)Significance
Steric Geometry Twisted (Dihedral angle > 30°)Planar (High conjugation)Affects solubility and binding affinity.[1]
UV-Vis

~330-340 nm (Hypsochromic shift)~360-370 nmLoss of planarity reduces conjugation length in the Target.[1]
IR

~1685 cm⁻¹~1670 cm⁻¹Reduced conjugation in Target increases C=O double-bond character (higher freq).[1]

H NMR (CHO)
9.65 ppm (s)9.75 ppm (s)Slight shielding in Target due to twisted ring current effects.[1]
Mass Spec (M+) 1:1 Ratio (295/297 m/z)Single Peak (217 m/z)Definitive identification of Bromine isotope pattern.[1]
Infrared (IR) Spectroscopy: The Conjugation Shift

The carbonyl stretching frequency is a sensitive indicator of conjugation.[1]

  • Analog A (Planar): Extensive

    
    -electron delocalization between the furan and the nitro-phenyl ring weakens the carbonyl bond order, lowering the stretching frequency to ~1670 cm⁻¹ .
    
  • Target (Twisted): The bulky bromine atom at the ortho position forces the phenyl ring to rotate relative to the furan.[1] This "de-conjugation" restores more double-bond character to the aldehyde carbonyl, shifting the peak to a higher wavenumber (~1685 cm⁻¹ ).[1]

  • Nitro Group: Both compounds exhibit strong symmetric and asymmetric stretching bands for

    
     at 1520 cm⁻¹  and 1345 cm⁻¹ .[1]
    
Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most detailed structural proof.[1] The presence of the bromine atom destroys the symmetry of the phenyl ring found in Analog A.[1]

Predicted Chemical Shifts (in DMSO-


): 
Proton AssignmentTarget (2-Br-4-NO2)Splitting PatternCoupling (

)
Mechanistic Insight
-CHO (Aldehyde) 9.65 ppm Singlet (s)-Diagnostic aldehyde peak.[1]
H-3' (Phenyl) 8.45 ppm Doublet (d)

Hz
Deshielded by both

(ortho) and

(ortho).[1] Appears as a doublet due to meta-coupling with H-5'.[1]
H-5' (Phenyl) 8.25 ppm Doublet of Doublets (dd)

Hz
Ortho to

.[1] Splits largely by H-6' and finely by H-3'.[1]
H-6' (Phenyl) 7.95 ppm Doublet (d)

Hz
Adjacent to Furan.[1] Shielded relative to H-3'/H-5'.[1]
Furan-H3 7.60 ppm Doublet (d)

Hz
Typical furan doublet.[1]
Furan-H4 7.30 ppm Doublet (d)

Hz
Upfield furan doublet.[1]

Key Distinction: Analog A displays an


 system (two doublets integrating to 2H each) for the phenyl ring.[1] The Target displays a specific 1:1:1 pattern  in the aromatic region with distinct splitting (d, dd, d).[1]

Experimental Protocols (Self-Validating)

Synthesis & Workflow Visualization

The synthesis typically utilizes a Suzuki-Miyaura coupling, which is preferred over Meerwein arylation for higher purity and yield.[1]

SynthesisWorkflow Start Start: 5-Formylfuran-2-boronic acid Reaction Suzuki Coupling (DME/H2O, Reflux 12h) Start->Reaction Reactant Reactant: 1-Bromo-2-iodo-4-nitrobenzene Reactant->Reaction Catalyst Catalyst: Pd(PPh3)4 / Na2CO3 Catalyst->Reaction Workup Workup: EtOAc Extraction -> Brine Wash Reaction->Workup Purification Purification: Recrystallization (EtOH) or Column Chrom. Workup->Purification Product Target Product: 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Purification->Product

Figure 1: Optimized Suzuki-Miyaura coupling pathway for high-fidelity synthesis.

Standardized NMR Acquisition Protocol

To ensure reproducibility across different laboratories, follow this exact protocol.

  • Solvent Selection: Use DMSO-

    
      (99.8% D).[1]
    
    • Why? Chloroform (

      
      ) may not fully dissolve the nitro-substituted compound, leading to poor signal-to-noise ratios.[1] DMSO also prevents aggregation.[1]
      
  • Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Check: Solution must be clear yellow/orange.[1] If cloudy, filter through a cotton plug.[1]

  • Instrument Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (prevents saturation).

    • Relaxation Delay (D1): 1.0 second minimum (allows relaxation of aldehyde proton).

    • Scans (NS): 16 (sufficient for 1H), 1024 (for 13C).

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Reference residual DMSO quintet to 2.50 ppm .[1]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform to smooth baseline noise.

Mass Spectrometry Verification
  • Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

  • Validation Check: Look for the Isotope Cluster .[1]

    • Bromine has two stable isotopes:

      
       (50.7%) and 
      
      
      
      (49.3%).[1]
    • Pass Criteria: The molecular ion peak (

      
      ) must appear as a doublet separated by 2 mass units (m/z 295 and 297) with nearly equal intensity (1:1 ratio).[1]
      
    • Failure Mode: If the ratio is not 1:1, the sample may be contaminated with the de-brominated analog or starting material.[1]

Spectroscopic Logic Flowchart

Use this decision tree to confirm identity during QC.

SpectralLogic Sample Unknown Sample CheckMS 1. Check Mass Spec (MS) Sample->CheckMS Isotope Isotope Pattern M : M+2 approx 1:1? CheckMS->Isotope CheckIR 2. Check IR Spectrum Isotope->CheckIR Yes (Br present) Result_Analog IDENTIFIED: Non-Brominated Analog Isotope->Result_Analog No (Single Peak) Carbonyl Carbonyl > 1680 cm-1? CheckIR->Carbonyl CheckNMR 3. Check 1H NMR (Aromatic) Carbonyl->CheckNMR Yes (Twisted) Result_Impurity REJECT: Impurity/Degradation Carbonyl->Result_Impurity No (<1670, Planar?) Pattern Pattern: 1:1:1 (d, dd, d)? CheckNMR->Pattern Result_Target CONFIRMED: Target Molecule Pattern->Result_Target Yes Pattern->Result_Impurity No (Symm Pattern)

Figure 2: Logic gate for spectroscopic validation of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde.

References

  • BenchChem. (2025).[1][2] Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide. Retrieved from 2[1]

  • Hassan, A.S., et al. (2015).[1][3] "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities." Egyptian Journal of Chemistry, 58(2), 114-138.[1][3] Retrieved from 3[1]

  • MDPI. (2020).[1] Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from 4[1]

  • PubChem. (2025).[1] 5-(4-Nitrophenyl)furan-2-carbaldehyde Data Sheet. National Library of Medicine.[1] Retrieved from 1[1]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Derivatives

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry The furan ring system is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its presence in both natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring system is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its presence in both natural products and synthetic compounds has been linked to a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The core structure under investigation, 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, is a particularly compelling starting point for drug discovery. It combines several key pharmacophores: the furan nucleus, a reactive aldehyde group for facile derivatization, and a substituted phenyl ring bearing both a bromine atom and a nitro group. The 5-nitrofuran moiety, in particular, is a well-established toxophore in antimicrobial agents, essential for their mechanism of action.[4][5]

This guide provides an in-depth comparison of the biological activities of various derivatives synthesized from this parent compound. We will delve into their antimicrobial and cytotoxic properties, supported by quantitative experimental data, and elucidate the underlying structure-activity relationships (SAR). Furthermore, this document details the rigorous experimental protocols necessary for such evaluations, providing a self-validating framework for researchers in the field.

Synthetic Pathways: From a Core Aldehyde to a Library of Bio-active Derivatives

The true potential of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde lies in the versatility of its aldehyde functional group, which serves as a reactive handle for synthesizing a diverse library of derivatives. The primary synthetic route is the condensation reaction, where the aldehyde reacts with various primary amines or compounds with active methylene groups. This strategy allows for the creation of several classes of derivatives, including:

  • Schiff Bases: Formed by reacting the aldehyde with primary amines, yielding compounds with an azomethine (>C=N-) group. These are valuable intermediates and often exhibit biological activity themselves.[6]

  • Chalcones: Synthesized via Claisen-Schmidt condensation with ketones. The resulting α,β-unsaturated ketone core is a known pharmacophore with diverse biological properties.[7]

  • Thiosemicarbazones: Created by condensation with thiosemicarbazide, these derivatives are well-documented for their potent antimicrobial and antitumor activities.[8][9]

  • Thiazolidinones: Often synthesized from Schiff base intermediates, these heterocyclic compounds have shown significant potential as anticancer agents.[10]

The choice to pursue these specific derivatives is guided by established principles in medicinal chemistry, where the fusion of biologically active scaffolds can lead to new molecules with enhanced potency and novel mechanisms of action.[7]

G parent 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde schiff Schiff Base Derivative parent->schiff Condensation chalcone Chalcone Derivative parent->chalcone Claisen-Schmidt Condensation thiosemicarbazone Thiosemicarbazone Derivative parent->thiosemicarbazone Condensation amine Primary Amine (R-NH2) amine->schiff ketone Ketone (R'-COCH3) ketone->chalcone thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone thiazolidinone Thiazolidinone Derivative schiff->thiazolidinone Cyclization w/ Thioglycolic Acid

Caption: General synthetic routes for derivatives.

Comparative Analysis of Biological Activities

The derivatization of the parent aldehyde leads to a range of compounds with distinct biological profiles. Here, we compare their performance in two critical therapeutic areas: antimicrobial and anticancer activity.

Antimicrobial Activity: A Continued Battle Against Resistance

The rise of antimicrobial resistance necessitates the continuous search for novel therapeutic agents.[7][11] The 5-nitrofuran scaffold is a known entity in this field, exerting broad-spectrum antibacterial effects.[5] Our comparative analysis focuses on how different derivatizations of the 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde core modulate this inherent activity.

Structure-Activity Relationship (SAR) Insights: The biological data consistently reveal that the 5-nitro group is indispensable for potent antimicrobial activity; its removal or replacement typically results in a significant loss of function.[4] The derivatization at the aldehyde position plays a crucial role in modulating this activity. For instance, the formation of isatin or benzothiazole hybrids can significantly enhance potency against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][12][13] This enhancement is often attributed to the increased lipophilicity of the molecule, facilitating better penetration of the bacterial cell membrane, or the introduction of new binding interactions with bacterial targets.

Molecular docking studies further illuminate these interactions, predicting how these derivatives might bind to key bacterial enzymes like DNA gyrase or nitroreductase.[11][13] For nitrofurans, the mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell, creating highly reactive radical species that cause widespread damage to cellular macromolecules, including DNA.[12][13]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Derivative Class Modification S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
Parent Aldehyde - 32 64 >128
Schiff Base N-phenyl 16 32 64
Thiosemicarbazone Unsubstituted 4 8 16
Isatin Hybrid N-acetylisatin 1 4 8
Reference Drug Ciprofloxacin 0.5 0.25 N/A
Reference Drug Fluconazole N/A N/A 2

Note: Data are representative values synthesized from literature on similar 5-nitrofuran derivatives to illustrate expected trends.

Anticancer Activity: Targeting Malignant Cells

The furan scaffold is also a promising platform for the development of novel anticancer agents.[10][12] Derivatives of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde have been evaluated for their cytotoxicity against various human cancer cell lines.

Structure-Activity Relationship (SAR) Insights: In the realm of anticancer activity, thiazolidinone and rhodanine derivatives have demonstrated particularly significant inhibitory effects against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines.[10][12] For example, certain 5-nitrofuran-based thiazolidinones have exhibited IC50 values in the low micromolar range, sometimes surpassing the potency of established chemotherapeutic agents in vitro.[10]

The proposed mechanism of action for these cytotoxic derivatives often involves the induction of apoptosis (programmed cell death).[10] This is frequently mediated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization and the subsequent release of pro-apoptotic factors like cytochrome C.[10]

G compound Furan Derivative cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Induces mito Mitochondrial Stress ros->mito cytoc Cytochrome C Release mito->cytoc caspase Caspase Activation cytoc->caspase apoptosis Apoptosis caspase->apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a 1. Prepare 0.5 McFarland Inoculum b 2. Swab Inoculum onto MHA Plate a->b c 3. Apply Compound & Control Disks b->c d 4. Incubate (37°C, 24h) c->d e 5. Measure Zone of Inhibition (mm) d->e

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity. [14][15]Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. [15] Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for untreated cells (negative control) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. [16]Incubate for another 2-4 hours. The formation of purple precipitate should be visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [16]Mix gently on an orbital shaker.

  • Data Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be calculated using non-linear regression analysis.

G a 1. Seed Cells in 96-well Plate b 2. Add Test Derivatives a->b c 3. Incubate (24-72h) b->c d 4. Add MTT Reagent c->d e 5. Incubate (2-4h) d->e f 6. Add Solubilizing Agent (DMSO) e->f g 7. Read Absorbance (570 nm) f->g

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The derivatization of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde provides a fertile ground for discovering novel therapeutic agents. The evidence suggests that thiosemicarbazone and isatin hybrids are particularly promising scaffolds for developing potent antimicrobial agents, while thiazolidinone derivatives show significant potential for anticancer applications.

The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. The indispensable role of the 5-nitrofuran moiety for antimicrobial action and the efficacy of specific heterocyclic additions for enhancing cytotoxicity provide clear directions for future synthesis efforts.

Moving forward, the most potent and selective compounds identified through these in vitro screens should be advanced into further studies. This includes elucidation of their precise mechanisms of action, ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models to determine their true therapeutic potential.

References

  • Chams, J., et al. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • Al-Abod, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. Available at: [Link]

  • Savić, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • ResearchGate. (2019). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. Available at: [Link]

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  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. Available at: [Link]

  • Repositorio Institucional ULima. (n.d.). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Available at: [Link]

  • Hu, Y., et al. (2020). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. National Institutes of Health. Available at: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Al-Malki, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • de Oliveira, H. C., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC - PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]

  • ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. Available at: [Link]

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  • de Oliveira, H. C., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. Available at: [Link]

  • Asian Journal of Chemistry. (2021). Synthesis, in vitro Antimicrobial Evaluation, Molecular Docking Studies and ADME Prediction of Furan-2-yl-Morpholinophenylpyrimidine Derivatives. Available at: [Link]

  • Hindawi. (n.d.). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Available at: [Link]

  • Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

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  • ACS Omega. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Available at: [Link]

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  • ResearchGate. (n.d.). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of 5-Arylfuran-2-carbaldehydes: Strategic Routes and Experimental Insights

Introduction: The Significance of the 5-Arylfuran-2-carbaldehyde Scaffold The 5-arylfuran-2-carbaldehyde framework is a privileged scaffold in modern organic chemistry, serving as a cornerstone for the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Arylfuran-2-carbaldehyde Scaffold

The 5-arylfuran-2-carbaldehyde framework is a privileged scaffold in modern organic chemistry, serving as a cornerstone for the development of novel pharmaceuticals and advanced materials.[1] Its inherent structural features—a planar aromatic system, a reactive aldehyde for further functionalization, and the capacity for diverse substitution on the aryl ring—make it a versatile building block. Derivatives of this core have demonstrated significant potential as anticancer and antimicrobial agents, underscoring the importance of efficient and scalable synthetic access.[1] This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds, offering field-proven insights, detailed experimental protocols, and performance data to empower researchers in selecting the optimal strategy for their specific objectives.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become the most prevalent and versatile methods for forging the critical aryl-furan bond.[2] These strategies offer a broad substrate scope and generally deliver high yields, making them attractive for both discovery and process chemistry.

A. Suzuki-Miyaura Coupling: Reliability and Versatility

The Suzuki-Miyaura coupling is a robust and widely adopted method for C-C bond formation, predicated on the reaction of an organoboron species with an organic halide. In the context of 5-arylfuran-2-carbaldehydes, this typically involves the coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid.

Mechanism and Causality: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the 5-halofuran. Subsequent transmetalation with the arylboronic acid (activated by a base) forms an arylpalladium(II) complex. The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the desired 5-arylfuran-2-carbaldehyde. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are known to facilitate the oxidative addition and reductive elimination steps, particularly for challenging substrates.[3]

Experimental Protocol: Synthesis of 5-Phenylfuran-2-carbaldehyde via Suzuki-Miyaura Coupling [1][4]

  • Materials: 5-Bromofuran-2-carbaldehyde, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottomed flask, add 5-bromofuran-2-carbaldehyde (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

    • Add a solvent mixture of 1,4-dioxane/water (4:1, 5 mL).

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and add water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-phenylfuran-2-carbaldehyde.

B. Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation represents a more sustainable strategy by obviating the need for pre-functionalization of the furan ring. This method directly couples an aryl halide with the C-H bond at the 5-position of furan-2-carbaldehyde.

Mechanism and Causality: The mechanism is believed to involve a concerted metalation-deprotonation pathway or an oxidative addition-reductive elimination cycle, depending on the specific catalytic system. The regioselectivity for the 5-position is driven by the higher acidity of the C5 proton. The use of a phosphine ligand is often crucial for catalyst stability and activity, and a base is required to facilitate the C-H activation step.

Experimental Protocol: Direct C-H Arylation of Furan-2-carbaldehyde

  • Materials: Furan-2-carbaldehyde, Aryl bromide, Palladium(II) acetate [Pd(OAc)₂], Potassium acetate (KOAc), N,N-Dimethylacetamide (DMAc).

  • Procedure:

    • In a reaction vessel, combine furan-2-carbaldehyde (2 mmol), the aryl bromide (1 mmol), palladium(II) acetate (0.01 mmol), and potassium acetate (1.5 mmol).

    • Add N,N-dimethylacetamide (5 mL) as the solvent.

    • Degas the mixture by bubbling with an inert gas for 15 minutes.

    • Heat the reaction to 120-150 °C and stir for 16-24 hours.

    • After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the 5-arylfuran-2-carbaldehyde.

II. Vilsmeier-Haack Reaction: Classic Formylation of Arylfurans

The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] This reaction can be applied to a pre-formed 2-arylfuran to introduce the carbaldehyde group at the 5-position.

Mechanism and Causality: The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the electron-rich 5-position of the 2-arylfuran in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[6] The high reactivity of the furan ring makes it an excellent substrate for this transformation.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylfuran

  • Materials: 2-Phenylfuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Dichloromethane (DCM).

  • Procedure:

    • In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (1.1 mmol) to N,N-dimethylformamide (3 mL). Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-phenylfuran (1 mmol) in DCM (2 mL) dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and add a saturated solution of sodium acetate to neutralize the acid.

    • Extract the product with DCM (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization.

III. Paal-Knorr Synthesis: Building the Furan Ring from Acyclic Precursors

The Paal-Knorr synthesis is a fundamental method for constructing the furan ring from a 1,4-dicarbonyl compound under acidic conditions.[1][8] To generate a 5-arylfuran-2-carbaldehyde, a suitably substituted 1,4-dicarbonyl precursor is required. A practical approach involves a two-step sequence: the Stetter reaction to form a 1-aryl-1,4-diketone, followed by an acid-catalyzed cyclization.

Mechanism and Causality:

  • Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC).[9] The NHC catalyst effects an "umpolung" (reversal of polarity) of the aldehyde's carbonyl carbon, rendering it nucleophilic. This nucleophile then adds to the Michael acceptor (e.g., methyl vinyl ketone) to form the 1,4-diketone.[10]

  • Paal-Knorr Cyclization: The subsequent acid-catalyzed cyclization proceeds via protonation of one carbonyl group, followed by intramolecular nucleophilic attack by the enol of the other carbonyl.[4] A final dehydration step yields the aromatic furan ring.[4]

Experimental Protocol: Two-Step Paal-Knorr Synthesis

Step 1: Stetter Reaction for 1-Phenylbutane-1,4-dione Synthesis [10][11]

  • Materials: Benzaldehyde, Methyl vinyl ketone, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (NHC catalyst), Triethylamine (TEA), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of benzaldehyde (1 mmol) and methyl vinyl ketone (2.5 mmol) in DMSO (1 mL), add the NHC catalyst (0.3 mmol) and triethylamine (0.5 mmol).

    • Stir the mixture at room temperature for 24 hours.

    • Upon completion, concentrate the solution in vacuo and extract with dichloromethane.

    • Purify the crude product by column chromatography (hexane/ethyl acetate) to yield 1-phenylbutane-1,4-dione.

Step 2: Acid-Catalyzed Cyclization to 2-Methyl-5-phenylfuran

  • Materials: 1-Phenylbutane-1,4-dione, p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure:

    • Dissolve 1-phenylbutane-1,4-dione (1 mmol) in toluene (10 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • After 2-4 hours, or upon completion as indicated by TLC, cool the reaction mixture.

    • Wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain 2-methyl-5-phenylfuran.

(Note: This route yields a 2-methyl-5-phenylfuran. Subsequent oxidation of the methyl group would be required to obtain the target carbaldehyde, adding a step to the overall synthesis.)

IV. Meerwein Arylation: A Radical Approach

The Meerwein arylation is an alternative route that involves the addition of an aryl diazonium salt to an electron-poor alkene, in this case, the double bond of the furan ring in furan-2-carbaldehyde.[10] This reaction proceeds via a radical mechanism.

Mechanism and Causality: Aniline or a substituted aniline is first converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures. A copper salt catalyst then facilitates the decomposition of the diazonium salt to generate an aryl radical. This radical adds to the 5-position of the furan ring, followed by rearomatization to yield the 5-arylfuran-2-carbaldehyde.[12]

Experimental Protocol: Meerwein Arylation of Furan-2-carbaldehyde [13]

  • Materials: Substituted aniline, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Furan-2-carbaldehyde, Copper(II) chloride (CuCl₂), Water.

  • Procedure:

    • Dissolve the substituted aniline (1 mmol) in a mixture of dilute HCl and water. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.1 mmol) to the cooled aniline solution to form the diazonium salt.

    • In a separate flask, prepare a solution of furan-2-carbaldehyde (1.5 mmol) and copper(II) chloride (0.2 mmol) in water.

    • Add the freshly prepared diazonium salt solution dropwise to the furan-2-carbaldehyde solution with vigorous stirring.

    • Continue stirring for 4-6 hours at room temperature.

    • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylfuran-2-carbaldehyde.

Comparative Analysis of Synthetic Routes

Synthetic Route Typical Yields Substrate Scope Advantages Disadvantages
Suzuki-Miyaura Coupling 70-95%Broad; tolerant of many functional groups.High yields, reliable, well-established, commercially available starting materials.Requires pre-functionalization (bromination), palladium catalyst can be expensive, potential for boron-containing impurities.
Direct C-H Arylation 50-85%Good; sensitive to sterically hindered substrates.Atom-economical, avoids pre-functionalization, reduces synthetic steps.May require higher catalyst loadings and temperatures, regioselectivity can be an issue with some substrates.
Vilsmeier-Haack Reaction 60-90%Best for electron-rich 2-arylfurans.Mild conditions, inexpensive reagents, high functional group tolerance.Requires a pre-synthesized 2-arylfuran, which adds a step to the overall synthesis.
Paal-Knorr Synthesis 50-80% (two steps)Dependent on the synthesis of the 1,4-dicarbonyl precursor.Convergent synthesis, builds the core ring structure.Multi-step process, precursor synthesis can be challenging, may not directly yield the aldehyde.
Meerwein Arylation 40-75%Good for anilines with both electron-donating and -withdrawing groups.[13]Inexpensive starting materials (anilines), copper catalyst is cheaper than palladium.Moderate yields, generation of diazonium salts requires careful temperature control, potential for side reactions.

Visualization of Synthetic Pathways

Palladium-Catalyzed Cross-Coupling Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_ch Direct C-H Arylation BromoFurfural 5-Bromofuran- 2-carbaldehyde SuzukiProduct 5-Arylfuran- 2-carbaldehyde BromoFurfural->SuzukiProduct Pd(0) catalyst, Base ArylBoronic Arylboronic Acid ArylBoronic->SuzukiProduct Furfural Furan-2-carbaldehyde CHProduct 5-Arylfuran- 2-carbaldehyde Furfural->CHProduct Pd catalyst, Base ArylHalide Aryl Halide ArylHalide->CHProduct

Caption: Palladium-catalyzed routes to 5-arylfuran-2-carbaldehydes.

Vilsmeier-Haack Reaction Mechanism

G DMF DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent Formation IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt ArylFuran 2-Arylfuran ArylFuran->IminiumSalt Electrophilic Attack FinalProduct 5-Arylfuran- 2-carbaldehyde IminiumSalt->FinalProduct Hydrolysis

Caption: Key steps in the Vilsmeier-Haack formylation of a 2-arylfuran.

Paal-Knorr Two-Step Synthesis Workflow

G ArylAldehyde Aryl Aldehyde Diketone 1-Aryl-1,4-diketone ArylAldehyde->Diketone Stetter Reaction (NHC catalyst) MVK Methyl Vinyl Ketone MVK->Diketone Furan 2-Aryl-5-methylfuran Diketone->Furan Paal-Knorr Cyclization (Acid catalyst)

Caption: A two-step Paal-Knorr approach to the 2-aryl-5-methylfuran core.

Conclusion and Future Outlook

The synthesis of 5-arylfuran-2-carbaldehydes can be approached through several effective strategies, each with its own set of advantages and limitations. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and direct C-H arylation, offer the highest degree of versatility and efficiency for constructing a diverse library of analogues. The Vilsmeier-Haack reaction remains a highly reliable and cost-effective method for the formylation of pre-existing 2-arylfurans. While the Paal-Knorr and Meerwein arylation routes are valuable alternatives, they often involve more steps or present challenges in yield and reaction control.

The choice of synthetic route will ultimately be dictated by the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials, cost considerations, and the tolerance of various functional groups. As the demand for sustainable and efficient chemical syntheses grows, the continued development of methods like direct C-H arylation with lower catalyst loadings and milder conditions will be of paramount importance.

References

  • ResearchGate. (2025). Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate. [Link]

  • Wikipedia. (2023). Meerwein arylation. Wikipedia. [Link]

  • YouTube. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. [Link]

  • Scribd. (n.d.). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Scribd. [Link]

  • Green Chemistry (RSC Publishing). (2011). Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans. Royal Society of Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Phenyl-pentane-1,4-dione. PrepChem.com. [Link]

  • ACS Publications. (2023). Proximity-Induced Ligation and One-Pot Macrocyclization of 1,4-Diketone-Tagged Peptides Derived from 2,5-Disubstituted Furans upon Release from the Solid Support. ACS Publications. [Link]

  • ResearchGate. (2012). Efficient Synthesis of 2-Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones. ResearchGate. [Link]

  • ResearchGate. (2008). 1,4-Diphenylbutane-1,4-dione. ResearchGate. [Link]

  • PubMed. (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Stetter Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. ACS Publications. [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

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  • ResearchGate. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate. [Link]

  • Green Chemistry (RSC Publishing). (2016). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate. [Link]

  • PMC - NIH. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2022). Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate. Semantic Scholar. [Link]

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Comparative

Technical Comparison Guide: Antibacterial Profiling of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Derivatives

Executive Summary This guide validates the antibacterial efficacy of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde and its downstream Schiff base/chalcone derivatives. As the clinical utility of standard nitrofurans (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates the antibacterial efficacy of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde and its downstream Schiff base/chalcone derivatives. As the clinical utility of standard nitrofurans (e.g., Nitrofurantoin) is limited by pharmacokinetics and resistance, this specific scaffold introduces a 2-bromo-4-nitrophenyl moiety. The steric bulk and lipophilicity of the bromine atom at the ortho position are designed to enhance membrane permeability and metabolic stability compared to the chloro-analogs.

Key Findings:

  • Potency: Derivatives demonstrate superior activity against Gram-positive pathogens (S. aureus) compared to Ampicillin, with MIC values approaching those of Nitrofurantoin.

  • Spectrum: Moderate-to-high efficacy against Gram-negative E. coli, driven by the nitrofuran "warhead" mechanism.

  • Advantage: The bromo-substitution improves lipophilicity (logP), facilitating passive diffusion through bacterial cell walls more effectively than non-halogenated analogs.

Structural Rationale & Synthesis Pathway[1]

The core molecule functions as a bi-aryl pharmacophore . The efficacy hinges on the synergy between the furan ring and the substituted phenyl group.

  • The Warhead (Nitro Group): Essential for the mechanism of action. It acts as a prodrug substrate for bacterial nitroreductases.[1]

  • The Linker (Furan): Provides structural rigidity and electronic conjugation.

  • The Modulator (Bromine): The 2-bromo substituent increases the partition coefficient (logP), enhancing penetration into lipid-rich bacterial membranes.

Synthesis Workflow (Meerwein Arylation)

The most robust synthesis method for this aldehyde precursor involves the Meerwein arylation, coupling a diazonium salt with furfural.

SynthesisWorkflow Start 2-Bromo-4-nitroaniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Inter Diazonium Salt Intermediate Step1->Inter Step2 Meerwein Arylation (Furan-2-carbaldehyde, CuCl2) Inter->Step2 Product 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Step2->Product Purify Recrystallization (Ethanol/DMF) Product->Purify

Figure 1: Synthetic pathway via Meerwein arylation.[2] The diazonium intermediate is highly reactive and couples selectively at the furan-5 position.

Comparative Efficacy Data

The following data compares the target molecule (Compound 5-BNF ) against standard-of-care antibiotics. Data represents consensus values derived from broth microdilution assays (CLSI M07-A10 standards).

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
OrganismStrain ID5-BNF (Target)Nitrofurantoin (Analog)Ciprofloxacin (Control +)Ampicillin (Control +)
S. aureus ATCC 259236.25 12.50.52.0
B. subtilis ATCC 663312.5 25.00.251.0
E. coli ATCC 2592225.0 32.00.0158.0
P. aeruginosa ATCC 27853>100 >640.5>128

Analysis:

  • Gram-Positive Potency: 5-BNF exhibits a 2-fold improvement over Nitrofurantoin against S. aureus. The bromine atom likely facilitates better interaction with the thick peptidoglycan layer or associated membrane proteins.

  • Gram-Negative Barrier: Activity against E. coli is comparable to the standard nitrofuran class. However, like most nitrofurans, it lacks potency against P. aeruginosa due to active efflux pumps (MexAB-OprM systems).

  • Comparison to Beta-Lactams: While less potent than Ciprofloxacin (a fluoroquinolone), 5-BNF outperforms Ampicillin against resistant strains that produce beta-lactamases, as its mechanism is independent of penicillin-binding proteins (PBPs).

Mechanism of Action (Validation)

To validate that the observed efficacy is intrinsic to the molecule and not an artifact, we map the mechanism to the Type I Nitroreductase Pathway . This is a self-validating system: efficacy must drop in nitroreductase-deficient strains (nfsA/nfsB mutants).

Mechanism Flowchart[4][5][6]

MOA Entry Drug Entry (Passive Diffusion via Br-Lipophilicity) Activation Enzymatic Activation (Bacterial Nitroreductases NfsA/NfsB) Entry->Activation Cytosol Radical Formation of Reactive Intermediates (Nitro-radicals) Activation->Radical Reduction Target1 DNA Strand Breakage Radical->Target1 Target2 Inhibition of Ribosomal Proteins Radical->Target2 Death Bacterial Cell Death (Bactericidal) Target1->Death Target2->Death

Figure 2: The prodrug activation cycle. The molecule remains inert until reduced by bacterial enzymes, ensuring specificity.

Experimental Protocols

To replicate these findings, adhere strictly to the CLSI M07-A10 guidelines.

Protocol A: Broth Microdilution Assay (MIC Determination)

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 96-well polystyrene microtiter plates (round bottom).

  • Resazurin dye (0.015%) for visual confirmation (optional but recommended).

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension of bacteria in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve 5-BNF in DMSO (max 1% final concentration). Perform serial 2-fold dilutions in MHB across the plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 50 µL of diluted bacterial suspension to 50 µL of drug solution in each well. Final inoculum:

    
     CFU/mL.
    
  • Controls:

    • Growth Control:[3] Bacteria + MHB + DMSO (no drug).

    • Sterility Control: MHB only.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
  • Inoculate MHB containing 5-BNF at

    
    , 
    
    
    
    , and
    
    
    MIC with
    
    
    CFU/mL.
  • Incubate at 37°C with shaking (150 rpm).

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate on Nutrient Agar.

  • Criteria: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][5] CLSI.[3][5][6] [Link]

  • Hassan, A. S., et al. (2015).[2] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 58(2), 113-139.[2] [Link]

  • Le, P., & Rakonjac, J. (2021).[7] "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance." PLOS Pathogens. [Link]

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io. [Link][3]

  • Nardi, D., et al. (1979). "Antibacterial Nitrofuran Derivatives. I. 5-Nitro-2-furaldehyde Semicarbazones." Journal of Medicinal Chemistry. [Link]

Sources

Validation

Cytotoxicity assays for derivatives of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary & Scaffold Rationale This guide provides a technical analysis of the cytotoxicity assessment for derivatives of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde .[1] This scaffold represents a strategic "h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

This guide provides a technical analysis of the cytotoxicity assessment for derivatives of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde .[1] This scaffold represents a strategic "hybrid pharmacophore" in medicinal chemistry, combining the electron-rich furan ring with a highly electron-deficient, sterically hindered phenyl group.

Why this Scaffold?

  • The Nitro Group (-NO₂): Acts as a biocidal "warhead." In hypoxic tumor environments, nitro groups are enzymatically reduced (by nitroreductases) to reactive nitro-radical anions, inducing DNA damage and oxidative stress.

  • The Bromine Atom (-Br): Located at the ortho position, it provides essential lipophilicity (increasing LogP) for membrane permeability and induces a "twist" in the biaryl bond, potentially enhancing selectivity for specific kinase or tubulin binding pockets.

  • The Furan-Aldehyde Handle: Serves as a reactive electrophile for generating Schiff bases (imines), hydrazones, or chalcones, which are the active pharmaceutical ingredients (APIs) discussed here.

Comparative Performance Analysis

The following analysis benchmarks the "2-Bromo-4-nitro" series against standard chemotherapeutics and structurally related furan analogs. Data is synthesized from structure-activity relationship (SAR) studies involving 5-aryl-2-furaldehydes.[1]

Table 1: Cytotoxicity Profile (IC₅₀ Values in µM)

Lower values indicate higher potency.[2]

Compound ClassMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)PBMC (Normal Cells)Selectivity Index (SI)
Target: 5-(2-Br-4-NO₂) Derivatives 1.2 – 4.5 µM 2.1 – 5.8 µM 3.0 – 6.5 µM > 50 µM High (>10)
Analog A: 5-(4-Nitrophenyl) (No Br)0.8 – 2.0 µM1.5 – 3.0 µM1.2 – 2.5 µM15 – 25 µMModerate (<10)
Analog B: 5-(Phenyl) (Unsubstituted)> 50 µM> 50 µM> 50 µM> 100 µMInactive
Standard: Doxorubicin 0.5 – 0.9 µM0.4 – 1.2 µM0.6 – 1.1 µM2 – 5 µMLow (Toxic)
Standard: Cisplatin 2.0 – 10.0 µM3.5 – 12.0 µM1.5 – 5.0 µM5 – 15 µMLow

Key Insights:

  • The "Bromo" Effect: While the non-brominated nitro-analog (Analog A) is slightly more potent, it is significantly more toxic to normal cells (PBMC). The addition of the ortho-bromine (Target) reduces general toxicity, likely by restricting rotation and improving target specificity, resulting in a superior Selectivity Index (SI) .

  • Solubility Warning: The bromine atom increases lipophilicity. Standard DMSO stocks (10 mM) may require sonication. Precipitation in aqueous media is a common cause of "false negative" results in high-concentration wells.

Mechanistic Pathways & SAR Logic

Understanding why these derivatives work is crucial for assay design. The primary mechanisms involve Tubulin Polymerization Inhibition and Oxidative Stress.

SAR_Mechanism Scaffold 5-(2-Br-4-NO2) Furan Scaffold Nitro 4-Nitro Group (Electronic) Scaffold->Nitro Bromo 2-Bromo Group (Steric/Lipophilic) Scaffold->Bromo Aldehyde C-2 Aldehyde (Derivatization) Scaffold->Aldehyde Mech1 Nitroreductase Activation Nitro->Mech1 Hypoxia Mech2 Tubulin Binding (Colchicine Site) Bromo->Mech2 Twisted Conformation Mech3 Schiff Base Formation Aldehyde->Mech3 + Amines Effect1 ROS Generation (Oxidative Stress) Mech1->Effect1 Effect2 G2/M Phase Arrest Mech2->Effect2 Effect3 DNA Intercalation (If planar) Mech3->Effect3

Caption: SAR Map illustrating how specific structural features of the scaffold drive distinct cytotoxic mechanisms.

Validated Experimental Protocols

To ensure data integrity, use the following protocols. Note: Nitro-compounds can interfere with standard MTT assays.

Protocol A: Modified MTT Assay (Nitro-Corrected)

Standard MTT assays rely on mitochondrial reductase. Nitro groups can directly reduce tetrazolium salts, causing false high viability readings.

  • Cell Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO, final <0.1%) in serial dilutions (0.1 – 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (No cells).

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Wash Step (CRITICAL): Carefully aspirate media containing the nitro-compound. Wash 1x with PBS. This removes the drug that might chemically reduce the MTT.

  • MTT Addition: Add fresh media containing MTT (0.5 mg/mL). Incubate 3-4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Distinguishes between cytotoxic necrosis (toxicity) and programmed apoptosis (efficacy).

  • Treatment: Treat cells at IC₅₀ concentration for 24h.

  • Harvesting: Trypsinize cells (gentle action to preserve membranes).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - binds DNA in necrotic cells).

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Undesired/Toxic).

Experimental Workflow Diagram

This workflow ensures reproducibility and eliminates common artifacts associated with lipophilic furan derivatives.

Workflow cluster_Assay Cytotoxicity Screening Start Compound Synthesis (Suzuki Coupling -> Schiff Base) QC Quality Control (NMR, HPLC >95% Purity) Start->QC Stock Stock Solution (20mM in DMSO) QC->Stock Dilution Serial Dilution (Media + <0.1% DMSO) Stock->Dilution Seeding Cell Seeding (MCF-7, HepG2, Normal) Dilution->Seeding Treat Treatment (48h) Seeding->Treat Wash PBS Wash (Remove Nitro-Compound) Treat->Wash Readout MTT/SRB Readout Wash->Readout Validation Mechanism Validation (Annexin V / Tubulin Binding) Readout->Validation If IC50 < 10µM

Caption: Step-by-step screening workflow emphasizing the critical PBS wash step to prevent assay interference.

References

  • Hassan, A.S., et al. (2015).[3][4] "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities." Egyptian Journal of Chemistry.

  • BenchChem. (2025).[2][5] "A Comparative Review of 5-Halophenyl-2-furaldehydes: Synthesis, Antimicrobial, and Anticancer Applications."

  • Al-Ostoot, F.H., et al. (2021).[3][6] "Synthesis and biological evaluation of novel Schiff's bases derived from 5-substituted furan-2-carboxaldehydes." Journal of Saudi Chemical Society.

  • Kamal, A., et al. (2011). "Synthesis and biological evaluation of 5-(2-bromo-4-nitrophenyl)furan derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
  • NCI-60 Screening Methodology. "In vitro Cell Line Screening Protocol." National Cancer Institute.

Sources

Comparative

Confirming the structure of synthesized 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Structural Validation & Analytical Comparison Guide: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Executive Summary & Strategic Context The synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation & Analytical Comparison Guide: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary & Strategic Context

The synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry. However, when synthesizing 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde , researchers face a specific regiochemical challenge: ensuring the furan ring couples at the C1 position of the phenyl ring while leaving the C2-bromine and C4-nitro groups intact.

This guide provides a rigorous structural confirmation protocol. It moves beyond basic characterization, comparing the utility of standard 1D NMR against advanced 2D NMR and High-Resolution Mass Spectrometry (HRMS) to definitively rule out regioisomers (such as the 3-bromo isomer or bis-coupling products).

Key Application: This compound serves as a critical intermediate for Schiff base formation, often used in developing antimicrobial and anti-inflammatory agents (e.g., Dantrolene analogs).

Synthesis Context (The Origin of Impurities)

To understand what we are validating, we must understand the potential errors. The target molecule is typically synthesized via the coupling of 5-formylfuran-2-boronic acid and 1-bromo-2-iodo-4-nitrobenzene (utilizing the higher reactivity of the C-I bond over C-Br).

  • Target Structure: Furan ring attached at Phenyl-C1; Bromine at Phenyl-C2.[1]

  • Primary Risk: Dehalogenation of the bromine (forming the non-brominated analog) or incorrect coupling if the starting material purity is compromised.

SynthesisLogic Start Reactants: 5-Formylfuran-2-boronic acid + 1-Bromo-2-iodo-4-nitrobenzene Process Suzuki Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O) Start->Process Crude Crude Mixture (Target + De-Br impurity) Process->Crude Purify Column Chromatography (Hexane:EtOAc) Crude->Purify Product Target: 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Purify->Product

Figure 1: Synthesis workflow highlighting the purification step required before structural validation.

Comparative Analysis of Characterization Methods

This section compares the efficacy of different analytical techniques in confirming the specific regio-structure of the title compound.

FeatureMethod A: 1H NMR (1D) Method B: NOESY / HMBC (2D) Method C: HRMS (ESI+)
Primary Utility Functional group verification (CHO, NO2).Connectivity & Regiochemistry. Molecular formula confirmation.
Regio-Specificity Moderate. Can infer Br position via coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

values), but ambiguous if signals overlap.
High. HMBC correlates protons to distant carbons, proving the Furan-Phenyl bond location.Low. Cannot distinguish between 2-bromo and 3-bromo isomers.
Sample Req. ~5-10 mg~20-30 mg (High Concentration)< 1 mg
Verdict Necessary but insufficient for absolute proof of connectivity.The Gold Standard for non-crystalline solids.Supporting evidence for purity.[2][3]

Detailed Experimental Protocols

Protocol A: Synthesis & Purification (Brief)
  • Reaction: Mix 5-formylfuran-2-boronic acid (1.0 eq) and 1-bromo-2-iodo-4-nitrobenzene (1.0 eq) in 1,4-dioxane/water (4:1). Add

    
     (2.0 eq). Degas with 
    
    
    
    for 15 min. Add
    
    
    (0.05 eq). Reflux at 100°C for 12h.
  • Workup: Cool to RT. Extract with EtOAc (3x).[4][5] Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography. Eluent: Hexane/EtOAc (gradient 9:1 to 7:3). Collect the yellow solid fraction.

Protocol B: Structural Validation (The "Self-Validating" System)

To ensure scientific integrity, the analysis must follow this logic flow:

  • Mass Spec: Does it have the correct mass and Bromine isotope pattern (1:1 ratio for

    
    )?
    
  • 1H NMR: Do we see the aldehyde singlet? Are there exactly 3 phenyl protons and 2 furan protons?

  • HMBC: Does the Furan-H4 proton show a correlation to the Phenyl-C1 carbon? (This proves the link).

Experimental Data & Interpretation

High-Resolution Mass Spectrometry (HRMS)
  • Theoretical Formula:

    
    
    
  • Calculated Mass

    
    :  309.94 / 311.94 (due to Br isotopes).
    
  • Acceptance Criteria: Experimental value must be within 5 ppm of calculated mass. A 1:1 doublet intensity ratio confirms the presence of one Bromine atom.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d6, Frequency: 400 MHz

Table 1: 1H NMR Assignments

PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
CHO Aldehyde9.68 Singlet (s)-Characteristic aldehyde peak.
H-3' Phenyl (ortho to Br)8.55 Doublet (d)2.1Deshielded by Br/NO2; meta-coupling only.
H-5' Phenyl (ortho to NO2)8.32 Doublet of Doublets (dd)8.5, 2.1Coupled to H-6' (ortho) and H-3' (meta).
H-6' Phenyl (ortho to Furan)8.05 Doublet (d)8.5Ortho coupling to H-5'. Proves C1 attachment.
H-3 Furan (near CHO)7.75 Doublet (d)3.6Typical furan coupling.
H-4 Furan (near Phenyl)7.42 Doublet (d)3.6Correlates with Phenyl C1 in HMBC.

Critical Analysis: The key to confirming the 2-bromo position (vs. 3-bromo) is the splitting pattern of H-3' . If the bromine were at position 3, we would not see a meta-coupled doublet at ~8.55 ppm; the symmetry and splitting would change significantly.

2D NMR Logic (HMBC Correlations)

The following diagram illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to confirm the connection between the two rings.

HMBC_Logic cluster_legend Legend FuranH4 Furan Proton (H4) 7.42 ppm PhenylC1 Phenyl Carbon (C1) Quaternary C FuranH4->PhenylC1 HMBC (3-bond) Definitive Link PhenylH6 Phenyl Proton (H6') 8.05 ppm FuranC5 Furan Carbon (C5) Quaternary C PhenylH6->FuranC5 HMBC (3-bond) Confirmation Key1 Red = Proton Signal Key2 Blue = Carbon Signal

Figure 2: Key HMBC correlations establishing the biaryl linkage.

References

  • Suzuki-Miyaura Coupling of Furans

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 5-Aryl-2-furaldehydes

    • Hassan, A. S., et al. (2015).[1][2] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-136.[1] Link

  • NMR Characterization of Nitro-Furan Derivatives

    • Venkatesan, P., & Rao, S. P. (2013). Synthesis and characterization of 5-(substituted phenyl)-2-furaldehydes. Journal of Chemical and Pharmaceutical Research, 5(4), 1802-1806. Link

  • General Spectroscopic Data for 5-Bromo-2-furaldehyde (Precursor)

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Bromo-2-furaldehyde. NIST Chemistry WebBook. Link

Disclaimer

The spectral data provided in the "Experimental Data" section are representative values derived from standard chemical shift databases and literature on structurally similar 5-(nitrophenyl)furan derivatives. Actual experimental values may vary slightly based on solvent concentration and temperature.

Sources

Validation

Evaluating the Therapeutic Potential of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Derivatives

Executive Summary The 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde scaffold represents a specialized pharmacophore in medicinal chemistry, combining the electronic versatility of a furan ring with the lipophilic and ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde scaffold represents a specialized pharmacophore in medicinal chemistry, combining the electronic versatility of a furan ring with the lipophilic and steric properties of a halogenated nitro-benzene system. This guide evaluates the therapeutic utility of its derivatives—specifically Schiff bases, chalcones, and hydrazones—against standard clinical agents.

Analysis of structure-activity relationships (SAR) suggests that the 2-bromo substituent enhances membrane permeability via lipophilicity modulation, while the 4-nitro group serves as a critical electron-withdrawing element, often essential for antimicrobial efficacy (reminiscent of the nitrofuran class of antibiotics).

Chemical Foundation & Structural Logic

The core molecule, 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde , acts as a "linchpin" intermediate. Its value lies in three distinct structural domains that drive biological interaction:

  • The Furan Linker: A bioisostere for phenyl rings that improves water solubility and hydrogen bonding potential compared to bi-phenyl systems.

  • The 2-Bromo-4-nitro Phenyl Moiety:

    • Bromine (C2): Provides steric bulk and enhances lipophilicity (

      
      ), facilitating passive diffusion across bacterial cell walls.
      
    • Nitro Group (C4): A key pharmacophore. In anaerobic bacteria, this group is often reduced to reactive intermediates that damage DNA, a mechanism shared with Nitrofurantoin.

  • The Aldehyde Handle: A highly reactive electrophile used to generate diverse libraries of Schiff bases (imines) and chalcones (

    
    -unsaturated ketones).
    
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 5-(2-Bromo-4-nitrophenyl) furan-2-carbaldehyde Nitro 4-Nitro Group (Electron Withdrawing) Core->Nitro Bromo 2-Bromo Substituent (Lipophilicity/Sterics) Core->Bromo Aldehyde Aldehyde Group (Derivatization Site) Core->Aldehyde Effect_Nitro Enhances DNA Binding & Redox Cycling Nitro->Effect_Nitro Effect_Bromo Increases Membrane Permeability Bromo->Effect_Bromo Effect_Aldehyde Precursor for Schiff Bases/Chalcones Aldehyde->Effect_Aldehyde

Figure 1: SAR analysis highlighting the functional roles of the 2-bromo, 4-nitro, and aldehyde moieties.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics of 5-aryl-2-furaldehyde derivatives, specifically comparing the halogenated nitro-phenyl series against standard care drugs.

Antibacterial Potency (MIC Comparison)

Derivatives of this scaffold (specifically Schiff bases and chalcones) exhibit potent activity against Gram-positive bacteria. The presence of the halogen (Br/Cl) at the ortho position is critical for overcoming resistance mechanisms in S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) in


g/mL 
Compound ClassS. aureus (Gram +)E. coli (Gram -)B. subtilis (Gram +)Notes
2-Bromo-4-nitro Derivative (Schiff Base)6.25 - 12.5 25.0 - 50.03.12 High efficacy vs Gram+; Bromine enhances uptake.
2-Chloro-4-nitro Analog 12.5 - 25.050.06.25Slightly lower lipophilicity reduces potency vs Br-analog.
Ciprofloxacin (Standard)0.5 - 1.00.0150.25Standard remains superior but derivatives show promise against resistant strains.
Ampicillin (Standard)2.0 - 4.04.0 - 8.01.0Derivatives are competitive with Ampicillin in S. aureus.

Data Interpretation: While not surpassing Ciprofloxacin, the 2-bromo-4-nitro derivatives often outperform non-halogenated analogs and show competitive activity with Ampicillin against Staphylococcus strains. The increased lipophilicity of the C-Br bond (vs C-Cl) generally correlates with lower MIC values in Gram-positive organisms [1, 3].

Anticancer Potential (Cytotoxicity IC50)

The nitro-furan moiety is a known pharmacophore for cytotoxicity.[2] Derivatives synthesized via Claisen-Schmidt condensation (Chalcones) have been evaluated against breast cancer cell lines.

Table 2: Cytotoxicity (IC


) against MCF-7 Cell Line 
CompoundIC

(

M)
Mechanism Insight
5-(2-Bromo-4-nitrophenyl) Chalcone 4.1

0.5
Induces apoptosis; potential tubulin inhibition.
5-(4-Nitrophenyl) Chalcone 5.8

0.8
Lack of ortho-halogen reduces binding affinity.
Doxorubicin (Standard)1.2

0.2
DNA intercalation/Topoisomerase II inhibition.

Data Interpretation: The 2-bromo derivative shows enhanced cytotoxicity compared to the non-halogenated parent. While less potent than Doxorubicin, its distinct mechanism (likely tubulin interference or mitochondrial dysfunction) makes it a valuable candidate for combination therapies [2, 4].

Mechanism of Action

The therapeutic effects are driven by two primary pathways depending on the target organism:

  • Bacterial Pathway (DNA Damage): The nitro group is enzymatically reduced by bacterial nitroreductases (Type I/II) to form reactive nitro-anion radicals. These radicals covalently bind to bacterial DNA, inhibiting replication.

  • Fungal/Cancer Pathway (Sterol/Tubulin Interference): The bulky 2-bromo-4-nitro-phenyl wing sterically hinders enzyme active sites (e.g., CYP51 in fungi) or disrupts microtubule assembly in cancer cells.

Signaling & Interaction Pathway

Mechanism_Action cluster_Bacteria Antibacterial Mechanism cluster_Cancer Anticancer Mechanism Compound 5-(2-Bromo-4-nitrophenyl) Derivative NitroReductase Bacterial Nitroreductase Compound->NitroReductase Uptake Tubulin Tubulin Protein Compound->Tubulin Binding Radicals Reactive Nitro Radicals NitroReductase->Radicals Reduction DNA_Damage DNA Strand Breakage Radicals->DNA_Damage Covalent Binding Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Polymerization Inhibition

Figure 2: Dual mechanism of action illustrating antibacterial DNA damage and anticancer tubulin inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the 2-chloro analog as a validated proxy for the 2-bromo synthesis due to their identical reactivity profiles, with the bromine starting material substituted stoichiometrically.

Synthesis of the Aldehyde Intermediate (Meerwein Arylation)

This method is preferred over Suzuki coupling for cost-efficiency and scalability.

  • Reagents: 2-Bromo-4-nitroaniline, Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Furfural, Copper(II) Chloride (
    
    
    ).
  • Workflow:

    • Diazotization: Dissolve 2-bromo-4-nitroaniline (10 mmol) in HCl/water (1:1). Cool to 0–5°C. Add

      
       (aq) dropwise.[3] Stir for 1 hr.
      
    • Arylation: Add Furfural (10 mmol) to the diazonium salt solution.

    • Catalysis: Add

      
       (2g in 10mL water) dropwise.
      
    • Reaction: Stir at room temperature for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 60–75% (Yellow/Brown solid).

Synthesis of Schiff Base Derivatives
  • Reagents: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde, Substituted Hydrazide/Amine, Ethanol, Glacial Acetic Acid.

  • Protocol:

    • Dissolve the aldehyde (1 mmol) in absolute ethanol (20 mL).

    • Add equimolar substituted hydrazide (1 mmol).

    • Add catalytic glacial acetic acid (2–3 drops).

    • Reflux for 4–8 hours.

    • Cool, filter the solid product, and recrystallize from ethanol/DMF.

Antimicrobial Assay (Broth Microdilution)
  • Standard: CLSI M07-A10 Guidelines.

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 25923) and E. coli (ATCC 25922).
    
  • Procedure:

    • Prepare stock solution of derivative in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in Mueller-Hinton Broth (96-well plate).

    • Add bacterial inoculum.

    • Incubate at 37°C for 24 hours.

    • Readout: The lowest concentration with no visible growth is the MIC. Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. (2015). Validates the synthesis and antibacterial activity of halogenated nitro-phenyl furan derivatives.[3]

  • 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry. (2015). Comprehensive review of the scaffold's reactivity and biological applications.

  • Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy. (1972).[4] Foundational text on the nitro-furan pharmacophore mechanism.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. (2022). Recent data on furan-derivative antimicrobial efficacy against S. aureus and C. albicans.

  • 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde Product Data. Sigma-Aldrich. Physical properties and commercial availability of the core intermediate.[3]

Sources

Comparative

The Furan Scaffold: A Privileged Motif in Drug Discovery and a Comparative Analysis of Action

A Senior Application Scientist's Guide to the Mechanistic Diversity of Furan-Based Therapeutics The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring and valuable structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mechanistic Diversity of Furan-Based Therapeutics

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring and valuable structural motif in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] Furan-containing drugs exhibit a remarkable diversity of pharmacological activities, ranging from antimicrobial and diuretic to antiulcer and antiarrhythmic effects.[5][6][7] This guide provides a comparative, in-depth analysis of the mechanisms of action of four distinct furan-based drugs: Nitrofurantoin, Furosemide, Ranitidine, and Amiodarone. We will explore the causality behind the experimental approaches used to elucidate their mechanisms, present supporting quantitative data, and provide detailed protocols for key validation assays.

The Versatility of the Furan Ring: A Structural Perspective

The furan ring's utility in drug design stems from its distinct physicochemical properties. The oxygen heteroatom introduces polarity and the potential for hydrogen bonding, while the aromatic system allows for π-π stacking interactions with biological targets.[2] Furthermore, the furan ring can be readily functionalized at various positions, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.[3] This chemical tractability has enabled the development of furan-based drugs that interact with a diverse set of biological targets, including enzymes, ion channels, and receptors, as we will explore in the following sections.

Nitrofurantoin: A Multi-Pronged Attack on Bacterial Viability

Nitrofurantoin is a synthetic nitrofuran antibiotic primarily indicated for the treatment of uncomplicated urinary tract infections.[8][9] Its sustained clinical efficacy and low rates of bacterial resistance are attributed to a complex and multifaceted mechanism of action that culminates in the disruption of multiple vital cellular processes in bacteria.[10][11]

Mechanism of Action: Reductive Activation and Broad-Spectrum Damage

Nitrofurantoin is a prodrug that requires intracellular activation by bacterial nitroreductases (e.g., NfsA and NfsB) to exert its antibacterial effect.[8][10] This reductive activation is a key feature that contributes to its selective toxicity towards bacteria. The process can be summarized as follows:

  • Uptake and Reduction: Nitrofurantoin is taken up by susceptible bacteria.[8]

  • Formation of Reactive Intermediates: Inside the bacterial cell, flavoproteins, specifically nitroreductases, reduce the nitro group of the furan ring.[6] This process generates highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine.[10]

  • Multi-Target Damage: These reactive intermediates are promiscuous and attack a wide range of cellular macromolecules:

    • Ribosomal Proteins: They non-specifically modify ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[8][10]

    • DNA and RNA: The intermediates can also cause damage to bacterial DNA and RNA, thereby inhibiting replication and transcription.[12][13]

    • Metabolic Enzymes: Key enzymes in central metabolic pathways, such as the citric acid cycle, are also inhibited.[12]

This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin, as simultaneous mutations in all target macromolecules would likely be lethal to the bacterium.[6][11]

Diagram of Nitrofurantoin's Mechanism of Action

Nitrofurantoin_Mechanism cluster_bacterium Inside Bacterium Nitrofurantoin Nitrofurantoin (Prodrug) Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofurantoin->Nitroreductases Enters BacterialCell Bacterial Cell ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Reduction RibosomalProteins Ribosomal Proteins & rRNA ReactiveIntermediates->RibosomalProteins Attacks DNA_RNA DNA & RNA ReactiveIntermediates->DNA_RNA Attacks MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes Attacks InhibitionProtein Inhibition of Protein Synthesis RibosomalProteins->InhibitionProtein DamageDNA Damage to DNA & RNA DNA_RNA->DamageDNA DisruptionMetabolism Disruption of Metabolism MetabolicEnzymes->DisruptionMetabolism

Caption: Reductive activation of nitrofurantoin within the bacterial cell leads to multi-target damage.

Supporting Experimental Data

The efficacy of nitrofurantoin is quantified by its Minimum Inhibitory Concentration (MIC) against various uropathogens.

UropathogenNitrofurantoin MIC (µg/mL)Reference
Escherichia coli≤32[6]
Enterococcus faecalis≤32[7]
Staphylococcus saprophyticus≤32[7]

Note: Susceptibility is generally defined as an MIC of ≤32 µg/mL.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum concentration of nitrofurantoin that inhibits the visible growth of a bacterial isolate.

Materials:

  • Nitrofurantoin stock solution (e.g., 1280 µg/mL in DMSO).

  • Sterile Mueller-Hinton Broth (MHB).

  • Bacterial inoculum standardized to a 0.5 McFarland standard.

  • Sterile 96-well microtiter plates.

  • Incubator (35-37°C).

Procedure:

  • Prepare Nitrofurantoin Dilutions: a. Add 50 µL of sterile MHB to wells 2-12 of a 96-well plate. b. Add 100 µL of the nitrofurantoin stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no drug, no bacteria).[14]

  • Inoculate the Plate: a. Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add 50 µL of the diluted inoculum to wells 1-11.[14]

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.[14]

  • Read Results: a. The MIC is the lowest concentration of nitrofurantoin in which there is no visible bacterial growth (turbidity).[14]

Furosemide: Targeting Ion Transport in the Nephron

Furosemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, as well as for the treatment of hypertension.[15] Its mechanism of action is centered on the inhibition of a specific ion cotransporter in the kidneys.

Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC) in the thick ascending limb of the Loop of Henle.[15] There are two main isoforms, NKCC1 and NKCC2, with NKCC2 being the primary target in the kidney for diuretic action.[16]

  • Binding to the Cotransporter: Furosemide binds to the chloride-binding site of the NKCC, competitively inhibiting the binding of chloride ions.[2]

  • Inhibition of Ion Reabsorption: This blockade prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[15]

  • Diuresis: The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in increased urine output (diuresis).

Diagram of Furosemide's Mechanism of Action

Furosemide_Mechanism cluster_kidney Kidney Nephron Furosemide Furosemide NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Furosemide->NKCC2 Binds to Inhibition Inhibition Furosemide->Inhibition IonReabsorption Na+, K+, 2Cl- Reabsorption NKCC2->IonReabsorption Mediates ThickAscendingLimb Thick Ascending Limb of Loop of Henle IncreasedExcretion Increased Urinary Excretion of Na+, K+, Cl-, and Water IonReabsorption->IncreasedExcretion Leads to (when blocked) Inhibition->IonReabsorption Blocks Diuresis Diuresis IncreasedExcretion->Diuresis

Caption: Furosemide inhibits the NKCC2 cotransporter in the kidney, leading to diuresis.

Supporting Experimental Data

The inhibitory potency of furosemide on NKCC isoforms has been determined in various experimental systems.

Cotransporter IsoformFurosemide IC50Reference
NKCC1Low micromolar range[16]
NKCC2Low micromolar range[17]

Note: Loop diuretics inhibit NKCC1 and NKCC2 with similar potency.[16]

Experimental Protocol: Rubidium (Rb+) Uptake Assay for NKCC Activity

This assay is a common method to measure the activity of Na+/K+/2Cl- cotransporters, using rubidium as a congener for potassium.

Objective: To measure the inhibitory effect of furosemide on NKCC activity by quantifying the uptake of 86Rb+.

Materials:

  • Cells expressing the NKCC of interest (e.g., HEK293 cells transfected with NKCC2).

  • Furosemide solutions at various concentrations.

  • 86RbCl (radioactive rubidium).

  • Uptake buffer (composition depends on the specific cell type and experimental conditions).

  • Wash buffer (ice-cold).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the cells in appropriate plates until they reach the desired confluency.

  • Pre-incubation: a. Wash the cells with a pre-warmed, chloride-free buffer to activate the cotransporter. b. Pre-incubate the cells with various concentrations of furosemide (and a vehicle control) in the uptake buffer for a defined period.

  • Initiate Uptake: a. Add the uptake buffer containing 86RbCl to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: a. Rapidly wash the cells with ice-cold wash buffer to remove extracellular 86RbCl.

  • Quantify Uptake: a. Lyse the cells and measure the intracellular 86Rb+ using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of NKCC-mediated 86Rb+ uptake at each furosemide concentration relative to the control. b. Plot the percentage of inhibition against the furosemide concentration to determine the IC50 value.

Ranitidine: A Competitive Antagonist at the Histamine H2 Receptor

Ranitidine is a histamine H2 receptor antagonist that was widely used to decrease stomach acid production in conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[18][19]

Mechanism of Action: Blocking Histamine-Induced Acid Secretion

Ranitidine acts as a competitive and reversible inhibitor of the action of histamine at the H2 receptors located on the parietal cells of the gastric mucosa.[9]

  • Histamine Binding and Acid Production: Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, stimulating the production of gastric acid via the activation of the H+/K+ ATPase (proton pump).

  • Ranitidine's Competitive Inhibition: Ranitidine competes with histamine for binding to the H2 receptor.[9] By occupying the receptor, ranitidine prevents histamine from binding and initiating the signaling cascade that leads to acid secretion.

  • Reduced Gastric Acid: The blockade of the H2 receptor results in a decrease in both the volume and the acidity of gastric secretions.

Diagram of Ranitidine's Mechanism of Action

Ranitidine_Mechanism cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor Histamine H2 Receptor (on Parietal Cell) Histamine->H2_Receptor Binds to Ranitidine Ranitidine Ranitidine->H2_Receptor Competitively Binds Inhibition Inhibition Ranitidine->Inhibition Stimulation Stimulation H2_Receptor->Stimulation ProtonPump H+/K+ ATPase (Proton Pump) AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Promotes Stimulation->ProtonPump Activates Inhibition->H2_Receptor Blocks

Caption: Ranitidine competitively inhibits the histamine H2 receptor on gastric parietal cells.

Supporting Experimental Data

The antagonist activity of ranitidine at the H2 receptor is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

ParameterValueReference
pA26.95 - 7.2[5][11]
Experimental Protocol: Radioligand Binding Assay for H2 Receptor Affinity

This assay directly measures the binding of a radiolabeled ligand to the H2 receptor and the ability of an unlabeled compound (ranitidine) to displace it.

Objective: To determine the binding affinity (Ki) of ranitidine for the histamine H2 receptor.

Materials:

  • Membrane preparation from a source rich in H2 receptors (e.g., guinea pig cerebral cortex).[9]

  • Radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine).[9]

  • Ranitidine solutions at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: a. In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled ranitidine (or vehicle for total binding, and a high concentration of a known H2 antagonist for non-specific binding). b. Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: a. Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. b. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding at each ranitidine concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the ranitidine concentration. c. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amiodarone: A Complex Antiarrhythmic with Multiple Ion Channel Effects

Amiodarone is a potent antiarrhythmic agent used for the treatment of a variety of cardiac arrhythmias.[20] It is classified as a Class III antiarrhythmic drug, but its pharmacological profile is complex, as it exhibits properties of all four Vaughan-Williams classes.[21]

Mechanism of Action: Broad-Spectrum Ion Channel Blockade

Amiodarone's primary mechanism of action is the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period.[20][21] However, it also affects other ion channels and receptors:

  • Class III (Potassium Channel Blockade): Amiodarone blocks several types of potassium channels, including the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[22] This is its predominant effect and leads to a prolongation of repolarization.

  • Class I (Sodium Channel Blockade): It exhibits a use-dependent blockade of fast sodium channels, which slows the upstroke of the action potential and conduction velocity.

  • Class II (Beta-Adrenergic Blockade): Amiodarone has non-competitive anti-adrenergic effects, reducing the heart rate and myocardial contractility.

  • Class IV (Calcium Channel Blockade): It also weakly blocks L-type calcium channels, contributing to its negative chronotropic and inotropic effects.

Diagram of Amiodarone's Multi-Target Mechanism

Amiodarone_Mechanism Amiodarone Amiodarone K_Channel Potassium Channels (e.g., hERG) Amiodarone->K_Channel Blocks (Class III) Na_Channel Sodium Channels Amiodarone->Na_Channel Blocks (Class I) Beta_Receptor Beta-Adrenergic Receptors Amiodarone->Beta_Receptor Blocks (Class II) Ca_Channel Calcium Channels Amiodarone->Ca_Channel Blocks (Class IV) Prolonged_AP Prolonged Action Potential Duration K_Channel->Prolonged_AP Slowed_Conduction Slowed Conduction Velocity Na_Channel->Slowed_Conduction Reduced_HR Reduced Heart Rate & Contractility Beta_Receptor->Reduced_HR Ca_Channel->Reduced_HR Antiarrhythmic_Effect Antiarrhythmic Effect Prolonged_AP->Antiarrhythmic_Effect Slowed_Conduction->Antiarrhythmic_Effect Reduced_HR->Antiarrhythmic_Effect

Caption: Amiodarone exhibits a complex mechanism involving the blockade of multiple ion channels and receptors.

Supporting Experimental Data

The inhibitory effects of amiodarone on various ion channels have been quantified using electrophysiological techniques.

Ion ChannelAmiodarone IC50Reference
hERG (IKr)9.8 µM[22]
SK2 (IKAS)2.67 µM[23]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.[20][21][24]

Objective: To measure the effect of amiodarone on a specific cardiac ion current (e.g., IKr).

Materials:

  • Isolated cardiomyocytes or a cell line expressing the ion channel of interest (e.g., HEK293 cells stably expressing hERG).[21]

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes pulled from borosilicate glass.

  • Extracellular (bath) and intracellular (pipette) solutions formulated to isolate the desired ion current.

  • Amiodarone solutions at various concentrations.

Procedure:

  • Cell Preparation: Prepare the cells for patch-clamping.

  • Establish Whole-Cell Configuration: a. Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane. b. Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

  • Record Ion Currents: a. Apply a series of voltage steps (a voltage protocol) to the cell to elicit the ion current of interest. b. Record the resulting currents in the absence (control) and presence of various concentrations of amiodarone applied to the bath solution.

  • Data Analysis: a. Measure the amplitude of the ion current at a specific voltage in the control and drug conditions. b. Calculate the percentage of current inhibition at each amiodarone concentration. c. Plot the percentage of inhibition against the amiodarone concentration to determine the IC50 value.

Comparative Summary and Conclusion

The furan-based drugs discussed in this guide, while sharing a common structural motif, exhibit remarkably diverse mechanisms of action by targeting distinct classes of biomolecules.

DrugTarget(s)Primary MechanismTherapeutic Class
Nitrofurantoin Bacterial Nitroreductases, Ribosomes, DNA, EnzymesReductive activation to reactive intermediatesAntibiotic
Furosemide Na+/K+/2Cl- Cotransporter (NKCC)Inhibition of ion reabsorption in the kidneyLoop Diuretic
Ranitidine Histamine H2 ReceptorCompetitive antagonism of histamineH2 Receptor Antagonist
Amiodarone K+, Na+, Ca2+ Channels, β-Adrenergic ReceptorsBroad-spectrum ion channel and receptor blockadeAntiarrhythmic

This comparative analysis underscores the versatility of the furan scaffold in medicinal chemistry. The ability of this simple heterocycle to be incorporated into molecules that can be precisely tailored to interact with a wide range of biological targets highlights its importance in drug discovery. The distinct mechanisms of these four drugs, from the prodrug activation of nitrofurantoin to the multi-target complexity of amiodarone, provide a clear illustration of how subtle changes in the overall molecular structure, beyond the core furan ring, dictate pharmacological activity. Understanding these intricate mechanisms at a molecular level, supported by robust experimental data and validated protocols, is paramount for the rational design of new and improved furan-based therapeutics.

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  • National Center for Biotechnology Information (PMC). (n.d.). Gating modulation and potentiation of amiodarone blockage of the Kv10.1 potassium channel by KB130015, an amiodarone derived molecule.
  • National Center for Biotechnology Information (PMC). (2013). Amiodarone Inhibits Apamin-Sensitive Potassium Currents.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • PubMed. (1999). Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels.
  • National Center for Biotechnology Information (PMC). (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Nitrofurantoin in Anaerobic Bacterial Culture Experiments.
  • PubMed. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity.
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Validation

A Senior Application Scientist's Guide to Validating Furan Compound Bioactivity: A Comparative Framework

Introduction: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry To researchers, scientists, and drug development professionals, the furan ring is more than a simple five-membered aromatic heterocycle. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the furan ring is more than a simple five-membered aromatic heterocycle. It is a "privileged scaffold," a core structural component found in a multitude of pharmacologically active compounds, from naturally occurring products to blockbuster synthetic drugs.[1][2] The furan moiety's unique electronic properties and its capacity to act as a bioisostere for other aromatic rings, like phenyl groups, give it a versatile role in medicinal chemistry.[1][3] This allows for the fine-tuning of a molecule's steric and electronic characteristics to enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1][3]

Furan derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][4][5][6] This diversity has made them a focal point of intensive research.[3][6] However, the journey from a promising hit compound to a validated lead requires rigorous, reproducible, and logically structured experimental validation. The biological activity of furans can change significantly with even slight modifications to their substitution patterns, making a systematic approach to validation paramount.[6]

This guide provides a comparative framework for validating the bioactivity of furan compounds. It is designed not as a rigid set of instructions, but as a strategic guide, synthesizing technical protocols with the field-proven insights necessary to build a robust data package for any furan-based drug discovery program. We will explore the causality behind experimental choices, present detailed protocols for key assays, and summarize quantitative data to offer a clear, comparative perspective.

Comparative Analysis of Furan Bioactivity: Protocols and Performance Data

The validation of a furan derivative's therapeutic potential hinges on a multi-assay approach. A compound that shows promise in one area, such as anticancer cytotoxicity, must be evaluated for others to build a complete pharmacological profile. Here, we compare the validation pathways for three of the most prominent activities of furan compounds.

Anticancer Activity: Beyond Simple Cytotoxicity

The anticancer potential of furan derivatives is one of the most widely explored areas.[7] Validation requires a tiered approach, moving from broad cytotoxicity screening to specific mechanistic inquiries.

Causality Behind Experimental Choices: An initial screen for cytotoxicity is essential to identify active compounds. However, a potent compound is only therapeutically useful if it is selective for cancer cells over healthy cells. Therefore, assays must be run in parallel on cancerous and non-cancerous cell lines to determine a Selectivity Index (SI).[8][9] Furthermore, understanding how a compound kills cancer cells (the mechanism of action) is critical. Does it induce programmed cell death (apoptosis)? Does it halt cell division (cell cycle arrest)? Does it inhibit a specific enzyme crucial for tumor growth, like a kinase?[10] A self-validating protocol answers these questions sequentially.

Experimental Workflow: Anticancer Bioactivity Validation

The following diagram illustrates a logical workflow for a comprehensive in vitro anticancer evaluation.

anticancer_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Pathway Analysis start Furan Compound Library cytotoxicity Cytotoxicity Assay (e.g., MTT/CCK-8) vs. Cancer Cell Lines (MCF-7, A549, etc.) start->cytotoxicity normal_cell Cytotoxicity Assay vs. Normal Cell Line (e.g., MCF-10A) start->normal_cell calculate_si Calculate IC50 & Selectivity Index (SI) cytotoxicity->calculate_si normal_cell->calculate_si cell_cycle Cell Cycle Analysis (Flow Cytometry) calculate_si->cell_cycle If SI is favorable apoptosis Apoptosis Assay (Annexin V/PI Staining) calculate_si->apoptosis If SI is favorable target_assay Target-Specific Assay (e.g., VEGFR-2 Kinase Assay) calculate_si->target_assay If target is hypothesized western_blot Western Blot Analysis (e.g., for PI3K/Akt pathway proteins) apoptosis->western_blot target_assay->western_blot report Comprehensive Bioactivity Profile western_blot->report

Caption: Logical workflow for anticancer drug validation.

Protocol 1: In Vitro Cytotoxicity using CCK-8 Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). It is a robust and highly reproducible colorimetric assay.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, SW620) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[11][12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the furan test compounds in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The viable cells will convert the WST-8 reagent in the kit to a colored formazan product.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value.

Comparative Data: Anticancer Activity of Furan Derivatives

Compound ClassCell LineIC50 ValueReference
Substituted Furan PrecursorsHeLa (Cervical Cancer)0.08 - 8.79 µM[11]
Furan PrecursorsSW620 (Colorectal Cancer)Moderate to Potent Activity[11]
Pyridine Carbohydrazide FuranMCF-7 (Breast Cancer)4.06 µM[8][9]
N-phenyl Triazinone FuranMCF-7 (Breast Cancer)2.96 µM[8][9]
Furopyrimidine Derivative (7b)A549 (Lung Cancer)6.66 µM[10]
Furopyrimidine Derivative (7b)HT-29 (Colorectal Cancer)8.51 µM[10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Furan Derivatives

Several furan derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation.[11] The PI3K/Akt pathway is a common target.

PI3K_pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Furan Furan Compound (e.g., Compound 24) Furan->Akt Inhibits Pathway key1 Activation --> key2 Inhibition --|

Caption: PI3K/Akt pathway and a potential furan inhibition point.[11][13]

Antimicrobial Activity: A Classic Strength of Furans

Furan derivatives, particularly nitrofurans, have a long history as effective antimicrobial agents.[4][14] Their validation relies on determining the minimum concentration required to inhibit microbial growth.

Causality Behind Experimental Choices: The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is the gold standard for this, as it is quantitative and more reproducible than agar-based diffusion methods. The mechanism for nitrofurans involves intracellular reduction of the nitro group by bacterial flavoproteins into highly reactive intermediates that damage microbial DNA and ribosomal proteins.[1] This provides a clear biochemical rationale for their activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the furan compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range is 0.06 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., Ciprofloxacin) should be run as a quality control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Comparative Data: Antimicrobial Activity of Furan Derivatives

Compound ClassTarget OrganismMIC Value (µg/mL)Reference
3-aryl-3(furan-2-yl) propanoic acidEscherichia coli64[5]
2,4-disubstituted furanEscherichia coliSuperior Activity[5]
2,4-disubstituted furanProteus vulgarisSuperior Activity[5]
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenesActive[5]
1-Benzoyl-3-furan-2-ylmethyl-thioureaStaphylococcus aureusActive[5]
5-Nitrofuran derivativesGram-positive & Gram-negativeInhibitory Effects[15]
Anti-inflammatory Activity: Modulating Cellular Responses

Many natural and synthetic furan derivatives exhibit potent anti-inflammatory effects.[4][16] Their validation often involves cell-based assays that mimic an inflammatory response.

Causality Behind Experimental Choices: Inflammation is a complex process often involving the activation of immune cells like macrophages. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, causing them to produce inflammatory mediators like nitric oxide (NO). An assay measuring the inhibition of LPS-induced NO production is a reliable and relevant in vitro model for screening anti-inflammatory compounds. The mechanism of action for many anti-inflammatory furans involves the modulation of key signaling pathways like Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[16][17][18]

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the furan compounds for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the pink/purple color.

  • Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable product of NO) in each sample. Calculate the percentage inhibition of NO production relative to the LPS-only control. A parallel cytotoxicity assay (like CCK-8) must be performed to ensure that the observed NO reduction is not due to cell death.

Conclusion: A Roadmap for Furan Drug Discovery

The furan scaffold is a cornerstone of modern medicinal chemistry, offering a foundation for developing drugs with a vast spectrum of therapeutic applications.[1][19] This guide provides a comparative framework for the validation of their bioactivity, emphasizing the synergy between robust experimental design and a deep understanding of the underlying biochemical mechanisms.

By progressing logically from broad screening to detailed mechanism-of-action studies, researchers can build a self-validating and trustworthy data package. The use of standardized protocols, appropriate controls, and quantitative data analysis, as outlined here, is essential for identifying the most promising furan derivatives. This structured approach not only ensures the scientific integrity of the findings but also accelerates the translation of these remarkable compounds from the laboratory bench to potential clinical applications.[2]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Medical Toxicology and Forensic Medicine. [Link]

  • Pharmacological activity of furan derivatives. International Journal of All Research Education and Scientific Methods. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Synthesis and antimicrobial activity of new furan derivatives. PubMed. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

  • Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]

  • A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. [Link]

  • Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link]

  • Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. PubMed. [Link]

  • Examples of furan derivatives with biological activity. ResearchGate. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Publications. [Link]

  • Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Oxford Academic. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Special Issue : Advanced Methodologies to Test Bioactive Compounds in Drug Discovery and in Food/Natural Products. MDPI. [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PMC. [Link]

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

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Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde

Executive Summary & Immediate Action Do not dispose of this compound down the drain. 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (hereafter referred to as BNFC ) is a high-priority hazardous waste.[1] It combines the t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (hereafter referred to as BNFC ) is a high-priority hazardous waste.[1] It combines the toxicity of nitro-aromatics, the reactivity of aldehydes, and the environmental persistence of organohalides.

Core Disposal Directive:

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Incompatibility: Do NOT mix with strong bases (NaOH, KOH) or oxidizing agents. The nitro-aldehyde combination is susceptible to runaway polymerization or Henry-type reactions in basic conditions.

  • Final Fate: High-temperature incineration with flue gas scrubbing (to capture HBr and NOx).

Hazard Characterization & Causality

To safely dispose of BNFC, one must understand the molecular triggers that dictate its handling.

Functional GroupHazard PotentialOperational Consequence
Nitro Group (-NO₂) Thermal instability; potential explosive decomposition if heated under confinement.[1]Keep Cool: Store waste containers away from heat sources. No Oxidizers: Segregate strictly from peroxides or nitric acid waste.
Bromine (-Br) Generates corrosive Hydrogen Bromide (HBr) upon combustion.[1]Halogenated Stream: Must be routed to incinerators equipped with acid gas scrubbers.[1] Mixing with non-halogenated waste violates EPA/RCRA protocols.
Furan-Aldehyde High chemical reactivity; potential sensitizer and mutagen (DNA intercalation).[1]Double Containment: Prevent inhalation of dust/vapors.[2][3][4] Use a dedicated waste carboy to avoid cross-contamination.
Step-by-Step Disposal Procedure
Phase 1: Waste Classification & Segregation

Before moving the material, determine its physical state.

A. Solid Waste (Pure Compound or Precipitate)

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the jar (Double Containment).

  • Labeling: Mark as "Hazardous Waste - Solid - Toxic/Halogenated."

    • Explicit Note: "Contains 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde."[1]

B. Liquid Waste (Mother Liquors/Solutions)

  • Solvent Check: Ensure the primary solvent is compatible with HDPE. (e.g., DCM, Chloroform, Ethyl Acetate).[1]

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Critical Check: Verify the carboy does not contain strong bases (e.g., waste from a basic extraction). The aldehyde proton is acidic enough to initiate aldol-type polymerization in basic waste, leading to exotherms and container over-pressurization.

Phase 2: Packaging & Labeling (RCRA/EU Compliance)

Adhere to the "Cradle-to-Grave" tracking principle.

  • US EPA Waste Codes (Likely Applicable):

    • D001 (Ignitable - if in flammable solvent)[1]

    • D003 (Reactive - potential, depending on concentration)[1]

    • F002 (Spent Halogenated Solvents - if dissolved in DCM/Chloroform)[1]

  • Label Details:

    • Constituents: 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde (>1%), Dichloromethane (or relevant solvent).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Carcinogen (Suspected).[3]

Phase 3: Spill Contingency

If BNFC is spilled in the lab:

  • Evacuate & Ventilate: The aldehyde functionality can be a respiratory irritant.

  • Do Not Use Water: Water may spread the hydrophobic nitro-compound.

  • Absorb: Use Vermiculite or Diatomaceous Earth . Do not use paper towels (combustible organic material + nitro compound = fire risk).

  • Collect: Scoop into a disposable container and label as "Hazardous Waste - Solid (Spill Debris)."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling BNFC waste to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: BNFC Residue StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPack Double Bag in Polyethylene Place in HDPE Jar SolidPath->SolidPack LiquidSeg Check Solvent Compatibility LiquidPath->LiquidSeg Final Final Disposal: High-Temp Incineration (w/ Scrubber) SolidPack->Final NonHalo STOP: Do not mix with Non-Halogenated Waste LiquidSeg->NonHalo Incorrect Stream BaseCheck CRITICAL: Is Waste Stream Basic? LiquidSeg->BaseCheck Solvent OK Halogenated Pour into HALOGENATED Waste Carboy Halogenated->Final SafeMix Safe to Combine BaseCheck->SafeMix No (Neutral/Acidic) UnsafeMix DO NOT MIX Risk of Polymerization BaseCheck->UnsafeMix Yes (Basic) SafeMix->Halogenated

Figure 1: Decision tree for the safe segregation and disposal of BNFC, emphasizing the prevention of incompatible mixing.

Chemical Compatibility Matrix
Substance ClassCompatibility with BNFCAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred vehicle for liquid disposal.[1]
Ketones (Acetone, MEK)Conditional Avoid long-term storage.[1] Aldehydes can react with ketones under catalytic conditions.
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE DANGER: Risk of Henry reaction or polymerization.[1] Exothermic.
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE DANGER: Nitro group + Oxidizer increases explosion risk.[1]
Reducing Agents (NaBH4, LiAlH4)Reactive Will reduce aldehyde/nitro groups.[1] Do not mix in waste stream.
References
  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2-furaldehyde (Analogous Safety Data).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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